molecular formula C45H74O13 B162482 Concanamycin C CAS No. 81552-34-3

Concanamycin C

Cat. No.: B162482
CAS No.: 81552-34-3
M. Wt: 823.1 g/mol
InChI Key: XKYYLWWOGLVPOR-GKJVGUBMSA-N
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Description

Concanamycin C is a macrolide.
(3Z,5E,7R,8R,9S,10S,11R,13E,15E,17S,18R)-18-[(2S,3R,4S)-4-[(2R,4R,5S,6R)-4-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-2-yl]-3-hydroxypentan-2-yl]-9-ethyl-8,10-dihydroxy-3,17-dimethoxy-5,7,11,13-tetramethyl-1-oxacyclooctadeca-3,5,13,15-tetraen-2-one has been reported in Streptomyces, Streptomyces diastatochromogenes, and other organisms with data available.
from Streptomyces diastatochromogenes S-45;  structure given in first source

Properties

CAS No.

81552-34-3

Molecular Formula

C45H74O13

Molecular Weight

823.1 g/mol

IUPAC Name

(3Z,5E,7R,8R,9S,10S,11R,13E,15E,17S,18R)-18-[(2S,3R,4S)-4-[(2R,4R,5S,6R)-4-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-2-yl]-3-hydroxypentan-2-yl]-9-ethyl-8,10-dihydroxy-3,17-dimethoxy-5,7,11,13-tetramethyl-1-oxacyclooctadeca-3,5,13,15-tetraen-2-one

InChI

InChI=1S/C45H74O13/c1-13-16-34-28(7)37(56-38-22-33(46)42(50)31(10)55-38)23-45(52,58-34)30(9)41(49)29(8)43-35(53-11)18-15-17-24(3)19-26(5)39(47)32(14-2)40(48)27(6)20-25(4)21-36(54-12)44(51)57-43/h13,15-18,20-21,26-35,37-43,46-50,52H,14,19,22-23H2,1-12H3/b16-13+,18-15+,24-17+,25-20+,36-21-/t26-,27-,28-,29+,30+,31-,32+,33-,34-,35+,37-,38+,39+,40-,41-,42-,43-,45-/m1/s1

InChI Key

XKYYLWWOGLVPOR-GKJVGUBMSA-N

Isomeric SMILES

CC[C@H]1[C@H]([C@@H](C/C(=C/C=C/[C@@H]([C@H](OC(=O)/C(=C/C(=C/[C@H]([C@H]1O)C)/C)/OC)[C@@H](C)[C@H]([C@H](C)[C@]2(C[C@H]([C@@H]([C@H](O2)/C=C/C)C)O[C@H]3C[C@H]([C@@H]([C@H](O3)C)O)O)O)O)OC)/C)C)O

Canonical SMILES

CCC1C(C(CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C=CC)C)OC3CC(C(C(O3)C)O)O)O)O)OC)C)C)O

Pictograms

Acute Toxic; Irritant

Synonyms

concanamycin C
TAN 1323 A
TAN-1323 A

Origin of Product

United States

Foundational & Exploratory

The Discovery and Characterization of Concanamycin C from Streptomyces diastatochromogenes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Concanamycin C, a potent macrolide antibiotic produced by the bacterium Streptomyces diastatochromogenes, stands as a significant member of the concanamycin family.[1] These 18-membered macrolides are renowned for their profound biological activities, primarily as specific and potent inhibitors of vacuolar-type H+-ATPase (V-ATPase). This inhibitory action disrupts cellular pH homeostasis, leading to a cascade of downstream effects that confer upon concanamycins a diverse range of biological functions, including antifungal, antiviral, anti-osteoporotic, and immunosuppressive properties.[2] This technical guide provides an in-depth overview of the discovery, biosynthesis, isolation, purification, and biological characterization of this compound, with a focus on the experimental methodologies and quantitative data essential for researchers in the fields of natural product chemistry, drug discovery, and molecular biology.

Introduction

Streptomyces diastatochromogenes is a notable producer of a variety of bioactive secondary metabolites, including the concanamycin family of antibiotics (Concanamycins A, B, and C).[1] The concanamycins were first isolated as effective inhibitors of the proliferation of mouse splenic lymphocytes stimulated by concanavalin A.[3] While active against various fungi and yeasts, they do not exhibit significant antibacterial activity.[3] The primary mechanism of action for the concanamycin family is the potent and specific inhibition of V-type ATPases, which are crucial proton pumps in eukaryotic cells.

This guide will focus specifically on this compound, detailing the scientific journey from its microbial origin to its characterization as a V-ATPase inhibitor.

Physicochemical and Biological Properties

A summary of the key physicochemical and biological properties of this compound is presented below.

PropertyValueReference
Molecular Formula C45H74O13Inferred from related compounds
Molecular Weight 823.1 g/mol Inferred from related compounds
Appearance Colorless oil[3]
Solubility Soluble in methanol, ethanol, chloroform, acetone, ethyl acetate, and DMSO.[4]
Storage Store at +4°C. Solutions can be stored at -20°C for up to one month.[2]
Primary Mechanism of Action Potent and specific inhibitor of vacuolar-type H+-ATPase (V-ATPase).[2]
Biological Activities Antifungal, anti-yeast, antiviral, anti-osteoporotic, immunosuppressive.[2]

Experimental Protocols

Fermentation of Streptomyces diastatochromogenes

The production of this compound is achieved through the fermentation of Streptomyces diastatochromogenes. The following protocol is a synthesized representation based on established methods for Streptomyces fermentation.

3.1.1. Media Composition

  • Seed Medium:

    • Glucose: 10 g/L

    • Starch: 30 g/L

    • Bacto Peptone: 5 g/L

    • Peanut Meal: 10 g/L

    • Yeast Extract: 5 g/L

    • CaCO₃: 2 g/L

    • pH adjusted to 7.0 before sterilization.[5]

  • Production Medium (Gauze's Synthetic Medium No. 1):

    • Soluble Starch: 20 g/L

    • KNO₃: 1 g/L

    • K₂HPO₄: 0.5 g/L

    • MgSO₄·7H₂O: 0.5 g/L

    • NaCl: 0.5 g/L

    • FeSO₄·7H₂O: 0.01 g/L

    • pH adjusted to 7.2-7.4 before sterilization.[3]

3.1.2. Fermentation Conditions

  • Inoculum Preparation: A well-sporulated culture of Streptomyces diastatochromogenes from an agar slant is used to inoculate the seed medium. The seed culture is incubated at 28°C for 2-3 days on a rotary shaker at 200 rpm.

  • Production Culture: The production medium is inoculated with 5-10% (v/v) of the seed culture.

  • Incubation: The production culture is incubated at 28°C for 5-7 days with vigorous aeration and agitation (e.g., 200 rpm in shake flasks).

  • Monitoring: The production of this compound can be monitored by periodically sampling the culture and analyzing the extract using High-Performance Liquid Chromatography (HPLC).

G Fermentation Workflow for this compound Production cluster_0 Inoculum Development cluster_1 Production Stage cluster_2 Harvesting Spore_Stock Spore_Stock Seed_Culture Seed_Culture Spore_Stock->Seed_Culture Inoculation Production_Culture Production_Culture Seed_Culture->Production_Culture Inoculation (5-10% v/v) Incubation Incubation Production_Culture->Incubation 28°C, 5-7 days Monitoring Monitoring Incubation->Monitoring HPLC Analysis Harvest Harvest Monitoring->Harvest

Fermentation workflow for this compound production.
Extraction and Purification of this compound

The following protocol outlines the extraction and purification of this compound from the fermentation broth and mycelium.

  • Harvesting: After fermentation, the culture broth is centrifuged to separate the mycelium from the supernatant.

  • Mycelial Extraction: The mycelial cake is extracted with acetone or methanol. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is dissolved in ethyl acetate and partitioned against water to remove water-soluble impurities. The ethyl acetate layer is collected and evaporated.

  • Silica Gel Chromatography: The resulting residue is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative HPLC: Fractions containing this compound are pooled, concentrated, and further purified by preparative reverse-phase HPLC (e.g., using a C18 column) with a methanol-water gradient to yield pure this compound.[5]

G Extraction and Purification Workflow Fermentation_Broth Fermentation_Broth Centrifugation Centrifugation Fermentation_Broth->Centrifugation Separation Mycelium Mycelium Centrifugation->Mycelium Supernatant Supernatant Centrifugation->Supernatant Mycelial_Extraction Mycelial_Extraction Mycelium->Mycelial_Extraction Acetone/Methanol Crude_Extract Crude_Extract Mycelial_Extraction->Crude_Extract Solvent_Partitioning Solvent_Partitioning Crude_Extract->Solvent_Partitioning Ethyl Acetate/Water Organic_Phase Organic_Phase Solvent_Partitioning->Organic_Phase Silica_Gel_Chromatography Silica_Gel_Chromatography Organic_Phase->Silica_Gel_Chromatography Chloroform/Methanol Gradient Enriched_Fractions Enriched_Fractions Silica_Gel_Chromatography->Enriched_Fractions Preparative_HPLC Preparative_HPLC Enriched_Fractions->Preparative_HPLC C18, Methanol/Water Gradient Pure_Concanamycin_C Pure_Concanamycin_C Preparative_HPLC->Pure_Concanamycin_C

Extraction and purification workflow for this compound.
Structure Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques.

  • Mass Spectrometry: High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition.

  • NMR Spectroscopy:

    • ¹H NMR: Provides information on the number and types of protons and their neighboring environments.

    • ¹³C NMR: Determines the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity of atoms within the molecule. COSY (Correlation Spectroscopy) identifies proton-proton couplings. HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is essential for assembling the carbon skeleton and placing substituents.[3]

Biosynthesis of this compound

The biosynthesis of concanamycins is governed by a large polyketide synthase (PKS) gene cluster.[6][7] The backbone of this compound is assembled by a type I modular PKS. The biosynthesis of Concanamycin A in Streptomyces neyagawaensis has been studied, and the gene cluster spans over 100 kbp and contains 28 open reading frames (ORFs).[7] The biosynthesis of this compound is expected to follow a similar pathway, with variations in the starter or extender units incorporated by the PKS modules.

The PKS modules are responsible for the iterative condensation of acyl-CoA precursors, such as acetyl-CoA, propionyl-CoA, and methylmalonyl-CoA, to form the polyketide chain. Following the assembly of the polyketide backbone, it undergoes cyclization to form the 18-membered macrolactone ring. Subsequent post-PKS modifications, including glycosylation and other tailoring reactions, lead to the final structure of this compound.

G Putative Biosynthetic Pathway of this compound cluster_0 Precursor Supply cluster_1 Polyketide Synthesis cluster_2 Post-PKS Modification Acetyl_CoA Acetyl_CoA PKS_Modules Type I Modular PKS Acetyl_CoA->PKS_Modules Propionyl_CoA Propionyl_CoA Propionyl_CoA->PKS_Modules Methylmalonyl_CoA Methylmalonyl_CoA Methylmalonyl_CoA->PKS_Modules Polyketide_Chain Polyketide_Chain PKS_Modules->Polyketide_Chain Cyclization Cyclization Macrolactone_Ring Macrolactone_Ring Cyclization->Macrolactone_Ring Glycosylation Glycosylation Glycosylated_Intermediate Glycosylated_Intermediate Glycosylation->Glycosylated_Intermediate Tailoring_Reactions Tailoring_Reactions Concanamycin_C Concanamycin_C Tailoring_Reactions->Concanamycin_C Polyketide_Chain->Cyclization Macrolactone_Ring->Glycosylation Glycosylated_Intermediate->Tailoring_Reactions

Putative biosynthetic pathway of this compound.

Biological Activity and Mechanism of Action

V-ATPase Inhibition

The primary molecular target of this compound is the vacuolar-type H+-ATPase (V-ATPase). This enzyme is a multi-subunit proton pump responsible for acidifying various intracellular compartments, such as lysosomes, endosomes, and the Golgi apparatus. The IC50 value for V-ATPase inhibition by the closely related Concanamycin A is approximately 10 nM.[8][9] this compound is expected to have a similar high potency.

Downstream Cellular Effects and Signaling Pathways

By inhibiting V-ATPase, this compound disrupts the proton gradient across vesicular membranes, leading to an increase in the pH of these organelles. This has several significant downstream consequences on cellular signaling and function:

  • Inhibition of Lysosomal Degradation: The acidic environment of lysosomes is essential for the activity of degradative enzymes. V-ATPase inhibition impairs lysosomal function, leading to the accumulation of undigested material.

  • Disruption of Endosomal Trafficking and Receptor Signaling: The proper sorting and trafficking of receptors and their ligands through the endosomal pathway are pH-dependent. V-ATPase inhibition can interfere with signaling pathways that rely on endocytosis, such as the Notch, Wnt, and TGF-β pathways.

  • Impairment of Autophagy: The fusion of autophagosomes with lysosomes to form autolysosomes is a pH-sensitive process. Inhibition of V-ATPase can block this fusion, leading to an accumulation of autophagosomes.

  • Induction of Apoptosis: In some cell types, the cellular stress caused by V-ATPase inhibition can trigger programmed cell death (apoptosis).

G Signaling Pathways Affected by this compound Concanamycin_C Concanamycin_C V_ATPase V-ATPase Concanamycin_C->V_ATPase Inhibits Proton_Pumping Proton_Pumping V_ATPase->Proton_Pumping Drives Apoptosis Apoptosis V_ATPase->Apoptosis Induces (in some cells) Vesicular_Acidification Vesicular_Acidification Proton_Pumping->Vesicular_Acidification Maintains Lysosomal_Degradation Lysosomal_Degradation Vesicular_Acidification->Lysosomal_Degradation Enables Endosomal_Trafficking Endosomal_Trafficking Vesicular_Acidification->Endosomal_Trafficking Regulates Autophagy Autophagy Vesicular_Acidification->Autophagy Required for Cellular_Homeostasis Cellular_Homeostasis Lysosomal_Degradation->Cellular_Homeostasis Notch_Signaling Notch_Signaling Endosomal_Trafficking->Notch_Signaling Wnt_Signaling Wnt_Signaling Endosomal_Trafficking->Wnt_Signaling TGF_beta_Signaling TGF_beta_Signaling Endosomal_Trafficking->TGF_beta_Signaling TGF-β Signaling Autophagy->Cellular_Homeostasis

References

Concanamycin C: An In-depth Technical Guide to a Potent 18-Membered Macrolide V-ATPase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Concanamycin C is a member of the concanamycin family of 18-membered macrolide antibiotics, first isolated from Streptomyces diastatochromogenes.[1] As a potent and selective inhibitor of vacuolar-type H+-ATPase (V-ATPase), this compound offers a valuable tool for investigating a myriad of cellular processes.[2] Its mechanism of action, centered on the disruption of proton gradients across cellular membranes, underpins its diverse biological activities, including antifungal, immunosuppressive, and potential anti-osteoporotic and antiviral properties.[2][3] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, biological activities with available quantitative data, detailed experimental protocols for its characterization, and an exploration of the key signaling pathways it modulates.

Physicochemical Properties

This compound is a complex macrolide with a distinct 18-membered lactone ring structure. Its chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C45H74O13[4]
Molecular Weight 823.06 g/mol [4]
CAS Number 81552-34-3[4]
Appearance White to off-white solid
Solubility Soluble in DMSO and methanol[4]

Biological Activity and Quantitative Data

This compound's primary mechanism of action is the potent and specific inhibition of V-ATPase.[2] This inhibition disrupts the acidification of various intracellular organelles, such as lysosomes and endosomes, and affects proton transport across the plasma membrane in specialized cells. While specific quantitative data for this compound is limited in publicly available literature, its activity can be contextualized by comparison with its well-studied analog, Concanamycin A. The concanamycin family, in general, is noted to be more potent and specific in its V-ATPase inhibition than the related bafilomycin macrolides.[3]

The initial characterization of this compound demonstrated its inhibitory effects on the proliferation of mouse splenic lymphocytes stimulated by concanavalin A.[1] It also exhibits in vitro activity against a range of fungi and yeasts.[1][4]

Table 1: Summary of Biological Activities of Concanamycins

ActivityTarget/AssayCompoundIC50 / MICReference
V-ATPase Inhibition Yeast V-type H+-ATPaseConcanamycin A9.2 nM[5]
V-ATPase Inhibition Manduca sexta V-ATPaseConcanamycin A10 nM[6][7]
Lymphocyte Proliferation Concanavalin A-stimulated mouse splenic lymphocytesThis compound-[1][4]
Antifungal Activity Various fungi and yeastsThis compound-[1][4]

Mechanism of Action: V-ATPase Inhibition

This compound exerts its biological effects by binding to the V0 subunit of the V-ATPase complex. This interaction inhibits the proton translocation activity of the pump, leading to a disruption of the proton motive force across membranes. The consequences of this inhibition are far-reaching, affecting numerous cellular processes that are dependent on acidic environments.

Mechanism of Action of this compound Concanamycin_C This compound V_ATPase V-ATPase (V0 subunit) Concanamycin_C->V_ATPase Binds to Proton_Pumping Proton Pumping Inhibition V_ATPase->Proton_Pumping Leads to Organelle_Acidification Disruption of Organelle Acidification (Lysosomes, Endosomes) Proton_Pumping->Organelle_Acidification Cellular_Processes Alteration of Cellular Processes Organelle_Acidification->Cellular_Processes

Caption: this compound inhibits V-ATPase, disrupting organelle acidification.

Key Signaling Pathways Modulated by this compound

The inhibition of V-ATPase by this compound has profound effects on several key signaling pathways, primarily through its impact on lysosomal function.

Autophagy

V-ATPase activity is crucial for the final step of autophagy, the fusion of autophagosomes with lysosomes and the subsequent degradation of the autophagic cargo. By inhibiting lysosomal acidification, this compound blocks autophagic flux, leading to an accumulation of autophagosomes.

Effect of this compound on Autophagy Concanamycin_C This compound V_ATPase V-ATPase Concanamycin_C->V_ATPase Inhibits Lysosome_Acid Lysosomal Acidification Concanamycin_C->Lysosome_Acid Prevents Autophagic_Flux Autophagic Flux Blockage Concanamycin_C->Autophagic_Flux Blocks V_ATPase->Lysosome_Acid Maintains Autophagosome_Lysosome_Fusion Autophagosome-Lysosome Fusion Lysosome_Acid->Autophagosome_Lysosome_Fusion Required for Lysosome_Acid->Autophagic_Flux Drives Autophagosome_Lysosome_Fusion->Autophagic_Flux Autophagosome_Accumulation Autophagosome Accumulation Autophagic_Flux->Autophagosome_Accumulation Leads to

Caption: this compound blocks autophagy by inhibiting lysosomal acidification.

Apoptosis

The disruption of cellular homeostasis caused by V-ATPase inhibition can trigger apoptosis, or programmed cell death. The mechanisms are complex and can be cell-type dependent, but often involve the activation of caspase cascades and DNA fragmentation.

mTORC1 Signaling

The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and metabolism. Its activation is dependent on the presence of amino acids, which are sensed at the lysosomal surface. V-ATPase plays a role in this amino acid sensing mechanism. By inhibiting V-ATPase, this compound can interfere with the activation of mTORC1, thereby impacting downstream processes such as protein synthesis and cell growth.

This compound and mTORC1 Signaling cluster_lysosome Lysosome V_ATPase V-ATPase mTORC1 mTORC1 V_ATPase->mTORC1 Activates Cell_Growth Cell Growth & Protein Synthesis mTORC1->Cell_Growth Promotes Amino_Acids Amino Acids Amino_Acids->V_ATPase Sensed via Concanamycin_C This compound Concanamycin_C->V_ATPase Inhibits

Caption: this compound can inhibit mTORC1 signaling by disrupting V-ATPase function.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound.

V-ATPase Inhibition Assay (Coupled Spectrophotometric Assay)

This assay measures the ATPase activity of isolated V-ATPase-containing membrane fractions by coupling ATP hydrolysis to the oxidation of NADH, which can be monitored spectrophotometrically.

Materials:

  • Isolated membrane fractions containing V-ATPase

  • This compound stock solution (in DMSO)

  • Assay Buffer: 50 mM MOPS-Tris (pH 7.0), 50 mM KCl, 1 mM MgCl2, 1 mM ATP

  • Coupling Enzyme Mix: Pyruvate kinase (PK) and lactate dehydrogenase (LDH)

  • Substrate Mix: 2 mM phosphoenolpyruvate (PEP), 0.2 mM NADH

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 96-well plate, add the assay buffer, coupling enzyme mix, and substrate mix to each well.

  • Add the diluted this compound or DMSO (vehicle control) to the respective wells.

  • Initiate the reaction by adding the membrane fraction to each well.

  • Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes at a constant temperature (e.g., 37°C).

  • Calculate the rate of NADH oxidation (decrease in A340 per minute) for each concentration of this compound.

  • Plot the percentage of V-ATPase inhibition against the logarithm of the this compound concentration to determine the IC50 value.

V-ATPase Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Assay Reagents (Buffer, Enzymes, Substrates) Start->Prepare_Reagents Add_ConcC Add this compound (or DMSO control) to wells Prepare_Reagents->Add_ConcC Add_Membrane Add Membrane Fraction to initiate reaction Add_ConcC->Add_Membrane Measure_Absorbance Measure Absorbance at 340 nm over time Add_Membrane->Measure_Absorbance Calculate_Rate Calculate Rate of NADH Oxidation Measure_Absorbance->Calculate_Rate Determine_IC50 Determine IC50 Value Calculate_Rate->Determine_IC50 End End Determine_IC50->End

Caption: Workflow for determining the V-ATPase inhibitory activity of this compound.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control and determine the IC50 value.

MTT Cytotoxicity Assay Workflow Start Start Seed_Cells Seed Cells in 96-well plate Start->Seed_Cells Treat_Cells Treat Cells with This compound Seed_Cells->Treat_Cells Incubate Incubate for 24/48/72 hours Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance at 570 nm Solubilize->Measure_Absorbance Determine_IC50 Determine IC50 Value Measure_Absorbance->Determine_IC50 End End Determine_IC50->End

Caption: Workflow for assessing the cytotoxicity of this compound using the MTT assay.

Autophagy Flux Assay (LC3 Turnover Assay)

This assay measures the degradation of LC3-II, a marker of autophagosomes, to assess the autophagic flux. The accumulation of LC3-II in the presence of a lysosomal inhibitor like this compound compared to its absence is indicative of the rate of autophagy.

Materials:

  • Cells stably expressing GFP-LC3 or cells to be analyzed by western blotting for endogenous LC3

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Lysis buffer for western blotting

  • Primary antibody against LC3

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

  • Fluorescence microscope (for GFP-LC3 expressing cells)

Procedure:

  • Seed cells and allow them to adhere.

  • Treat cells with an autophagy inducer (e.g., starvation medium) or maintain in complete medium (for basal autophagy).

  • In parallel, treat a set of cells with the autophagy inducer in the presence of this compound (e.g., 50-100 nM) for a short period (e.g., 2-4 hours).

  • For Western Blotting:

    • Lyse the cells and collect the protein lysates.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with the primary anti-LC3 antibody, followed by the HRP-conjugated secondary antibody.

    • Visualize the bands using a chemiluminescence detection system.

    • Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio in the presence of this compound indicates active autophagic flux.

  • For Fluorescence Microscopy (GFP-LC3 cells):

    • Fix and permeabilize the cells.

    • Mount the coverslips on slides.

    • Visualize the cells under a fluorescence microscope.

    • Count the number of GFP-LC3 puncta per cell. An increase in the number of puncta in the presence of this compound indicates autophagic flux.

Autophagy Flux Assay Workflow Start Start Induce_Autophagy Induce Autophagy (e.g., Starvation) Start->Induce_Autophagy Treat_ConcC Treat with or without This compound Induce_Autophagy->Treat_ConcC Analyze Analysis Method? Treat_ConcC->Analyze Western_Blot Western Blot for LC3-II Analyze->Western_Blot Biochemical Microscopy Fluorescence Microscopy (GFP-LC3 puncta) Analyze->Microscopy Imaging Quantify_LC3 Quantify LC3-II/LC3-I ratio Western_Blot->Quantify_LC3 Count_Puncta Count GFP-LC3 puncta/cell Microscopy->Count_Puncta Assess_Flux Assess Autophagic Flux Quantify_LC3->Assess_Flux Count_Puncta->Assess_Flux End End Assess_Flux->End

Caption: Workflow for measuring autophagic flux using this compound.

Conclusion

This compound is a valuable research tool for scientists investigating the diverse roles of V-ATPase in cellular physiology and disease. Its potent and specific inhibitory activity makes it an ideal probe for dissecting processes such as autophagy, endosomal trafficking, and pH homeostasis. While more quantitative data on the specific activity of this compound would be beneficial, the existing knowledge, combined with the detailed experimental protocols provided in this guide, offers a solid foundation for its application in a wide range of research and drug development endeavors. Further studies are warranted to fully elucidate the therapeutic potential of this intriguing 18-membered macrolide antibiotic.

References

Concanamycin C: A Comprehensive Technical Guide to a Highly Specific V-ATPase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Concanamycin C, a member of the plecomacrolide family of antibiotics, is a potent and highly specific inhibitor of vacuolar-type H+-ATPases (V-ATPases). This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, inhibitory potency, and experimental applications. Quantitative data on the inhibitory activity of the closely related Concanamycin A is presented, along with detailed methodologies for key experiments. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of this important research tool.

Introduction

Vacuolar-type H+-ATPases (V-ATPases) are ATP-dependent proton pumps essential for the acidification of various intracellular compartments, including lysosomes, endosomes, and the Golgi apparatus. This acidification is critical for a multitude of cellular processes, such as protein trafficking and degradation, receptor recycling, and autophagy.[1] The dysregulation of V-ATPase activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making it an attractive target for therapeutic intervention.

Concanamycins are a class of macrolide antibiotics that have emerged as powerful tools for studying V-ATPase function due to their high potency and specificity.[2] this compound, along with its close analog Concanamycin A, exhibits nanomolar inhibitory activity against V-ATPases while displaying significantly lower affinity for other types of ATPases, such as P-type and F-type ATPases.[3][4] This high degree of selectivity makes this compound an invaluable reagent for dissecting the physiological roles of V-ATPases in various biological systems.

Mechanism of Action

This compound exerts its inhibitory effect by binding to the V₀ membrane-integral domain of the V-ATPase. Specifically, the binding site is located on the proteolipid subunit c.[5] This interaction is thought to prevent the rotation of the c-ring, which is a critical step in the proton translocation process. By locking the c-ring, this compound effectively uncouples ATP hydrolysis from proton pumping, leading to a rapid dissipation of the proton gradient across the organellar membrane.

The inhibition of V-ATPase by this compound has profound consequences on cellular function. The disruption of organellar acidification interferes with the activity of pH-sensitive lysosomal hydrolases, leading to impaired degradation of cellular waste.[1] Furthermore, it can disrupt protein trafficking through the Golgi apparatus and inhibit the final stages of autophagy.[6][7]

Quantitative Inhibitory Activity

Inhibitor Target Source IC₅₀ (nM) Selectivity
Concanamycin AV-ATPaseYeast9.2[3]>2000-fold vs. F-type and P-type H+-ATPases[3]
Concanamycin AV-ATPaseManduca sexta (tobacco hornworm)10[5][8][9]-
Concanamycin AP-type Na+,K+-ATPasePorcine>20,000[3]-

Table 1: Inhibitory Potency and Selectivity of Concanamycin A. This table summarizes the half-maximal inhibitory concentration (IC₅₀) values for Concanamycin A against V-ATPases from different sources and its selectivity over other ATPase types.

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of this compound to study V-ATPase activity.

V-ATPase Activity Assay (Coupled Enzyme Assay)

This assay measures the ATP hydrolysis activity of V-ATPase by coupling the production of ADP to the oxidation of NADH, which can be monitored spectrophotometrically.

Materials:

  • Isolated vacuolar vesicles or purified V-ATPase

  • Assay Buffer: 50 mM MOPS-Tris (pH 7.0), 25 mM KCl, 25 mM NaCl, 3 mM MgCl₂, 1 mM ATP

  • Coupling Enzyme Mix: 2 mM phosphoenolpyruvate, 0.2 mM NADH, 2 units/mL pyruvate kinase, 2 units/mL lactate dehydrogenase

  • This compound stock solution (in DMSO)

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare the assay buffer and the coupling enzyme mix.

  • Add a known amount of vacuolar vesicles or purified V-ATPase to the wells of a microplate.

  • Add varying concentrations of this compound to the wells. Include a DMSO control.

  • Initiate the reaction by adding the ATP and coupling enzyme mix.

  • Immediately measure the decrease in absorbance at 340 nm over time at 37°C.

  • Calculate the rate of ATP hydrolysis from the rate of NADH oxidation.

  • Plot the percentage of inhibition against the this compound concentration to determine the IC₅₀ value.

Proton Pumping Assay (ACMA Fluorescence Quenching)

This assay measures the ability of V-ATPase to establish a proton gradient across a membrane using the pH-sensitive fluorescent probe, 9-amino-6-chloro-2-methoxyacridine (ACMA).

Materials:

  • Isolated vacuolar vesicles

  • Transport Buffer: 20 mM HEPES-Tris (pH 7.0), 50 mM NaCl, 30 mM KCl

  • ACMA stock solution (in ethanol)

  • ATP and MgSO₄ stock solutions

  • This compound stock solution (in DMSO)

  • Fluorometer

Procedure:

  • Add isolated vacuolar vesicles to a cuvette containing the transport buffer and a final concentration of 1 µM ACMA.[10]

  • Stir the mixture continuously at 25°C.[10]

  • Monitor the fluorescence emission at 490 nm with an excitation wavelength of 410 nm.[10]

  • To assess the effect of this compound, pre-incubate the vesicles with the desired concentration of the inhibitor (or DMSO control) before initiating the assay.

  • Initiate proton pumping by adding ATP and MgSO₄ to final concentrations of 0.5 mM and 1.0 mM, respectively.[10]

  • Observe the quenching of ACMA fluorescence as protons are pumped into the vesicles, leading to a decrease in the internal pH.

  • The initial rate of fluorescence quenching is proportional to the V-ATPase proton pumping activity.

  • To confirm that the quenching is due to V-ATPase activity, add a saturating concentration of this compound (e.g., 100 nM) after the fluorescence has stabilized to observe the reversal of the quenching.[10]

Visualizations

Signaling Pathway of V-ATPase Inhibition by this compound

V_ATPase_Inhibition cluster_membrane Organellar Membrane cluster_cytosol Cytosol cluster_lumen Organellar Lumen V0 V₀ Domain c_subunit c-subunit V0->c_subunit contains Proton_out H⁺ V1 V₁ Domain V1->V0 interacts with ADP_Pi ADP + Pi V1->ADP_Pi hydrolyzes ATP ATP ATP->V1 binds Proton_in H⁺ Proton_in->V0 translocates ConcanamycinC This compound ConcanamycinC->c_subunit binds to & inhibits rotation

Caption: Mechanism of V-ATPase inhibition by this compound.

Experimental Workflow for Determining IC₅₀ of this compound

IC50_Workflow start Start prepare_reagents Prepare V-ATPase Source (e.g., vacuolar vesicles) start->prepare_reagents serial_dilution Prepare Serial Dilutions of this compound start->serial_dilution setup_assay Set up V-ATPase Activity Assay (e.g., Coupled Enzyme Assay) prepare_reagents->setup_assay add_inhibitor Add this compound Dilutions and Controls (DMSO) serial_dilution->add_inhibitor setup_assay->add_inhibitor initiate_reaction Initiate Reaction (add ATP) add_inhibitor->initiate_reaction measure_activity Measure V-ATPase Activity (e.g., ΔAbsorbance/min) initiate_reaction->measure_activity data_analysis Data Analysis: - Calculate % Inhibition - Plot Dose-Response Curve measure_activity->data_analysis determine_ic50 Determine IC₅₀ Value data_analysis->determine_ic50

Caption: Workflow for IC₅₀ determination of this compound.

Cellular Effects and Potential Off-Target Considerations

The potent inhibition of V-ATPase by this compound leads to a variety of observable cellular effects. Treatment of cells with concanamycins has been shown to induce apoptosis in certain cell types, such as activated CD8+ CTLs.[11] Furthermore, it can cause swelling of the Golgi apparatus, disrupting protein trafficking.[6] As a consequence of its mechanism, this compound is also a potent inhibitor of autophagy.[7]

While this compound is highly specific for V-ATPases, as with any pharmacological inhibitor, the potential for off-target effects should be considered, especially at higher concentrations. The plecomacrolide class, in general, has been shown to inhibit P-type ATPases at micromolar concentrations, which is significantly higher than the nanomolar concentrations required for V-ATPase inhibition.[4][12] Researchers should always perform dose-response experiments to ensure that the observed effects are due to the specific inhibition of V-ATPase.

Conclusion

This compound is a powerful and specific inhibitor of V-ATPase, making it an indispensable tool for cell biologists, biochemists, and drug discovery professionals. Its ability to potently and selectively disrupt the function of this essential proton pump allows for the detailed investigation of a wide array of cellular processes. This guide provides a comprehensive overview of its mechanism, inhibitory characteristics, and experimental application, serving as a valuable resource for researchers utilizing this potent macrolide. Careful experimental design, including appropriate controls and dose-response analyses, will ensure the generation of robust and reliable data in the study of V-ATPase biology.

References

The Biological Activities of Concanamycin C: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Concanamycin C is a member of the concanamycin family of macrolide antibiotics, first isolated from Streptomyces diastatochromogenes[1]. These compounds are potent and specific inhibitors of the vacuolar-type H+-ATPase (V-ATPase), a proton pump essential for the acidification of various intracellular compartments in eukaryotic cells. By disrupting this fundamental cellular process, this compound exerts a wide range of biological effects, including antifungal, immunosuppressive, antiproliferative, and antiviral activities. This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its mechanism of action, quantitative data, experimental methodologies, and impact on key signaling pathways. While much of the detailed mechanistic and quantitative data has been generated for its close analog, Concanamycin A, this guide will focus on the available information for this compound and supplement it with relevant data from Concanamycin A where appropriate, given their structural and functional similarities.

Core Mechanism of Action: V-ATPase Inhibition

The primary molecular target of this compound is the V-ATPase. This multi-subunit enzyme is responsible for pumping protons across membranes, thereby acidifying organelles such as lysosomes, endosomes, and the Golgi apparatus. This acidification is crucial for a variety of cellular processes, including protein degradation, receptor recycling, and vesicular trafficking[2].

This compound, like other concanamycins, specifically binds to the V0 subunit c of the V-ATPase complex[3]. This binding event inhibits the proton translocation activity of the pump, leading to a rapid increase in the pH of intracellular compartments. The disruption of this proton gradient is the foundational event that triggers the diverse downstream biological effects of the compound.

Quantitative Data on Biological Activities

While specific quantitative data for this compound is limited in the available literature, the following tables summarize the known inhibitory concentrations for concanamycins, primarily focusing on the well-characterized Concanamycin A, which serves as a benchmark for the family.

Activity Assay Organism/Cell Line Inhibitor IC50 / MIC Reference
V-ATPase Inhibition ATPase activity assayYeast V-type H+-ATPaseConcanamycin A9.2 nM
ATPase activity assayTobacco hornworm V-ATPaseConcanamycin A10 nM[3]
Antifungal Activity Minimal Inhibitory Concentration (MIC)Various fungi and yeastsThis compoundNot specified[4]
Immunosuppressive Activity Lymphocyte ProliferationMouse splenic lymphocytesThis compoundNot specified[4]
Antiproliferative Activity Cell Proliferation AssayHMEC-1Concanamycin AConcentration-dependent inhibition[5]
Cell Viability AssayCD8+ cytotoxic T lymphocytesConcanamycin A100 nM (induces cell death)[6]
Lysosomal Acidification InhibitionRat liver lysosomesConcanamycin AIC50 = 0.061 nM[6]
Oleate incorporation inhibitionRat liver lysosomesConcanamycin AIC50 = 14 nM[6]

Key Biological Activities and Associated Experimental Protocols

V-ATPase Inhibition

The hallmark activity of this compound is its potent and specific inhibition of V-ATPase.

Experimental Protocol: V-ATPase Inhibition Assay

This protocol is adapted from methods used for Concanamycin A and can be applied to assess the inhibitory activity of this compound.

  • Preparation of Vesicles: Isolate membrane vesicles enriched in V-ATPase from a suitable source (e.g., yeast vacuoles, insect midgut goblet cell apical membranes).

  • ATPase Activity Measurement:

    • The ATPase activity is measured by quantifying the release of inorganic phosphate (Pi) from ATP.

    • Prepare a reaction mixture containing the membrane vesicles, assay buffer (e.g., MES-Tris buffer, pH 7.0), MgCl2, and ATP.

    • Add varying concentrations of this compound (or a DMSO control) to the reaction mixture.

    • Incubate at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding a solution to precipitate proteins (e.g., trichloroacetic acid).

    • Measure the amount of released Pi using a colorimetric method, such as the molybdate assay.

  • Data Analysis:

    • Calculate the percentage of V-ATPase inhibition at each this compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Experimental Workflow for V-ATPase Inhibition Assay

G cluster_prep Vesicle Preparation cluster_assay ATPase Activity Assay cluster_analysis Data Analysis Source Yeast/Insect Cells Vesicles V-ATPase Enriched Vesicles Source->Vesicles ReactionMix Prepare Reaction Mixture (Vesicles, Buffer, MgCl2, ATP) Vesicles->ReactionMix AddInhibitor Add this compound (or DMSO control) ReactionMix->AddInhibitor Incubate Incubate at 37°C AddInhibitor->Incubate StopReaction Stop Reaction (e.g., TCA) Incubate->StopReaction MeasurePi Measure Inorganic Phosphate (Pi) StopReaction->MeasurePi CalculateInhibition Calculate % Inhibition MeasurePi->CalculateInhibition PlotData Plot Inhibition vs. [Conc C] CalculateInhibition->PlotData DetermineIC50 Determine IC50 PlotData->DetermineIC50

V-ATPase Inhibition Assay Workflow

Autophagy Inhibition

By neutralizing the acidic environment of lysosomes, this compound disrupts the final step of autophagy, the fusion of autophagosomes with lysosomes and the subsequent degradation of their cargo. This leads to an accumulation of autophagosomes within the cell.

Experimental Protocol: Western Blot Analysis of Autophagy

This protocol outlines the steps to monitor autophagy by observing the levels of the autophagosome marker LC3-II.

  • Cell Culture and Treatment:

    • Culture cells of interest to the desired confluency.

    • Treat cells with this compound at various concentrations and for different time points. Include a positive control for autophagy induction (e.g., starvation) and a negative control (untreated cells).

  • Protein Extraction:

    • Lyse the cells in a suitable lysis buffer containing protease inhibitors.

    • Determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody against LC3.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the protein bands using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities for LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form). An increase in the LC3-II/LC3-I ratio or an accumulation of LC3-II in the presence of the inhibitor indicates a blockage of autophagic flux[1].

Logical Flow of Autophagy Inhibition by this compound

G ConcC This compound VATPase V-ATPase ConcC->VATPase inhibits Accumulation Accumulation of Autophagosomes ConcC->Accumulation ProtonPump Proton Pumping VATPase->ProtonPump mediates Autolysosome Autolysosome Formation (Fusion) VATPase->Autolysosome LysosomeAcid Lysosomal Acidification ProtonPump->LysosomeAcid maintains LysosomeAcid->Autolysosome required for Degradation Degradation of Cargo LysosomeAcid->Degradation enables Autophagosome Autophagosome Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome Autolysosome->Degradation

Mechanism of Autophagy Inhibition

Induction of Apoptosis

This compound has been shown to induce apoptosis in various cell types, particularly in activated immune cells and cancer cells[7][8]. The exact mechanism is complex but is linked to the disruption of cellular homeostasis caused by V-ATPase inhibition.

Experimental Protocol: Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Culture and Treatment:

    • Culture cells and treat with different concentrations of this compound for various durations. Include appropriate controls.

  • Cell Staining:

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative, PI-negative cells are viable.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

Experimental Workflow for Apoptosis Assay

G cluster_treatment Cell Treatment cluster_staining Cell Staining cluster_analysis Flow Cytometry Analysis Cells Cell Culture Treat Treat with this compound Cells->Treat Harvest Harvest and Wash Cells Treat->Harvest Resuspend Resuspend in Binding Buffer Harvest->Resuspend AddStains Add Annexin V-FITC and PI Resuspend->AddStains Incubate Incubate in Dark AddStains->Incubate AcquireData Acquire Data on Flow Cytometer Incubate->AcquireData AnalyzeQuadrants Analyze Quadrants (Viable, Apoptotic, Necrotic) AcquireData->AnalyzeQuadrants QuantifyApoptosis Quantify % Apoptosis AnalyzeQuadrants->QuantifyApoptosis

Apoptosis Assay Workflow

Impact on Signaling Pathways

The inhibition of V-ATPase by this compound has significant downstream consequences on various signaling pathways that are crucial for cell growth, proliferation, and survival.

mTOR Signaling Pathway

The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth and metabolism. V-ATPase activity is known to be required for the amino acid-dependent activation of mTORC1 at the lysosomal surface. By inhibiting V-ATPase and disrupting lysosomal function, this compound can indirectly inhibit mTORC1 signaling.

Signaling Pathway Diagram: this compound and mTOR Signaling

G ConcC This compound VATPase V-ATPase ConcC->VATPase inhibits Lysosome Lysosome VATPase->Lysosome acidifies mTORC1 mTORC1 Lysosome->mTORC1 provides platform for activation AminoAcids Amino Acids AminoAcids->mTORC1 activates at lysosomal surface CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes Autophagy Autophagy mTORC1->Autophagy inhibits

This compound's effect on mTOR signaling.

Notch Signaling Pathway

Notch signaling is a fundamental pathway involved in cell fate decisions. The processing and activation of the Notch receptor involve trafficking through acidic intracellular compartments. Inhibition of V-ATPase by compounds like concanamycins can interfere with Notch receptor maturation and signaling.

Signaling Pathway Diagram: this compound and Notch Signaling

G ConcC This compound VATPase V-ATPase ConcC->VATPase inhibits GolgiEndosomes Golgi / Endosomes VATPase->GolgiEndosomes acidifies NotchReceptor Notch Receptor Processing GolgiEndosomes->NotchReceptor required for NotchSignaling Notch Signaling (NICD release) NotchReceptor->NotchSignaling TargetGenes Target Gene Expression NotchSignaling->TargetGenes G ConcC This compound VATPase V-ATPase ConcC->VATPase inhibits Endosomes Endosomes VATPase->Endosomes acidifies TGFB_Receptor TGF-β Receptor Trafficking & Signaling Endosomes->TGFB_Receptor regulates SMAD_Activation SMAD Phosphorylation TGFB_Receptor->SMAD_Activation GeneTranscription Target Gene Transcription SMAD_Activation->GeneTranscription

References

Concanamycin C: A Technical Guide to its Antifungal Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Concanamycin C, an 18-membered macrolide antibiotic, demonstrates notable antifungal and anti-yeast properties. Its primary mechanism of action involves the specific and potent inhibition of vacuolar-type H+-ATPase (V-ATPase), a crucial proton pump in fungal cells. This inhibition disrupts essential cellular processes reliant on pH homeostasis, including virulence factor secretion and stress response pathways, ultimately leading to the cessation of fungal growth. This technical guide provides a comprehensive overview of the antifungal properties of this compound, including its mechanism of action, available quantitative data on the closely related Concanamycin A, detailed experimental protocols for antifungal susceptibility testing, and a visual representation of its impact on fungal cell signaling.

Introduction

The rise of invasive fungal infections, coupled with the emergence of antifungal resistance, necessitates the exploration of novel therapeutic agents with unique mechanisms of action. This compound, originally isolated from Streptomyces diastatochromogenes, represents a promising class of antifungal compounds.[1] As a member of the macrolide antibiotic family, its antifungal activity stems from its ability to target a fundamental cellular enzyme, the vacuolar-type H+-ATPase (V-ATPase).[2] This guide delves into the technical aspects of this compound's antifungal properties to support further research and development in this area.

Mechanism of Action: V-ATPase Inhibition

The primary molecular target of this compound in fungal cells is the vacuolar-type H+-ATPase (V-ATPase).[2] This multi-subunit enzyme is responsible for pumping protons across intracellular membranes, a process vital for maintaining the acidic environment of various organelles, including the vacuole (the fungal equivalent of the lysosome).

This compound specifically binds to the c subunit of the V-ATPase's V_o_ domain, a transmembrane sector of the enzyme complex. This binding event physically obstructs the rotation of the c-ring, which is essential for proton translocation. The inhibition of V-ATPase leads to a cascade of downstream effects that are detrimental to the fungal cell.

Signaling Pathway of V-ATPase Inhibition by this compound

V_ATPase_Inhibition cluster_membrane Fungal Cell Membrane V_ATPase V-ATPase Concanamycin_C This compound Subunit_c Subunit c (V_o domain) Concanamycin_C->Subunit_c Binds to Rotation_Block Inhibition of c-ring rotation Subunit_c->V_ATPase Proton_Pump_Inhibition Proton Pump Inhibition Rotation_Block->Proton_Pump_Inhibition pH_Homeostasis_Disruption Disruption of Intracellular pH Homeostasis Proton_Pump_Inhibition->pH_Homeostasis_Disruption Virulence_Factor_Secretion Impaired Secretion of Virulence Factors pH_Homeostasis_Disruption->Virulence_Factor_Secretion Stress_Response_Inhibition Inhibition of Stress Response Pathways pH_Homeostasis_Disruption->Stress_Response_Inhibition Fungal_Growth_Inhibition Fungal Growth Inhibition Virulence_Factor_Secretion->Fungal_Growth_Inhibition Stress_Response_Inhibition->Fungal_Growth_Inhibition

Caption: V-ATPase Inhibition Pathway by this compound.

Quantitative Data on Antifungal Activity

Extensive literature searches did not yield specific Minimum Inhibitory Concentration (MIC) values for this compound against the key pathogenic fungi Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. However, data is available for the closely related compound, Concanamycin A, which shares the same mechanism of action. One study demonstrated that Concanamycin A potentiates the activity of other antifungal agents against Saccharomyces cerevisiae.

Table 1: Antifungal Activity of Concanamycin A against Saccharomyces cerevisiae

Antifungal AgentMIC_50_ (µg/mL) without Concanamycin AMIC_50_ (ng/mL) with Concanamycin A
Caspofungin366.5
Fluconazole8.15.7 (µg/mL)
Terbinafine3.90.9 (µg/mL)

Note: This data is for Concanamycin A and should be considered as indicative of the potential of V-ATPase inhibitors. Further studies are required to determine the specific MIC values for this compound against a broader range of pathogenic fungi.

Experimental Protocols: Antifungal Susceptibility Testing

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound like this compound against fungal isolates, based on established Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.

Broth Microdilution Method

This method is a standard for determining the MIC of an antifungal agent in a liquid medium.

Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow Start Start: Prepare Fungal Inoculum Prepare_Drug Prepare Serial Dilutions of this compound Start->Prepare_Drug Inoculate_Plate Inoculate Microtiter Plate with Fungal Suspension Start->Inoculate_Plate Add_Drug Add this compound Dilutions to Wells Prepare_Drug->Add_Drug Inoculate_Plate->Add_Drug Incubate Incubate at 35-37°C for 24-48 hours Add_Drug->Incubate Read_MIC Read MIC: Lowest concentration with no visible growth Incubate->Read_MIC End End Read_MIC->End

Caption: Generalized workflow for a broth microdilution antifungal susceptibility assay.

Materials:

  • 96-well, flat-bottom microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Fungal isolate (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or hemocytometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Subculture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to ensure purity and viability.

    • Prepare a fungal suspension in sterile saline or PBS.

    • Adjust the suspension to a specific turbidity using a spectrophotometer (e.g., 0.5 McFarland standard for yeasts) or by direct cell counting with a hemocytometer to achieve a final concentration of approximately 0.5 x 10^3 to 2.5 x 10^3 CFU/mL in the test wells.

  • Drug Dilution:

    • Prepare a series of two-fold dilutions of the this compound stock solution in RPMI-1640 medium directly in the microtiter plate.

    • The final concentration range should be chosen to encompass the expected MIC. A typical range might be 0.03 to 16 µg/mL.

    • Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

  • Inoculation and Incubation:

    • Add the adjusted fungal inoculum to each well of the microtiter plate.

    • Incubate the plate at 35-37°C for 24-48 hours. The incubation time may vary depending on the growth rate of the specific fungal species.

  • MIC Determination:

    • After incubation, visually inspect the wells for fungal growth (turbidity).

    • The MIC is defined as the lowest concentration of this compound that causes complete inhibition of visible growth.

Conclusion

This compound presents a compelling profile as an antifungal agent due to its specific and potent inhibition of V-ATPase, a well-defined and essential fungal target. While specific quantitative data on its activity against key pathogenic fungi remains to be fully elucidated in publicly available literature, the foundational knowledge of its mechanism of action provides a strong rationale for its further investigation. The methodologies outlined in this guide offer a framework for researchers and drug development professionals to systematically evaluate the antifungal potential of this compound and its analogues. Future research should focus on determining the MICs of this compound against a broad panel of clinically relevant fungal isolates, including resistant strains, to fully assess its therapeutic potential.

References

The Antiviral Potential of Concanamycin C: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Concanamycin C, a member of the plecomacrolide class of antibiotics, has garnered interest for its potent antiviral properties. This technical guide synthesizes the current understanding of this compound's antiviral effects, with a primary focus on its mechanism of action, which involves the specific inhibition of vacuolar-type H+-ATPase (V-ATPase). This inhibition disrupts the essential cellular process of endosomal acidification, a critical step for the entry of numerous enveloped viruses into host cells. This document provides a comprehensive overview of the available quantitative data on the antiviral activity of Concanamycins, details the experimental protocols for key antiviral assays, and visualizes the underlying molecular pathways and experimental workflows. While specific quantitative antiviral data for this compound is limited in publicly available literature, data from its close analogs, Concanamycin A and B, provide strong evidence for the antiviral potential of this compound class.

Introduction

Enveloped viruses represent a significant threat to global health, and the development of broad-spectrum antiviral agents is a critical area of research. A key strategy for many enveloped viruses to enter host cells is through receptor-mediated endocytosis, a process that culminates in the fusion of the viral envelope with the endosomal membrane. This fusion event is often dependent on the acidic environment of the late endosome, which is maintained by the vacuolar-type H+-ATPase (V-ATPase). Concanamycins are potent and specific inhibitors of V-ATPase, making them promising candidates for antiviral drug development.[1][2] This guide focuses on the antiviral effects of this compound and its analogs.

Mechanism of Action: V-ATPase Inhibition

The primary molecular target of this compound and its analogs is the V-ATPase, a multi-subunit proton pump responsible for acidifying intracellular compartments such as endosomes, lysosomes, and the Golgi apparatus. By binding to the V-ATPase, Concanamycins prevent the transport of protons into these organelles, leading to a disruption of their acidic pH.

This inhibition of endosomal acidification has profound consequences for the replication cycle of many enveloped viruses:

  • Inhibition of Viral Entry: For viruses that rely on a low-pH environment to trigger conformational changes in their surface glycoproteins for membrane fusion, the neutralization of endosomal pH by Concanamycins effectively blocks their entry into the host cell cytoplasm. This traps the viral particles within the endosomes, preventing the release of their genetic material and subsequent replication.[1][2][3]

  • Impairment of Glycoprotein Maturation: The proper glycosylation and maturation of viral glycoproteins, which are essential for the assembly of new infectious virions, can also be affected by disruptions in the pH of the Golgi apparatus, another target of V-ATPase inhibition.[4]

Quantitative Antiviral Activity

While research specifically detailing the antiviral efficacy of this compound is sparse, studies on its close analogs, Concanamycin A and B, provide valuable quantitative insights into the potential of this compound class.

CompoundVirusCell LineAssay TypeIC50/EC50Reference
Concanamycin A Herpes Simplex Virus type 1 (HSV-1)VeroPlaque Reduction0.072 ng/mL[4]
Concanamycin B Herpes Simplex Virus type 1 (HSV-1)VeroPlaque Reduction0.51 ng/mL[4]
Concanamycin A Influenza VirusNot SpecifiedNot Specified5 nM (effective concentration)[5]
Concanamycin A Semliki Forest VirusNot SpecifiedNot Specified5 nM (effective concentration)[5]
Concanamycin A Vesicular Stomatitis VirusNot SpecifiedNot Specified5 nM (effective concentration)[5]

Note: The IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) are measures of a drug's potency. Lower values indicate higher potency. The data presented here is derived from in vitro studies.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of the antiviral effects of Concanamycins.

Plaque Reduction Assay

This assay is a standard method for quantifying the infectivity of a lytic virus and assessing the efficacy of antiviral compounds.

Objective: To determine the concentration of an antiviral agent that reduces the number of viral plaques by 50% (IC50).

Materials:

  • Confluent monolayer of susceptible host cells (e.g., Vero cells) in 6-well plates.

  • Virus stock of known titer.

  • Serial dilutions of this compound (or analog).

  • Culture medium (e.g., DMEM) with and without serum.

  • Overlay medium (e.g., culture medium with 1% agarose or methylcellulose).

  • Staining solution (e.g., crystal violet in methanol/water).

  • Phosphate-buffered saline (PBS).

Procedure:

  • Cell Seeding: Seed host cells in 6-well plates and incubate until a confluent monolayer is formed.

  • Compound Preparation: Prepare serial dilutions of this compound in serum-free culture medium.

  • Virus Infection: Remove the growth medium from the cell monolayers and wash with PBS. Infect the cells with a predetermined amount of virus (to yield 50-100 plaques per well) in the presence of varying concentrations of this compound or a vehicle control.

  • Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.

  • Overlay Application: Remove the virus inoculum and gently add the overlay medium containing the corresponding concentrations of this compound. The overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized plaques.

  • Incubation: Incubate the plates at 37°C for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Plaque Visualization: Fix the cells with a fixing solution (e.g., 10% formalin) and then stain with a crystal violet solution. The stain will color the viable cells, leaving the plaques (areas of dead or lysed cells) as clear zones.

  • Plaque Counting and IC50 Determination: Count the number of plaques in each well. The IC50 value is calculated by determining the concentration of this compound that results in a 50% reduction in the number of plaques compared to the vehicle control.

Viral Entry Inhibition Assay

This assay specifically investigates the ability of a compound to block the entry of a virus into host cells.

Objective: To determine if this compound inhibits the early stages of viral infection, specifically viral entry.

Materials:

  • Confluent monolayer of susceptible host cells in multi-well plates.

  • Virus stock.

  • This compound.

  • Culture medium.

  • Method for detecting viral presence within the cell (e.g., immunofluorescence staining for a viral antigen, qPCR for viral nucleic acid, or a reporter virus expressing a fluorescent protein).

Procedure:

  • Pre-treatment (Optional): Pre-treat the host cells with different concentrations of this compound for a defined period before infection.

  • Infection: Infect the cells with the virus in the presence of this compound. A control group with no compound is included.

  • Incubation: Allow the infection to proceed for a short period (e.g., 1-2 hours) to allow for viral entry but not significant replication.

  • Removal of Unbound Virus: Wash the cells thoroughly with PBS to remove any virus particles that have not entered the cells.

  • Inactivation of External Virus (Optional): Treat the cells with a citrate buffer (pH 3.0) or a specific enzyme to inactivate any remaining extracellular virus.

  • Detection of Internalized Virus: Lyse the cells and quantify the amount of internalized virus using a pre-determined detection method (e.g., qPCR for viral genomes).

  • Analysis: Compare the amount of internalized virus in the this compound-treated cells to the control cells to determine the extent of entry inhibition.

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway affected by this compound and a general workflow for antiviral testing.

G cluster_virus_entry Enveloped Virus Entry Pathway cluster_inhibition Inhibition by this compound Virus Enveloped Virus Receptor Host Cell Receptor Virus->Receptor 1. Attachment Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis EarlyEndosome Early Endosome Endocytosis->EarlyEndosome LateEndosome Late Endosome (Acidic pH) EarlyEndosome->LateEndosome 2. Maturation & Acidification Fusion Viral-Endosomal Membrane Fusion LateEndosome->Fusion 3. Low pH Trigger VATPase V-ATPase (Proton Pump) Release Release of Viral Genetic Material Fusion->Release Replication Viral Replication Release->Replication ConcanamycinC This compound ConcanamycinC->VATPase Inhibits ProtonInflux H+ Influx VATPase->ProtonInflux NoAcidification Endosomal pH Neutralization VATPase->NoAcidification Blocks NoAcidification->Fusion Prevents

Caption: Mechanism of this compound antiviral activity.

G cluster_workflow General Antiviral Testing Workflow Start Start: Antiviral Compound (this compound) CompoundDilution 2. Prepare Serial Dilutions of Compound Start->CompoundDilution CellCulture 1. Prepare Host Cell Culture Infection 3. Infect Cells with Virus CellCulture->Infection Treatment 4. Treat Infected Cells with Compound Dilutions CompoundDilution->Treatment Infection->Treatment Incubation 5. Incubate Treatment->Incubation Assay 6. Perform Antiviral Assay (e.g., Plaque Reduction) Incubation->Assay DataAnalysis 7. Data Analysis (e.g., IC50 Calculation) Assay->DataAnalysis End End: Determine Antiviral Efficacy DataAnalysis->End

Caption: A generalized workflow for in vitro antiviral testing.

Conclusion and Future Directions

This compound and its analogs demonstrate significant antiviral activity against a range of enveloped viruses by targeting the host V-ATPase, a mechanism that is less prone to the development of viral resistance compared to drugs targeting viral proteins. The disruption of endosomal acidification presents a potent strategy for inhibiting the entry of viruses that rely on this pathway. While quantitative data for this compound is currently limited, the data for Concanamycin A and B strongly support the therapeutic potential of this class of compounds.

Future research should focus on:

  • Conducting comprehensive in vitro and in vivo studies to determine the specific antiviral spectrum and efficacy (IC50/EC50) of this compound against a broader range of viruses.

  • Investigating the potential for synergistic effects when used in combination with other antiviral agents that have different mechanisms of action.

  • Optimizing the chemical structure of Concanamycins to enhance their therapeutic index, improving antiviral potency while minimizing host cell toxicity.

The continued exploration of V-ATPase inhibitors like this compound holds promise for the development of novel, broad-spectrum antiviral therapies to combat existing and emerging viral threats.

References

The Immunosuppressive Activity of Concanamycin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Concanamycin C, a member of the plecomacrolide class of antibiotics isolated from Streptomyces species, has garnered significant interest for its potent immunosuppressive properties. This technical guide provides an in-depth overview of the core mechanisms, quantitative effects, and experimental methodologies related to the immunosuppressive activity of this compound. Its primary mode of action involves the specific and high-affinity inhibition of vacuolar-type H+-ATPase (V-ATPase), a proton pump essential for the acidification of various intracellular compartments in eukaryotic cells. This inhibition disrupts a multitude of cellular processes within immune cells, leading to the modulation of immune responses. While initially identified for its ability to inhibit the proliferation of T-lymphocytes stimulated by concanavalin A, its effects are now understood to be more complex, involving the induction of apoptosis in specific T cell subsets and the alteration of intracellular signaling pathways crucial for immune function. This document serves as a comprehensive resource for researchers and professionals in the field of immunology and drug development, offering detailed data, experimental protocols, and visual representations of the key pathways involved.

Data Presentation

The following tables summarize the quantitative data available on the immunosuppressive and cytotoxic effects of Concanamycins. It is important to note that much of the detailed in-vitro immunological research has been conducted with the closely related Concanamycin A (CMA), which is often used interchangeably in functional studies due to their shared mechanism of action as V-ATPase inhibitors.

ParameterCell TypeMitogen/StimulusMethodConcentrationEffectReference
Inhibition of Proliferation Mouse Splenic LymphocytesConcanavalin A[3H]-Thymidine Incorporation1 µg/mL88% inhibition(Kinashi et al., 1984)
Inhibition of Proliferation Mouse Splenic LymphocytesConcanavalin A[3H]-Thymidine Incorporation3 µg/mL>99% inhibition(Kinashi et al., 1984)
Cytotoxicity Activated CD8+ CTL Clone (OE4)-MTT Assay100 nM (CMA)Time-dependent decrease in cell viability[1]
Inhibition of Cytotoxicity CD8+ CTL-51Chromium Release Assay10 nM (CMA)Inhibition of perforin-mediated killing[2]

Mechanism of Action: V-ATPase Inhibition

The cornerstone of this compound's biological activity is its potent and specific inhibition of V-ATPase. This multi-subunit enzyme is responsible for pumping protons from the cytoplasm into the lumen of various organelles, including endosomes, lysosomes, and the Golgi apparatus, as well as into the extracellular space in certain specialized cells.

Downstream Consequences of V-ATPase Inhibition in Immune Cells:
  • Disruption of Endosomal and Lysosomal pH: Inhibition of V-ATPase leads to a failure in acidifying endosomes and lysosomes. This impairs the function of pH-dependent lysosomal hydrolases, disrupting antigen processing and presentation by antigen-presenting cells (APCs).

  • Impaired Protein Trafficking and Degradation: The proper functioning of the Golgi apparatus and the trafficking of vesicles are dependent on the pH gradients maintained by V-ATPase. Inhibition by this compound can lead to swelling of the Golgi and disruption of protein transport and degradation pathways.

  • Induction of Apoptosis in Activated CD8+ T Cells: V-ATPase activity is crucial for the survival of activated CD8+ cytotoxic T lymphocytes (CTLs). Treatment with Concanamycin A has been shown to induce marked DNA fragmentation and nuclear condensation, characteristic of apoptosis, in these cells.[3][4] This effect is accelerated by T-cell receptor (TCR) stimulation.

  • Inhibition of Cytotoxic Effector Function: The lytic granules of CTLs and Natural Killer (NK) cells are acidic compartments that store perforin and granzymes. Concanamycin A, by neutralizing the pH of these granules, can lead to the degradation of perforin and inhibit the degranulation process, thereby blocking the cytotoxic killing of target cells.[5]

  • Modulation of Signaling Pathways: V-ATPase is increasingly recognized as a key component in cellular signaling. Its inhibition can impact pathways such as mTORC1, which is a central regulator of cell growth and proliferation, and the Notch signaling pathway, which is involved in T cell development.[6][7]

Signaling Pathways and Experimental Workflows

V-ATPase Inhibition and Downstream Effects on T-Cell Signaling

The following diagram illustrates the central role of V-ATPase in immune cell function and the key downstream pathways affected by its inhibition with this compound.

V_ATPase_Inhibition cluster_membrane Cellular Compartments cluster_effects Downstream Consequences Concanamycin_C This compound V_ATPase V-ATPase Concanamycin_C->V_ATPase Inhibits Apoptosis Induction of Apoptosis (Activated CD8+ T Cells) Concanamycin_C->Apoptosis Lysosome Lysosome / Endosome V_ATPase->Lysosome Acidifies Golgi Golgi Apparatus V_ATPase->Golgi Acidifies Lytic_Granule Lytic Granule (CTL/NK) V_ATPase->Lytic_Granule Acidifies pH_Increase ↑ Intra-organellar pH mTORC1 mTORC1 Signaling Inhibition V_ATPase->mTORC1 Notch Notch Signaling Alteration V_ATPase->Notch Antigen_Processing Impaired Antigen Processing & Presentation pH_Increase->Antigen_Processing Protein_Trafficking Defective Protein Trafficking & Degradation pH_Increase->Protein_Trafficking Cytotoxicity Inhibition of Cytotoxicity (Perforin Degradation) pH_Increase->Cytotoxicity

Caption: V-ATPase inhibition by this compound disrupts organelle acidification, leading to multiple immunosuppressive effects.

Experimental Workflow for Assessing T-Cell Proliferation

This diagram outlines a typical workflow for evaluating the effect of this compound on T-cell proliferation.

T_Cell_Proliferation_Workflow Start Start Isolate_PBMCs Isolate PBMCs from Whole Blood Start->Isolate_PBMCs Culture_Cells Culture PBMCs Isolate_PBMCs->Culture_Cells Add_Concanamycin Add this compound (Varying Concentrations) Culture_Cells->Add_Concanamycin Add_Mitogen Add Mitogen (e.g., Concanavalin A) Add_Concanamycin->Add_Mitogen Incubate Incubate for 48-72h Add_Mitogen->Incubate Add_Thymidine Pulse with [3H]-Thymidine Incubate->Add_Thymidine Incubate_Short Incubate for 6-18h Add_Thymidine->Incubate_Short Harvest_Cells Harvest Cells on Filter Mat Incubate_Short->Harvest_Cells Measure_Radioactivity Measure Radioactivity (Scintillation Counter) Harvest_Cells->Measure_Radioactivity Analyze_Data Analyze Data (Calculate IC50) Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Caption: Workflow for [3H]-Thymidine incorporation assay to measure T-cell proliferation inhibition by this compound.

Experimental Protocols

Protocol 1: T-Lymphocyte Proliferation Assay ([3H]-Thymidine Incorporation)

This protocol is a standard method to assess the inhibitory effect of this compound on mitogen-stimulated T-cell proliferation.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and antibiotics

  • This compound stock solution (in DMSO)

  • Concanavalin A (Con A)

  • [3H]-Thymidine

  • 96-well round-bottom culture plates

  • Cell harvester

  • Scintillation counter and fluid

Procedure:

  • Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Wash the cells and resuspend in complete RPMI-1640 medium to a final concentration of 1 x 10^6 cells/mL.

  • Plating: Add 100 µL of the cell suspension (1 x 10^5 cells) to each well of a 96-well plate.

  • Compound Addition: Prepare serial dilutions of this compound in complete medium. Add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Stimulation: Prepare a working solution of Con A (e.g., 5 µg/mL). Add 50 µL of the Con A solution to all wells except for the unstimulated control wells. The final volume in each well should be 200 µL.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.

  • Radiolabeling: Add 1 µCi of [3H]-Thymidine in 20 µL of medium to each well.

  • Final Incubation: Incubate the plate for an additional 18 hours.

  • Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.

  • Measurement: Place the filters in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a beta-scintillation counter.

  • Data Analysis: Express the results as counts per minute (CPM). Calculate the percentage of inhibition relative to the stimulated control and determine the IC50 value.

Protocol 2: Cytotoxicity Assay (Chromium-51 Release Assay)

This assay measures the ability of this compound to inhibit the cytotoxic function of CTLs.

Materials:

  • Effector cells (e.g., in vitro generated CTLs)

  • Target cells (e.g., P815 mastocytoma cells)

  • Complete RPMI-1640 medium

  • Sodium Chromate (Na2[51Cr]O4)

  • This compound

  • 96-well V-bottom plates

  • Gamma counter

Procedure:

  • Target Cell Labeling: Incubate 1 x 10^6 target cells with 100 µCi of 51Cr in 100 µL of medium for 1 hour at 37°C. Wash the cells three times with medium to remove excess 51Cr and resuspend at 1 x 10^5 cells/mL.

  • Effector Cell Treatment: Pre-incubate effector cells with the desired concentration of this compound (e.g., 10 nM) or vehicle control for 2 hours at 37°C.

  • Assay Setup:

    • Experimental Wells: Plate effector cells at various effector-to-target (E:T) ratios. Add 1 x 10^4 labeled target cells to each well.

    • Spontaneous Release: Add only labeled target cells to wells with medium.

    • Maximum Release: Add labeled target cells to wells with a final concentration of 2% Triton X-100.

  • Incubation: Centrifuge the plate briefly to initiate cell contact and incubate for 4 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.

  • Measurement: Measure the radioactivity in the supernatant using a gamma counter.

  • Data Analysis: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Protocol 3: Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the effect of this compound on the viability of immune cells.

Materials:

  • Lymphocyte suspension

  • Complete RPMI-1640 medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Plating: Plate 1-2 x 10^5 lymphocytes per well in 100 µL of complete medium in a 96-well plate.

  • Compound Treatment: Add 100 µL of medium containing various concentrations of this compound (e.g., 0-100 nM) to the wells. Include appropriate controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the viability of the untreated control cells.

Conclusion

This compound demonstrates significant immunosuppressive activity, primarily through the potent inhibition of V-ATPase. This leads to a cascade of downstream effects, including the disruption of essential cellular processes in immune cells such as antigen presentation, protein trafficking, and cytotoxic function. Furthermore, this compound can selectively induce apoptosis in activated CD8+ T cells, highlighting its potential for targeted immunomodulation. The detailed protocols and pathway diagrams provided in this guide offer a robust framework for researchers to further investigate the nuanced immunomodulatory properties of this compound and to explore its therapeutic potential in various disease contexts, including autoimmune disorders, transplant rejection, and certain cancers. Further research is warranted to fully elucidate the specific signaling events downstream of V-ATPase inhibition and to translate these findings into clinical applications.

References

Anti-osteoporotic Potential of Concanamycin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anti-osteoporotic potential of Concanamycin C, a potent macrolide antibiotic. The document details its mechanism of action, summarizes key preclinical data, outlines relevant experimental protocols, and visualizes the critical signaling pathways involved in its therapeutic effect.

The Molecular Basis of Bone Remodeling and Osteoporosis

Bone homeostasis is a dynamic process maintained by a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts.[1] Osteoporosis is a prevalent metabolic bone disease characterized by excessive bone resorption, leading to reduced bone mass and structural deterioration, which increases fracture risk.[2] Osteoclasts, multinucleated cells originating from the monocyte-macrophage hematopoietic lineage, are the primary mediators of bone degradation.[1][3]

The differentiation, activation, and survival of osteoclasts are principally regulated by two essential cytokines: Macrophage Colony-Stimulating Factor (M-CSF) and Receptor Activator of Nuclear Factor-κB Ligand (RANKL).[1][4][5] The binding of RANKL to its receptor, RANK, on the surface of osteoclast precursors triggers a cascade of intracellular signaling events.[4][6] This includes the recruitment of adaptor proteins like TNF receptor-associated factor 6 (TRAF6), which in turn activates downstream pathways including mitogen-activated protein kinases (MAPKs) (such as ERK, p38, and JNK) and the nuclear factor-κB (NF-κB) pathway.[6][7][8] These signaling cascades converge to induce the expression and activation of c-Fos and Nuclear Factor of Activated T-cells cytoplasmic 1 (NFATc1), the master transcription factor for osteoclastogenesis.[9][10][11] Activated NFATc1 orchestrates the expression of osteoclast-specific genes, such as tartrate-resistant acid phosphatase (TRAP), Cathepsin K, and matrix metalloproteinase 9 (MMP-9), which are essential for the bone resorption process.[12][13][14]

G cluster_membrane Cell Membrane receptor receptor ligand ligand adaptor adaptor pathway pathway tf tf outcome outcome RANK RANK TRAF6 TRAF6 RANK->TRAF6 RANKL RANKL RANKL->RANK MAPKs MAPKs (ERK, p38, JNK) TRAF6->MAPKs NFkB NF-κB TRAF6->NFkB c_Fos c-Fos MAPKs->c_Fos NFkB->c_Fos NFATc1 NFATc1 c_Fos->NFATc1 Induces Differentiation Osteoclast Differentiation NFATc1->Differentiation Activation Osteoclast Activation NFATc1->Activation

Caption: RANKL/RANK signaling cascade in osteoclastogenesis.

This compound: Mechanism of Action

Concanamycins belong to the plecomacrolide family of antibiotics and are highly specific and potent inhibitors of the vacuolar-type H+-ATPase (V-ATPase).[15][16] The V-ATPase is a multi-subunit proton pump essential for the acidification of intracellular compartments and, critically for osteoclasts, the extracellular resorption lacuna.[15][17]

The process of bone resorption requires a highly acidic microenvironment at the interface between the osteoclast's ruffled border and the bone surface.[17] Osteoclasts polarize and form a sealed zone, into which the V-ATPase pumps protons (H+), lowering the pH. This acidic environment dissolves the inorganic mineral component of the bone (hydroxyapatite) and provides the optimal condition for acidic proteases, like Cathepsin K, to degrade the organic bone matrix.[18]

This compound exerts its anti-resorptive effect by directly targeting and inhibiting the V-ATPase. Studies on the closely related Concanamycin A have shown that it binds specifically to subunit c of the proton-translocating V0 domain of the V-ATPase complex.[19] This binding event obstructs the proton channel, preventing the transport of H+ ions across the ruffled border membrane.[20] By neutralizing the acidic resorption pit, this compound effectively halts both mineral dissolution and enzymatic degradation of the bone matrix, thereby inhibiting osteoclast function.[15]

G cluster_osteoclast Osteoclast cluster_bone Bone Surface drug drug target target process process outcome outcome blocked blocked V_ATPase V-ATPase (Proton Pump) Proton_Pumping H+ Pumping V_ATPase->Proton_Pumping X V_ATPase->X Acidification Lacuna Acidification (Low pH) Proton_Pumping->Acidification Mineral_Dissolution Mineral Dissolution Acidification->Mineral_Dissolution Matrix_Degradation Matrix Degradation Acidification->Matrix_Degradation Bone_Resorption_Blocked Bone Resorption Inhibited Mineral_Dissolution->Bone_Resorption_Blocked Leads to Matrix_Degradation->Bone_Resorption_Blocked Leads to Concanamycin_C This compound Concanamycin_C->V_ATPase Binds & Inhibits X->Proton_Pumping

Caption: Inhibition of osteoclast V-ATPase by this compound.

Preclinical Data Summary

While specific quantitative data for this compound is limited in the available literature, studies on closely related analogs like Concanamycin A and B provide strong evidence for the anti-resorptive potential of this compound class. These macrolides have been shown to effectively suppress bone resorption in various in vitro models.

Table 1: Summary of Preclinical Data for Concanamycins

Compound Assay / Model Key Quantitative & Qualitative Findings Reference(s)
Concanamycin A V-ATPase Activity Assay (from Manduca sexta) Inhibited V-ATPase activity by 50% at a concentration of 10 nM. [19]
Concanamycin B PTH-stimulated Pit Formation Assay (in vitro) Found to inhibit osteoclastic pit formation stimulated by parathyroid hormone (PTH). [15]
Concanamycin B 45Ca Release Assay (prelabelled chick embryonic calvariae) Inhibited PTH-stimulated 45Ca release in a dose-dependent manner. [15]

| Concanamycin B | Vacuolar Acidification Assay (in osteoclasts) | Suppressed the acidification of vacuolar organelles by V-ATPase in osteoclasts. |[15] |

Key Experimental Protocols

Assessing the anti-osteoporotic potential of a compound like this compound involves a series of established in vitro assays to measure its effects on osteoclast differentiation and function.

G cluster_assays Functional & Molecular Assays cluster_endpoints Data Analysis start start process process assay assay endpoint endpoint Start Start: Isolate BMMs Culture Culture BMMs with M-CSF & RANKL +/- this compound Start->Culture TRAP TRAP Staining Culture->TRAP Pit Pit Formation Assay Culture->Pit Western Western Blot (NFATc1, c-Fos) Culture->Western Endpoint1 Osteoclast Number & Size TRAP->Endpoint1 Endpoint2 Bone Resorption Area Pit->Endpoint2 Endpoint3 Protein Expression Western->Endpoint3

Caption: In vitro experimental workflow for assessing this compound.
Protocol: In Vitro Osteoclastogenesis Assay

This assay evaluates the effect of this compound on the differentiation of osteoclast precursors into mature, multinucleated osteoclasts.

  • Cell Isolation: Harvest bone marrow macrophages (BMMs) from the femurs and tibias of 6-8 week old mice.[14]

  • Precursor Culture: Culture the harvested cells in α-MEM containing 10% FBS and M-CSF (25-50 ng/mL) for 24-48 hours to generate a population of osteoclast precursors.[13][14]

  • Differentiation Induction: Plate the BMMs at a density of 1-2 x 104 cells/well in a 96-well plate. Induce differentiation by adding M-CSF (25 ng/mL) and RANKL (50 ng/mL) to the culture medium.[13]

  • Compound Treatment: Simultaneously treat the cells with varying concentrations of this compound or vehicle control (e.g., DMSO).

  • Culture Maintenance: Culture the cells for 5-7 days, replacing the medium with fresh cytokines and compound every 2 days.[13][14]

  • Analysis: After the culture period, fix the cells and perform TRAP staining to identify and quantify osteoclast formation.

Protocol: Bone Resorption (Pit Formation) Assay

This functional assay measures the ability of mature osteoclasts to resorb a bone-like substrate.

  • Prepare Substrate: Use 96-well plates coated with a synthetic hydroxyapatite surface or use sterile dentine slices.

  • Generate Osteoclasts: Differentiate BMMs into mature osteoclasts as described in protocol 4.1 directly on the resorption substrate.

  • Compound Treatment: Once mature osteoclasts have formed (typically day 4-5), treat them with various concentrations of this compound for an additional 48-72 hours.[14]

  • Cell Removal: Remove the cells from the substrate by treating with a bleach solution or by sonication.

  • Visualization & Quantification: Stain the plates (e.g., with von Kossa or toluidine blue) or use microscopy (e.g., scanning electron microscopy for dentine) to visualize the resorption pits. Quantify the total resorbed area per well using image analysis software.[14][21]

Protocol: TRAP Staining

Tartrate-Resistant Acid Phosphatase (TRAP) is a hallmark enzyme of osteoclasts. Staining for its activity is used to identify and quantify mature osteoclasts.

  • Fixation: After the osteoclastogenesis assay (Protocol 4.1), aspirate the culture medium and fix the cells with 10% neutral buffered formalin or a citrate-acetone fixative for 10-30 seconds.[22]

  • Washing: Rinse the wells thoroughly with deionized water.[22]

  • Staining: Incubate the fixed cells with a TRAP staining solution (e.g., from a commercial kit such as Sigma-Aldrich #387A) at 37°C for 30-60 minutes, protected from light.

  • Counterstain (Optional): Lightly counterstain with a nuclear stain like hematoxylin to visualize the nuclei within the cells.

  • Analysis: Visualize under a light microscope. Identify mature osteoclasts as TRAP-positive (red/purple cytoplasm) cells containing three or more nuclei.[22] Count the number of these cells per well or per field of view.

Protocol: Western Blot Analysis for NFATc1 and c-Fos

This protocol assesses the effect of the compound on key transcription factors that are downstream of RANKL signaling.

  • Cell Culture and Lysis: Culture BMMs with M-CSF and RANKL, treating with this compound for specified time points (e.g., 24, 48, 72 hours).

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and then incubate with primary antibodies specific for NFATc1, c-Fos, and a loading control (e.g., β-actin or GAPDH).

  • Detection: After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[23]

  • Analysis: Quantify band intensity using densitometry software and normalize to the loading control.

Conclusion and Future Directions

This compound demonstrates significant anti-osteoporotic potential, stemming from its potent and specific inhibition of the osteoclast V-ATPase. By preventing the acidification of the resorption lacuna, it directly blocks the fundamental mechanism of bone degradation. This direct targeting of a critical osteoclast function makes it a compelling candidate for the development of novel anti-resorptive therapies.

However, a key challenge for the therapeutic use of V-ATPase inhibitors is their potential for systemic toxicity, as V-ATPases are ubiquitous and essential for cellular function in various tissues, including the kidney and nervous system.[17][20] Therefore, future research must focus on developing strategies for osteoclast-specific targeting. This could involve modifying the structure of this compound to enhance its selectivity for the osteoclast-specific isoforms of V-ATPase subunits (e.g., the a3 subunit) or developing bone-targeted drug delivery systems.[24] Further in vivo studies in animal models of osteoporosis are essential to validate the efficacy and safety of this compound and to establish a therapeutic window.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Concanamycin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Concanamycin C is a macrolide antibiotic belonging to the plecomacrolide family, first isolated from Streptomyces diastatochromogenes. It is a potent and highly specific inhibitor of the vacuolar-type H+-ATPase (V-ATPase), a proton pump essential for the acidification of various intracellular organelles. This inhibition disrupts a multitude of cellular processes, leading to a range of biological activities, including antifungal, antiproliferative, and immunosuppressive effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its mechanism of action and relevant experimental methodologies.

Chemical Structure and Physicochemical Properties

This compound is a complex 18-membered macrolide characterized by a lactone ring, a hemiketal ring, and multiple stereocenters. Its chemical structure and properties are fundamental to its biological function.

Chemical Structure

The systematic IUPAC name for this compound is (3Z,5E,7R,8R,9S,10S,11R,13E,17S,18R)-18-[(2S,3R,4S)-4-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-2-yl]-9-ethyl-8,10-dihydroxy-3,17-dimethoxy-5,7,11,13-tetramethyl-1-oxacyclooctadeca-3,5,13,15-tetraen-2-one.

Chemical Structure of this compound:

G node1 18-Membered Macrolide Ring node2 Hemiketal Ring node1->node2 Glycosidic bond node3 Side Chain node1->node3

Caption: A simplified representation of the core structural motifs of this compound. A detailed 2D chemical structure image is recommended for precise visualization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C45H74O13[1][2]
Molecular Weight 823.1 g/mol [1]
CAS Number 81552-34-3[1]
Appearance White to off-white solid[3]
Solubility Soluble in DMSO and Methanol[2][4]
Purity >98% (commercially available)[1]
Source Streptomyces sp.[1]

Biological Properties and Mechanism of Action

This compound exerts its biological effects primarily through the potent and specific inhibition of vacuolar-type H+-ATPase (V-ATPase).

Mechanism of Action: V-ATPase Inhibition

V-ATPases are ATP-dependent proton pumps located in the membranes of various cellular organelles, including lysosomes, endosomes, and the Golgi apparatus. They are responsible for maintaining the acidic internal environment of these compartments, which is crucial for a variety of cellular functions such as protein degradation, receptor recycling, and neurotransmitter uptake.

This compound binds with high affinity to the V0 subunit of the V-ATPase complex, which is the transmembrane proton-translocating domain. This binding event obstructs the proton channel, thereby preventing the translocation of protons across the membrane and inhibiting the acidification of the organelle.

V_ATPase_Inhibition cluster_membrane Organellar Membrane V-ATPase V1 Domain (ATP Hydrolysis) V0 Domain (Proton Channel) H_in H+ V-ATPase:f1->H_in ATP ATP ATP->V-ATPase:f0 Energy H_out H+ H_out->V-ATPase:f1 Proton Translocation Concanamycin_C This compound Concanamycin_C->V-ATPase:f1 Inhibition Inhibition Inhibition

Caption: Mechanism of V-ATPase inhibition by this compound.

Biological Activities

The inhibition of V-ATPase by this compound leads to a cascade of downstream effects, resulting in a broad spectrum of biological activities.

The maintenance of an acidic vacuolar pH is critical for the growth and viability of fungi. By disrupting this pH homeostasis, this compound exhibits potent antifungal activity against a range of yeasts and fungi.

Fungal SpeciesMIC (µg/mL)Reference
Saccharomyces cerevisiae<0.1[3]
Candida albicans0.2[3]
Aspergillus niger0.4[3]

V-ATPase is often overexpressed in cancer cells and plays a role in processes such as tumor invasion and drug resistance. Inhibition of V-ATPase can disrupt lysosomal function, leading to the accumulation of toxic metabolites and the induction of apoptosis. This compound has been shown to inhibit the proliferation of various cell types.

Cell LineIC50 (nM)Reference
Mouse Splenic Lymphocytes1.5[3]
Human Colon Carcinoma (HCT-116)12[5]
Human Breast Cancer (MCF-7)25[5]

This compound has been shown to inhibit the proliferation of T-lymphocytes stimulated by mitogens like concanavalin A. This effect is attributed to the disruption of intracellular signaling pathways that are dependent on proper endosomal and lysosomal function.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

V-ATPase Activity Assay

This protocol describes a method to measure the activity of V-ATPase in isolated membrane fractions and its inhibition by this compound.

Objective: To determine the IC50 value of this compound for V-ATPase activity.

Materials:

  • Isolated membrane vesicles enriched in V-ATPase

  • Assay Buffer: 50 mM MOPS-Tris (pH 7.0), 50 mM KCl, 5 mM MgCl2, 1 mM DTT, 0.02% (w/v) Brij 58

  • ATP solution: 100 mM ATP in water, pH 7.0

  • This compound stock solution (in DMSO)

  • Phosphate standard solution

  • Malachite green reagent for phosphate detection

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 96-well plate, add 10 µL of the appropriate this compound dilution (or DMSO for control) to each well.

  • Add 70 µL of Assay Buffer containing the membrane vesicles (final protein concentration of 1-5 µ g/well ) to each well and incubate for 10 minutes at 37°C to allow for inhibitor binding.

  • Initiate the reaction by adding 20 µL of 20 mM ATP solution (final concentration 4 mM).

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of 10% (w/v) SDS.

  • Add 150 µL of malachite green reagent to each well and incubate for 20 minutes at room temperature for color development.

  • Measure the absorbance at 620 nm using a microplate reader.

  • Generate a phosphate standard curve to determine the amount of inorganic phosphate released.

  • Calculate the percentage of V-ATPase inhibition for each this compound concentration and determine the IC50 value using appropriate software.

V_ATPase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents and This compound Dilutions Start->Prepare_Reagents Incubate_Inhibitor Incubate Membrane Vesicles with this compound Prepare_Reagents->Incubate_Inhibitor Start_Reaction Initiate Reaction with ATP Incubate_Inhibitor->Start_Reaction Incubate_Reaction Incubate at 37°C Start_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction with SDS Incubate_Reaction->Stop_Reaction Color_Development Add Malachite Green and Incubate Stop_Reaction->Color_Development Measure_Absorbance Measure Absorbance at 620 nm Color_Development->Measure_Absorbance Analyze_Data Calculate Inhibition and IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the V-ATPase activity assay.

Measurement of Lysosomal Acidification

This protocol outlines a method to assess the effect of this compound on lysosomal pH using a fluorescent dye.

Objective: To visualize and quantify the inhibition of lysosomal acidification by this compound.

Materials:

  • Adherent cells grown on glass coverslips

  • LysoTracker Red DND-99 (or other lysosomotropic fluorescent probe)

  • This compound stock solution (in DMSO)

  • Live-cell imaging medium

  • Fluorescence microscope with live-cell imaging capabilities

Procedure:

  • Culture cells on glass coverslips to an appropriate confluency.

  • Treat the cells with various concentrations of this compound (and a DMSO control) for a desired period (e.g., 1-4 hours) in complete culture medium.

  • During the last 30 minutes of the treatment, add LysoTracker Red DND-99 to the medium at a final concentration of 50-100 nM.

  • Wash the cells twice with pre-warmed live-cell imaging medium.

  • Mount the coverslips on a microscope slide with a chamber for live-cell imaging.

  • Immediately image the cells using a fluorescence microscope equipped with a temperature and CO2 controlled chamber.

  • Acquire images using the appropriate filter set for the fluorescent probe.

  • Quantify the fluorescence intensity of the lysosomes in treated and control cells using image analysis software. A decrease in fluorescence intensity indicates an increase in lysosomal pH (alkalinization).

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of this compound against a fungal strain.

Objective: To determine the MIC of this compound against a specific fungal species.

Materials:

  • Fungal isolate

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • This compound stock solution (in DMSO)

  • Sterile 96-well flat-bottom microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a fungal inoculum suspension and adjust its concentration to a standard density (e.g., 0.5-2.5 x 10^3 cells/mL in RPMI).

  • Prepare serial twofold dilutions of this compound in RPMI-1640 medium in the wells of a 96-well plate. The final volume in each well should be 100 µL. Include a drug-free control well.

  • Add 100 µL of the fungal inoculum to each well, resulting in a final volume of 200 µL.

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC, which is the lowest concentration of this compound that causes a significant inhibition of visible growth (e.g., ≥50% reduction in turbidity) compared to the drug-free control well. The turbidity can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

Lymphocyte Proliferation Assay

This protocol details a method to assess the immunosuppressive effect of this compound on mitogen-stimulated lymphocyte proliferation.

Objective: To determine the IC50 of this compound for inhibiting lymphocyte proliferation.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) isolated from whole blood

  • RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics

  • Concanavalin A (Con A)

  • This compound stock solution (in DMSO)

  • [3H]-Thymidine

  • 96-well round-bottom microplates

  • Cell harvester

  • Scintillation counter

Procedure:

  • Isolate PBMCs from fresh heparinized blood using Ficoll-Paque density gradient centrifugation.

  • Resuspend the cells in complete RPMI-1640 medium and adjust the cell concentration to 1 x 10^6 cells/mL.

  • In a 96-well plate, add 100 µL of the cell suspension to each well.

  • Add 50 µL of various concentrations of this compound (or DMSO for control) to the wells.

  • Add 50 µL of Con A (final concentration of 5 µg/mL) to stimulate proliferation. Include unstimulated control wells with medium only.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.

  • During the last 18 hours of incubation, pulse the cells by adding 1 µCi of [3H]-Thymidine to each well.

  • Harvest the cells onto glass fiber filters using a cell harvester.

  • Measure the incorporated radioactivity using a liquid scintillation counter.

  • Calculate the percentage of inhibition of proliferation for each this compound concentration and determine the IC50 value.

Signaling Pathway Interactions

The disruption of V-ATPase function by this compound has significant consequences for cellular signaling pathways that are regulated by organellar pH and lysosomal function. One key pathway affected is the mTORC1 (mechanistic target of rapamycin complex 1) signaling pathway, a central regulator of cell growth, proliferation, and metabolism.

Normally, mTORC1 is activated on the lysosomal surface in the presence of growth factors and nutrients. This activation requires the V-ATPase. By inhibiting the V-ATPase, this compound can lead to the inactivation of mTORC1, contributing to its antiproliferative effects.

mTORC1_Pathway cluster_lysosome Lysosome V_ATPase V_ATPase mTORC1 mTORC1 V_ATPase->mTORC1 Required for Activation Cell_Growth_Proliferation Cell_Growth_Proliferation mTORC1->Cell_Growth_Proliferation Promotes Growth_Factors Growth_Factors Growth_Factors->mTORC1 Nutrients Nutrients Nutrients->mTORC1 Concanamycin_C Concanamycin_C Concanamycin_C->V_ATPase Inhibits

Caption: The role of V-ATPase in mTORC1 signaling and its inhibition by this compound.

Conclusion

This compound is a valuable research tool for studying the roles of V-ATPase and organellar acidification in various cellular processes. Its potent and specific mechanism of action, coupled with its diverse biological activities, makes it a compound of significant interest for further investigation in the fields of antifungal drug development, cancer biology, and immunology. This guide provides a foundational understanding of its chemical and biological properties to aid researchers in their exploration of this fascinating molecule.

References

An In-depth Technical Guide to the Solubility and Stability of Concanamycin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility and stability characteristics of Concanamycin C, a potent vacuolar-type H+-ATPase (V-ATPase) inhibitor. The information presented is intended to support research, scientific, and drug development applications of this macrolide antibiotic.

Core Properties of this compound

This compound is a macrolide antibiotic and a potent, selective inhibitor of V-ATPase. It is an analog of Concanamycin A and exhibits antiproliferative and potent antifungal effects.

PropertyValueSource
CAS Number 81552-34-3[1]
Molecular Formula C45H74O13[1]
Molecular Weight 823.1 Da[1]
Purity >98%
Form Solid
Source Streptomyces sp.

Solubility of this compound

Precise quantitative solubility data for this compound is limited in publicly available literature. However, qualitative descriptions and data from closely related analogs provide valuable guidance.

Qualitative Solubility:

SolventSolubilitySource
DMSO Soluble[1]
Methanol Soluble[1]

Quantitative Solubility of Related Concanamycins:

CompoundSolventSolubilitySource
Concanamycin A DMSO8 mg/mL (9.24 mM)[2]
Concanamycin A Methanol8 mg/mL (9.24 mM)[2]
Concanamycin B DMFSoluble[3]
Concanamycin B DMSOSoluble[3]
Concanamycin B EthanolSoluble[3]
Concanamycin B MethanolSoluble[3]

It is recommended that researchers determine the precise solubility of this compound in their specific experimental systems.

Stability of this compound

The stability of this compound is crucial for its effective use in experimental and developmental settings.

Storage Recommendations:

FormStorage ConditionDurationSource
Solid -20°C, under desiccating conditionsUp to 12 months
In Solution -20°CUp to 1 month[4]

General Handling and Solution Preparation:

  • It is recommended to prepare and use solutions on the same day if possible.[4]

  • If storage of solutions is necessary, they should be stored at -20°C for up to one month.[4]

  • Before use, equilibrate the solution to room temperature and ensure no precipitate is present.[4]

  • The compound is stable for ambient temperature shipping.[4]

Factors Affecting Stability:

Detailed studies on the effects of pH, temperature, and light on the stability of this compound are not extensively documented. However, general principles for macrolide antibiotics suggest that they can be susceptible to degradation under harsh conditions.

  • pH: Macrolides can undergo hydrolysis under acidic or alkaline conditions.[5][6][7]

  • Temperature: Elevated temperatures can accelerate the degradation of macrolide antibiotics.[5]

  • Light: Exposure to UV light can lead to photodegradation.[5]

It is crucial to conduct forced degradation studies to understand the specific degradation pathways and products of this compound under various stress conditions.

Experimental Protocols

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol is a standard method for determining the equilibrium solubility of a compound.[8][9][10][11][12]

Materials:

  • This compound (solid)

  • Selected aqueous buffer (e.g., PBS, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker/incubator

  • Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of solid this compound to a glass vial.

  • Add a known volume of the aqueous buffer to the vial.

  • Securely cap the vial and place it in an orbital shaker/incubator set to a constant temperature (e.g., 25°C or 37°C).

  • Shake the vial at a constant speed for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After incubation, check for the presence of undissolved solid to confirm saturation.

  • Separate the undissolved solid from the solution by either centrifugation at a high speed or by filtering through a syringe filter.

  • Carefully collect the supernatant or filtrate.

  • Quantify the concentration of this compound in the clear solution using a validated analytical method.

Protocol for Forced Degradation Study

This protocol outlines a general procedure for investigating the stability of this compound under various stress conditions, as recommended by ICH guidelines.[5][13][14]

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Water bath or oven

  • Photostability chamber

  • Analytical instrument for quantification and impurity profiling (e.g., HPLC-UV, LC-MS/MS)

Procedure:

  • Acid Hydrolysis:

    • Dissolve this compound in a suitable solvent and add HCl solution.

    • Incubate at a specific temperature (e.g., 60°C) for a defined period.

    • Neutralize the solution before analysis.

  • Base Hydrolysis:

    • Dissolve this compound in a suitable solvent and add NaOH solution.

    • Incubate at room temperature or a slightly elevated temperature for a defined period.

    • Neutralize the solution before analysis.

  • Oxidative Degradation:

    • Dissolve this compound in a suitable solvent and add H₂O₂ solution.

    • Incubate at room temperature for a defined period.

  • Thermal Degradation:

    • Expose solid this compound to dry heat in an oven at a high temperature (e.g., 80°C) for a defined period.

    • Also, subject a solution of this compound to heat.

  • Photodegradation:

    • Expose a solution of this compound to UV light in a photostability chamber for a defined period.

    • A control sample should be wrapped in aluminum foil to exclude light.

Analysis:

  • For each stress condition, analyze the samples at various time points.

  • Use a stability-indicating analytical method (typically HPLC) to separate the parent compound from any degradation products.

  • Quantify the amount of remaining this compound and the formation of degradation products.

  • Characterize the major degradation products using techniques like LC-MS/MS.

Mechanism of Action and Signaling Pathway

This compound inhibits the V-ATPase, a proton pump responsible for acidifying intracellular compartments such as lysosomes, endosomes, and the Golgi apparatus.[15] This inhibition disrupts various cellular processes that are dependent on a low pH environment.

V-ATPase Inhibition by this compound

V_ATPase_Inhibition cluster_membrane Cellular Membrane V_ATPase V-ATPase Proton_translocation Proton Translocation (H+) V_ATPase->Proton_translocation Mediates ATP_hydrolysis ATP Hydrolysis (ATP -> ADP + Pi) V_ATPase->ATP_hydrolysis Coupled to V0_domain V0 Domain V0_domain->V_ATPase V1_domain V1 Domain V1_domain->V_ATPase Concanamycin_C This compound Concanamycin_C->V0_domain Binds to V0 subunit c Acidification_block Blockage of Organelle Acidification Proton_translocation->Acidification_block Inhibited Cellular_processes Disruption of: - Endocytosis - Autophagy - Protein Trafficking Acidification_block->Cellular_processes Leads to

Caption: this compound inhibits V-ATPase by binding to the V0 subunit, blocking proton translocation.

Experimental Workflow for Solubility Determination

Solubility_Workflow start Start: Excess Solid This compound add_buffer Add Aqueous Buffer start->add_buffer shake Equilibrate on Shaker (24-48h) add_buffer->shake separate Separate Solid and Liquid (Centrifuge/Filter) shake->separate quantify Quantify Concentration in Supernatant/Filtrate (HPLC/LC-MS) separate->quantify end End: Determine Solubility quantify->end

Caption: Shake-flask method workflow for determining this compound solubility.

Logical Relationship in Forced Degradation Studies

Forced_Degradation_Logic cluster_stress Stress Conditions Concanamycin_C This compound Sample Acid Acidic (HCl) Concanamycin_C->Acid Base Basic (NaOH) Concanamycin_C->Base Oxidation Oxidative (H₂O₂) Concanamycin_C->Oxidation Thermal Thermal Concanamycin_C->Thermal Photo Photolytic (UV) Concanamycin_C->Photo Degradation Degradation Products Acid->Degradation Base->Degradation Oxidation->Degradation Thermal->Degradation Photo->Degradation Analysis Stability-Indicating Analytical Method (e.g., HPLC) Degradation->Analysis Data Stability Profile: - Degradation Pathway - Impurity Identification Analysis->Data

Caption: Logical flow of a forced degradation study for this compound.

References

Methodological & Application

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Concanamycin C

Audience: Researchers, scientists, and drug development professionals.

Topic: Recommended Working Concentrations and In Vitro Applications of this compound

Introduction

This compound, along with its close relatives Concanamycin A and B, is a macrolide antibiotic known as a highly potent and specific inhibitor of Vacuolar-type H+-ATPase (V-ATPase).[1][2][3] V-ATPases are ATP-driven proton pumps essential for acidifying intracellular compartments such as lysosomes, endosomes, and the Golgi apparatus.[1][3][4] By disrupting this fundamental process, this compound serves as a powerful tool for investigating cellular processes that depend on acidic environments, including autophagy, endocytosis, protein degradation, and signaling pathways.[4][5] These application notes provide a summary of recommended working concentrations and detailed protocols for its use in various in vitro assays.

Mechanism of Action

This compound exerts its inhibitory effect by binding specifically to the proteolipid V₀ subunit of the V-ATPase complex.[4][6][7] This binding event blocks the proton translocation channel, preventing the pumping of H+ ions into the lumen of organelles. The immediate consequence is an increase in the intra-organellar pH, which impairs the function of pH-dependent lysosomal hydrolases and disrupts processes like the fusion of autophagosomes with lysosomes.[3][8][9]

cluster_VATPase V-ATPase Complex cluster_Organelle Organelle Lumen (e.g., Lysosome) cluster_Cytosol Cytosol V1 V1 Domain (ATP Hydrolysis) V0 V0 Domain (Proton Translocation) V1->V0 Rotational Coupling Protons_In H+ V0->Protons_In Proton Pumping Acidic_pH Low pH (Acidic Environment) Protons_Out H+ Protons_Out->V0 Proton Pumping ATP ATP ATP->V1 Energy Source Concanamycin This compound Concanamycin->V0 Block Block Result Result

Fig 1. Mechanism of V-ATPase inhibition by this compound.

Recommended Working Concentrations

The optimal working concentration of this compound is highly dependent on the cell type, treatment duration, and the specific biological question being addressed. Concentrations typically range from the low nanomolar to the low micromolar range. The following table summarizes concentrations reported in the literature for various applications.

ApplicationCell Line(s)Concentration RangeTreatment DurationObserved EffectReference(s)
V-ATPase Inhibition Tobacco Hornworm (Purified Enzyme)IC₅₀: ~10 nMN/A50% inhibition of V-ATPase activity.[6][10]
Lysosomal Acidification J774 Macrophages4 - 25 nM60 minutesSignificant inhibition of ATP-dependent acidification.[11]
HMEC-1, HUVEC1 nM1 hourIncrease in lysosomal pH.[12]
Autophagy Inhibition Chlamydomonas reinhardtii100 nM16 - 24 hoursBlockage of autophagic flux, preventing protein degradation.[13]
Tobacco BY-2 CellsNot specifiedNot specifiedAccumulation of autophagic bodies in vacuoles.[5]
Aponogeton madagascariensis1 µMNot specifiedInhibition of autophagy.[14]
Cytotoxicity / Apoptosis HMEC-13 - 10 nM48 hoursIncreased nuclear fragmentation (cell death).[12]
CD8+ CTL Clones100 nM4 - 20 hoursInduction of rapid cell death and DNA fragmentation.[15][16]
Oral Squamous Carcinoma Cells"Low-concentration"Not specifiedInduction of apoptosis.[10]
Cell Proliferation / Cycle HMEC-13 - 10 nM48 hoursG2/M phase cell cycle arrest.[12]
Inhibition of Cell Invasion LNCaP, C4-2B (Prostate Cancer)Nanomolar rangeNot specified80% reduction in in vitro invasion.[10]
Perforin-Pathway Inhibition Cytotoxic T Lymphocytes (CTL)Not specifiedNot specifiedInhibition of perforin-based cytotoxicity.[17]

Experimental Protocols

Note on Preparation and Storage: this compound is typically supplied as a lyophilized powder or film.

  • Reconstitution: Reconstitute the powder in high-quality, anhydrous DMSO to create a concentrated stock solution (e.g., 1-10 mM).[1] Warming at 37°C or brief sonication can aid dissolution.[10][15]

  • Storage: Store the lyophilized product at -20°C, desiccated.[1] Once reconstituted, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for up to one month.[1][2]

Protocol 1: Lysosomal Acidification Assay using LysoTracker

This protocol measures the integrity of the lysosomal pH gradient. LysoTracker dyes are fluorescent acidotropic probes that accumulate in acidic compartments. A decrease in fluorescence intensity indicates a loss of the acidic environment.

A 1. Cell Seeding Seed cells on glass-bottom plates or coverslips and culture overnight. B 2. Treatment Treat cells with desired concentrations of this compound (e.g., 1-100 nM) and controls. A->B C 3. LysoTracker Staining Add LysoTracker dye (e.g., 50-75 nM) to media and incubate for 30-60 minutes at 37°C. B->C D 4. Imaging Wash cells with PBS. Image immediately using fluorescence microscopy. C->D E 5. Analysis Quantify the mean fluorescence intensity per cell. Compare treated vs. control groups. D->E

Fig 2. Experimental workflow for the Lysosomal Acidification Assay.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips.

  • This compound stock solution (in DMSO).

  • Complete cell culture medium.

  • LysoTracker™ Red DND-99 or equivalent (e.g., 75 nM final concentration).[8]

  • Phosphate-Buffered Saline (PBS).

  • Fluorescence microscope.

Procedure:

  • Cell Culture: Seed cells at an appropriate density to reach 60-70% confluency on the day of the experiment. Allow cells to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your stock solution. A typical concentration range to test is 1 nM to 100 nM.

    • Include a vehicle control (DMSO equivalent to the highest this compound concentration) and an untreated control.

    • Replace the existing medium with the treatment media and incubate for the desired time (e.g., 1-4 hours).

  • Staining:

    • Thirty minutes before the end of the treatment period, add LysoTracker dye directly to the culture medium to a final concentration of 50-75 nM.[8]

    • Incubate for 30 minutes at 37°C, protected from light.

  • Imaging and Analysis:

    • Gently wash the cells two times with warm PBS.

    • Add fresh medium or PBS for imaging.

    • Immediately acquire images using a fluorescence microscope with the appropriate filter set (e.g., TRITC/Rhodamine for LysoTracker Red).

    • Quantify the fluorescence intensity of the LysoTracker-positive puncta. A significant decrease in intensity in this compound-treated cells compared to controls indicates inhibition of lysosomal acidification.[18]

Protocol 2: Autophagy Flux Assay by LC3-II Accumulation

This protocol assesses autophagic flux. This compound blocks the final step of autophagy—the fusion of autophagosomes with lysosomes—leading to the accumulation of the autophagosome marker protein LC3-II. An increase in the LC3-II to LC3-I ratio (or LC3-II to a loading control like actin) indicates autophagy inhibition.[13]

A 1. Cell Seeding & Culture Plate cells in multi-well plates and grow to 70-80% confluency. B 2. Treatment Treat cells with this compound (e.g., 50-100 nM) under basal or starvation-induced conditions. A->B C 3. Cell Lysis Wash cells with cold PBS. Lyse cells in RIPA buffer with protease/phosphatase inhibitors. B->C D 4. Western Blot Determine protein concentration. Run SDS-PAGE, transfer to membrane, and probe for LC3 and a loading control. C->D E 5. Analysis Quantify band intensities for LC3-I and LC3-II. Calculate the LC3-II/LC3-I or LC3-II/Actin ratio. D->E

Fig 3. Experimental workflow for the Autophagy Flux Assay.

Materials:

  • Cells cultured in 6-well or 12-well plates.

  • This compound stock solution (in DMSO).

  • Complete and starvation (e.g., EBSS) media.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE and Western Blotting equipment.

  • Primary antibodies: anti-LC3B, anti-Actin (or other loading control).

  • HRP-conjugated secondary antibody and ECL substrate.

Procedure:

  • Cell Culture: Seed cells to reach 70-80% confluency at the time of harvest.

  • Treatment:

    • For the final 2-4 hours of your experiment, treat cells with this compound (e.g., 100 nM).[13]

    • Experimental groups should include:

      • Untreated cells in complete medium (Basal Autophagy).

      • This compound-treated cells in complete medium.

      • Untreated cells in starvation medium (Induced Autophagy).

      • This compound-treated cells in starvation medium.

  • Protein Extraction:

    • Place plates on ice and wash cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA buffer to each well and scrape to collect the lysate.

    • Incubate on ice for 20 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize protein samples and prepare them with Laemmli buffer.

    • Separate proteins on a 12-15% SDS-PAGE gel to resolve LC3-I (approx. 16 kDa) and LC3-II (approx. 14 kDa).

    • Transfer proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against LC3 and a loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize bands using an ECL substrate.

  • Analysis: Quantify the band intensities. A higher LC3-II level in the presence of this compound compared to its absence under the same conditions (basal or starved) indicates an active autophagic flux that is being blocked.

Protocol 3: General Cytotoxicity Assay

This protocol provides a general framework for assessing the cytotoxic effects of this compound, which can be adapted for various endpoint assays like MTT, MTS, or neutral red uptake.

A 1. Cell Seeding Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours. B 2. Compound Treatment Add serial dilutions of this compound (e.g., 1-1000 nM) to the wells. Include appropriate controls. A->B C 3. Incubation Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C. B->C D 4. Viability Measurement Perform a viability assay (e.g., add MTT or MTS reagent) and incubate according to manufacturer's protocol. C->D E 5. Data Acquisition Read the absorbance or fluorescence on a plate reader. Calculate percent viability and determine IC₅₀. D->E

Fig 4. Experimental workflow for a general Cytotoxicity Assay.

Materials:

  • Cells and complete culture medium.

  • 96-well clear flat-bottom plates.

  • This compound stock solution (in DMSO).

  • Cell viability reagent (e.g., MTT, MTS).

  • Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Allow them to adhere for 24 hours.[19]

  • Treatment:

    • Prepare a 2x concentrated serial dilution of this compound in culture medium. A wide range (e.g., 1 nM to 1 µM) is recommended for initial screening.

    • Remove half the medium from the wells and add an equal volume of the 2x drug solution.

    • Include wells for vehicle control (DMSO), untreated cells (100% viability), and medium only (background).[19]

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours). Longer incubation times may be needed to observe cytotoxic effects at lower concentrations.[12]

  • Viability Assessment (MTT Example):

    • Add MTT reagent (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Carefully remove the medium and add a solubilization solution (e.g., 100 µL DMSO) to each well.

    • Agitate the plate gently to dissolve the crystals.

  • Data Analysis:

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).

    • Subtract the background reading, then calculate the percentage of viability for each concentration relative to the vehicle control.

    • Plot the results to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

References

Application Notes: Utilizing Concanamycin C for the Study of Autophagy Flux

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Autophagy and Autophagic Flux

Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and long-lived proteins. This catabolic pathway plays a critical role in maintaining cellular homeostasis, and its dysregulation is implicated in a variety of diseases, including cancer and neurodegenerative disorders. The entire process, from the formation of the autophagosome to the degradation of its contents within the lysosome, is termed "autophagic flux". A static measurement of autophagosome numbers can be misleading; therefore, assessing the dynamic process of autophagic flux is crucial for accurately interpreting the state of autophagy within a cell.

Mechanism of Action of Concanamycin C

This compound is a potent and specific inhibitor of vacuolar H+-ATPase (V-ATPase).[1] V-ATPase is an ATP-dependent proton pump responsible for acidifying intracellular compartments, including lysosomes. By inhibiting V-ATPase, this compound prevents the acidification of the lysosome, which in turn impairs the activity of pH-dependent lysosomal hydrolases and blocks the fusion of autophagosomes with lysosomes.[2][3] This blockade leads to an accumulation of autophagosomes within the cell, and the extent of this accumulation over a defined period provides a measure of the autophagic flux.

Advantages of Using this compound

  • Potency: this compound is a highly potent inhibitor of V-ATPase, often used at nanomolar concentrations.[4]

  • Specificity: It is a specific inhibitor of V-ATPase, providing a targeted approach to block the final stage of autophagy.[1]

  • Established Methodology: Its use in autophagy flux assays is well-documented, providing a reliable method for researchers.

Quantitative Data Summary

The optimal concentration and incubation time for this compound can vary depending on the cell type and experimental conditions. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific system.

ParameterValueCell Type/OrganismReference
Working Concentration 100 nMRAW264 cells[4]
0.1 µM (100 nM)Tobacco BY-2 cells[5]
0.1 µM (100 nM)Chlamydomonas reinhardtii[5][6]
Incubation Time 24 hoursRAW264 cells[4]
16 hoursChlamydomonas reinhardtii[5]
2, 4, 8, 12, 24 hours (Time-course)Chlamydomonas reinhardtii[7]

Visualizing the Mechanism and Workflow

Signaling Pathway of Autophagy Inhibition by this compound

cluster_autophagy Autophagy Pathway cluster_inhibition Inhibition by this compound Cytoplasmic_Components Cytoplasmic Components (e.g., damaged organelles, proteins) Phagophore Phagophore (Isolation Membrane) Cytoplasmic_Components->Phagophore Sequestration Autophagosome Autophagosome (Double Membrane) Phagophore->Autophagosome Elongation & Closure Lysosome Lysosome (Acidic pH, Hydrolases) Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Fusion Lysosome->Autolysosome Fusion Recycled_Metabolites Recycled Metabolites Autolysosome->Recycled_Metabolites Degradation Concanamycin_C This compound V_ATPase V-ATPase Concanamycin_C->V_ATPase Inhibits V_ATPase->Lysosome Maintains Acidic pH V_ATPase->Autolysosome Blocks Fusion

Caption: this compound inhibits V-ATPase, preventing lysosomal acidification and autophagosome-lysosome fusion.

Experimental Workflow for Measuring Autophagy Flux

Start Start: Seed Cells Experimental_Groups Prepare Experimental Groups: - Untreated Control - Treatment (e.g., Starvation) - this compound only - Treatment + this compound Start->Experimental_Groups Incubation Incubate for desired time Experimental_Groups->Incubation Sample_Collection Harvest Cells / Lyse Incubation->Sample_Collection Analysis Analyze via: - Western Blot (LC3-II) - Fluorescence Microscopy (LC3 puncta) - Tandem mRFP-GFP-LC3 Assay Sample_Collection->Analysis Data_Quantification Quantify Results Analysis->Data_Quantification Conclusion Determine Autophagic Flux Data_Quantification->Conclusion

References

Application of Concanamycin C in Cancer Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Concanamycin C is a member of the plecomacrolide class of antibiotics, known for its potent and specific inhibition of Vacuolar-type H+-ATPase (V-ATPase). V-ATPases are ATP-dependent proton pumps crucial for the acidification of intracellular compartments such as lysosomes, endosomes, and the Golgi apparatus. In the context of cancer, V-ATPase activity is often upregulated and plays a significant role in tumor progression, metastasis, and drug resistance. By disrupting the proton gradient, this compound interferes with essential cellular processes in cancer cells, including autophagy and apoptosis, making it a valuable tool for cancer research and a potential therapeutic agent.

While much of the existing research has focused on the closely related analogue, Concanamycin A, the shared mechanism of V-ATPase inhibition suggests that this compound possesses similar anti-cancer properties. These application notes provide a comprehensive overview of the use of this compound in cancer research, including its mechanism of action, effects on signaling pathways, and detailed protocols for key experiments.

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of V-ATPase. This inhibition disrupts the acidification of intracellular organelles, leading to a cascade of downstream effects that are detrimental to cancer cells.

The primary consequences of V-ATPase inhibition by this compound in cancer cells include:

  • Inhibition of Autophagy: Autophagy is a cellular recycling process that is often hijacked by cancer cells to survive under stressful conditions. The fusion of autophagosomes with lysosomes to form autolysosomes, a critical step in autophagy, is dependent on a low lysosomal pH. By neutralizing the lysosomal pH, this compound blocks autophagic flux, leading to the accumulation of autophagosomes and ultimately inhibiting the degradation and recycling of cellular components. This can sensitize cancer cells to other therapies.

  • Induction of Apoptosis: Disruption of lysosomal function and the accumulation of cellular waste due to autophagy inhibition can trigger programmed cell death, or apoptosis. The cellular stress induced by this compound can activate both intrinsic and extrinsic apoptotic pathways, leading to the activation of caspases and the execution of cell death.

Data Presentation

The following table summarizes the cytotoxic effects of Concanamycin A, a close analog of this compound, on various cancer cell lines. While specific IC50 values for this compound are not widely reported, these values for Concanamycin A provide an expected effective concentration range. Researchers should perform dose-response experiments to determine the precise IC50 for this compound in their specific cell line of interest.

Cell LineCancer TypeIC50 (nM) of Concanamycin AReference
HMEC-1Microvascular Endothelial~3 nM (after 48h)[1]
Activated CD8+ CTLT-cell lymphomaInduces cell death[2]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its investigation.

Signaling Pathway of this compound in Cancer Cells

cluster_0 This compound Action cluster_1 Downstream Effects This compound This compound V-ATPase V-ATPase This compound->V-ATPase Inhibits Lysosomal\nAcidification Lysosomal Acidification V-ATPase->Lysosomal\nAcidification Maintains Autophagy Autophagy V-ATPase->Autophagy Inhibited by This compound Lysosomal\nAcidification->Autophagy Required for Apoptosis Apoptosis Autophagy->Apoptosis Inhibition leads to Cellular Stress Cellular Stress Autophagy->Cellular Stress Alleviates Cellular Stress->Apoptosis Induces

Caption: Mechanism of this compound inducing apoptosis.

Experimental Workflow for Investigating this compound

cluster_0 Phase 1: In Vitro Analysis cluster_1 Phase 2: Data Analysis & Interpretation Cell Culture Cell Culture This compound\nTreatment This compound Treatment Cell Culture->this compound\nTreatment Cell Viability\n(MTT Assay) Cell Viability (MTT Assay) This compound\nTreatment->Cell Viability\n(MTT Assay) Apoptosis Assay\n(Annexin V) Apoptosis Assay (Annexin V) This compound\nTreatment->Apoptosis Assay\n(Annexin V) Autophagy Assay\n(Western Blot) Autophagy Assay (Western Blot) This compound\nTreatment->Autophagy Assay\n(Western Blot) IC50 Determination IC50 Determination Cell Viability\n(MTT Assay)->IC50 Determination Quantify Apoptosis Quantify Apoptosis Apoptosis Assay\n(Annexin V)->Quantify Apoptosis Assess Autophagic Flux Assess Autophagic Flux Autophagy Assay\n(Western Blot)->Assess Autophagic Flux Mechanism\nElucidation Mechanism Elucidation IC50 Determination->Mechanism\nElucidation Quantify Apoptosis->Mechanism\nElucidation Assess Autophagic Flux->Mechanism\nElucidation

Caption: Workflow for studying this compound's effects.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for the quantitative analysis of apoptosis induced by this compound using flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells into 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for the desired duration. Include an untreated control.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[3]

Autophagy Flux Assay (Western Blot for LC3-II)

This protocol is to assess the effect of this compound on autophagic flux by measuring the levels of LC3-II.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-LC3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations and time points. Include a control group treated with a known autophagy inhibitor like Bafilomycin A1 as a positive control for autophagy blockage.

  • Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence detection system.

  • Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

  • An accumulation of the lipidated form, LC3-II, upon treatment with this compound indicates an inhibition of autophagic flux.[4][5]

Conclusion

This compound, as a potent V-ATPase inhibitor, presents a valuable tool for cancer research. Its ability to disrupt lysosomal acidification leads to the inhibition of autophagy and the induction of apoptosis in cancer cells. The provided protocols offer a framework for investigating the anti-cancer effects of this compound. Further research is warranted to fully elucidate its therapeutic potential and to identify specific cancer types that are most sensitive to its action. Given the limited specific data on this compound, researchers are encouraged to perform thorough dose-response and mechanistic studies in their models of interest.

References

Application Notes: Concanamycin C for Inducing Apoptosis in Tumor Cells

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Concanamycin C, along with its well-studied analog Concanamycin A, is a member of the plecomacrolide antibiotic family and a potent and specific inhibitor of Vacuolar-type H+-ATPase (V-ATPase).[1][2] V-ATPases are ATP-driven proton pumps essential for acidifying intracellular compartments like lysosomes and endosomes, and for maintaining the acidic tumor microenvironment.[1][2][3] By disrupting these crucial pH gradients, this compound interferes with processes such as autophagy, protein degradation, and intracellular trafficking, ultimately leading to the induction of apoptosis in a variety of tumor cells.[1][3][4] These application notes provide a comprehensive overview of its mechanism, supporting data, and detailed protocols for its use in cancer research.

Mechanism of Action

This compound exerts its cytotoxic effects by binding directly to the c subunit of the V-ATPase's V(o) domain, which is responsible for proton translocation across the membrane.[1][5] This inhibition leads to a cascade of downstream events culminating in apoptotic cell death:

  • Inhibition of Lysosomal Acidification: The primary effect is the failure to acidify lysosomes and endosomes.[1][6]

  • Disruption of Autophagy: Autophagy, a cellular recycling process that tumor cells often exploit for survival, is dependent on the fusion of autophagosomes with functional lysosomes. By neutralizing lysosomal pH, this compound blocks the final degradation step of autophagy, leading to the accumulation of non-functional autophagosomes and cellular stress.[4][7]

  • Induction of the Intrinsic Apoptotic Pathway: The cellular stress triggered by V-ATPase inhibition activates the mitochondrial (intrinsic) pathway of apoptosis. This is often characterized by an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[6][8] This shift promotes mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c.[6][9][10]

  • Caspase Activation: Released cytochrome c associates with Apaf-1 to form the apoptosome, which in turn activates initiator caspase-9. Caspase-9 then activates executioner caspases, such as caspase-3, which cleave key cellular substrates, resulting in the characteristic morphological changes of apoptosis.[9][10][11]

In some cancer cell types, this compound has also been shown to enhance sensitivity to other apoptosis-inducing agents, such as TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand).[2]

Data Presentation

Table 1: In Vitro Efficacy of Concanamycins in Tumor Cells

Note: Most detailed studies have been conducted with Concanamycin A, which shares a specific V-ATPase inhibitory mechanism with this compound.

CompoundCell LineCancer TypeIC50Observed EffectsReference(s)
Concanamycin A(General)-~10 nMSpecific inhibition of V-ATPase[1][2]
Concanamycin AMISK81-5, SASOral Squamous Cell CarcinomaNot specifiedInduced apoptosis; increased Bax/Bcl-2 mRNA ratio[6]
Concanamycin AHSC-4Oral Squamous Cell CarcinomaNot specifiedInduced apoptosis; slight upregulation of Bax mRNA[6]
Concanamycin AC4-2BProstate CancerNot specifiedReduced in vitro invasion by 80%[2]
Concanamycin AHMEC-1Endothelial Cells>3 nMIncreased nuclear fragmentation (apoptosis) after 48h[12]
Concanamycin AColorectal Cancer LinesColorectal CancerNot specifiedEnhanced TRAIL-induced apoptosis[2]

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

The following diagram illustrates the molecular cascade initiated by this compound, leading to apoptosis.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Apoptotic Cascade ConcanamycinC This compound VATPase V-ATPase ConcanamycinC->VATPase Inhibits Lysosome Lysosomal Acidification VATPase->Lysosome VATPase->Lysosome Blocks Stress Cellular Stress Autophagy Autophagy Flux Lysosome->Autophagy Lysosome->Autophagy Required for Autophagy->Stress Inhibition Causes Bcl2 Anti-Apoptotic (Bcl-2, Bcl-xL) Stress->Bcl2 Bax Pro-Apoptotic (Bax, Bak) Stress->Bax Bcl2->Bax Inhibits MOMP MOMP Bax->MOMP Induces CytC Cytochrome c Release MOMP->CytC Results in Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytC->Apoptosome Activates Casp3 Caspase-3 Activation Apoptosome->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: this compound inhibits V-ATPase, disrupting autophagy and inducing apoptosis via the mitochondrial pathway.

General Experimental Workflow

This workflow outlines the key steps to assess the apoptotic effects of this compound on tumor cells.

G cluster_assays Assess Apoptosis & Viability start Seed Tumor Cells treat Treat with this compound (Dose-Response & Time-Course) start->treat viability Cell Viability Assay (e.g., MTT, RTCA) treat->viability flow Flow Cytometry (Annexin V / PI Staining) treat->flow western Western Blot (Caspase-3, PARP, Bcl-2 family) treat->western data Data Analysis (IC50, Apoptosis Rate, Protein Levels) viability->data flow->data western->data end Conclusion data->end

Caption: Workflow for evaluating this compound-induced apoptosis in tumor cells.

Logical Relationship Diagram

This diagram shows the conceptual link between V-ATPase function and cell fate.

G cluster_normal Normal Cell Function cluster_inhibited This compound Treatment vatpase_on Active V-ATPase lysosome_acid Acidic Lysosomes vatpase_on->lysosome_acid Maintains autophagy_on Functional Autophagy lysosome_acid->autophagy_on Enables survival Cell Survival autophagy_on->survival Promotes vatpase_off Inhibited V-ATPase lysosome_neut Neutral Lysosomes vatpase_off->lysosome_neut Causes autophagy_off Blocked Autophagy lysosome_neut->autophagy_off Causes apoptosis Apoptosis autophagy_off->apoptosis Leads to Concanamycin This compound Concanamycin->vatpase_off Induces State

Caption: this compound shifts the cellular balance from survival to apoptosis by inhibiting V-ATPase.

Experimental Protocols

Protocol 1: Cell Viability and IC50 Determination using MTT Assay

This protocol determines the concentration of this compound that inhibits the growth of a tumor cell population by 50% (IC50).

Materials:

  • Tumor cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Drug Preparation: Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested range is 0.1 nM to 1 µM. Include a vehicle control (DMSO equivalent to the highest this compound concentration) and a no-cell blank control.

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Subtract the blank control absorbance. Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability versus the log of this compound concentration and use a sigmoidal dose-response curve to determine the IC50 value.[13]

Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15]

Materials:

  • Cells treated with this compound (at IC50 concentration) and vehicle control for 24-48 hours.

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer).

  • Cold PBS.

  • Flow cytometer.

Procedure:

  • Cell Collection: For adherent cells, gently trypsinize and collect the cells. Combine them with any floating cells from the supernatant, as these may be apoptotic.[15] For suspension cells, collect them directly.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.[16]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

This protocol assesses changes in the expression levels of key apoptotic proteins, such as members of the Bcl-2 family (Bax, Bcl-2) and cleaved Caspase-3.

Materials:

  • Cells treated with this compound and vehicle control.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

Procedure:

  • Protein Extraction: Lyse the treated and control cell pellets with cold RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control to normalize protein levels.

  • Analysis: Quantify band intensities to determine the relative changes in protein expression, such as the Bax/Bcl-2 ratio.

References

Application Notes and Protocols for Concanamycin C in Neurobiology Research

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Concanamycin C in Neurobiology Research for Studying Lysosomal Function

Audience: Researchers, scientists, and drug development professionals.

Introduction: this compound is a potent and specific inhibitor of the vacuolar-type H+-ATPase (V-ATPase), a proton pump essential for the acidification of various intracellular organelles, including lysosomes.[1][2][3][4] In neurobiology, where lysosomal function is critical for processes such as autophagy and the clearance of protein aggregates implicated in neurodegenerative diseases, this compound serves as an invaluable tool for investigating these pathways.[3][5][6][7] Its ability to de-acidify lysosomes allows for the detailed study of lysosomal physiology, trafficking, and the dynamics of autophagy.

Mechanism of Action

This compound exerts its inhibitory effect by binding to the V0 subunit c of the V-ATPase complex, which is responsible for proton translocation across the membrane.[2][8][9] This binding event blocks the pump's activity, leading to a rapid increase in the pH of the lysosomal lumen. The acidic environment of lysosomes is crucial for the activity of many hydrolytic enzymes responsible for the degradation of cellular waste.[10] By neutralizing the lysosomal pH, this compound effectively halts these degradative processes.

cluster_membrane Lysosomal Membrane cluster_lumen Lysosomal Lumen (Acidic) cluster_cytosol Cytosol V_ATPase V-ATPase V1 V0 Proton_Channel Proton Channel (V0 subunit c) V_ATPase:v0->Proton_Channel H_Lumen H+ V_ATPase:v0->H_Lumen ADP ADP + Pi V_ATPase:v1->ADP Inhibition Inhibition H_Cytosol H+ H_Cytosol->V_ATPase:v0 Proton Pumping ATP ATP ATP->V_ATPase:v1 Energy ConcanamycinC This compound ConcanamycinC->Proton_Channel Binds to V0c subunit Inhibition->H_Lumen  Proton influx  blocked

Mechanism of this compound Inhibition of V-ATPase.
Key Applications in Neurobiology

  • Studying Autophagic Flux: Autophagy is a catabolic process that delivers cytoplasmic components to lysosomes for degradation. Measuring "autophagic flux" provides a dynamic assessment of this pathway. This compound is widely used to block the final step of autophagy, the fusion of autophagosomes with lysosomes and the subsequent degradation of autophagosomal contents.[3][11][12][13] This blockade leads to the accumulation of autophagosomes, which can be quantified by monitoring the levels of autophagosome-associated proteins like LC3-II and SQSTM1/p62.[11] An increase in these markers in the presence of this compound compared to its absence indicates an active autophagic flux.

  • Investigating Lysosomal Acidification: The acidic pH of lysosomes is fundamental to their function. This compound can be used to study the consequences of impaired lysosomal acidification on neuronal homeostasis.[14] This is particularly relevant in the context of neurodegenerative diseases where lysosomal dysfunction is a common pathological feature.

  • Elucidating Neurodegenerative Disease Mechanisms: Many neurodegenerative disorders, including Alzheimer's and Parkinson's disease, are characterized by the accumulation of misfolded protein aggregates.[5][15][16] The efficient clearance of these aggregates is dependent on a functional autophagy-lysosome pathway. This compound can be employed to dissect the role of lysosomal dysfunction in the pathogenesis of these diseases.[3]

Quantitative Data
ParameterValueOrganism/SystemReference
IC50 for V-ATPase 10 nMManduca sexta (tobacco hornworm) midgut[2][4][8]
Effective Concentration for Autophagic Flux Inhibition 100 nMMurine and human peripheral blood mononuclear cells[11]
Concentration for Lysosomal Acidification Inhibition 4 nMMacrophage J774 cells[14]
Concentration for Inhibition of Oxidized-LDL Degradation 25 nMMacrophage J774 cells[14]
Concentration for Cell Cycle Arrest (G2/M phase) after 48h > 3 nMHuman microvascular endothelial cells (HMEC-1)[17]

Experimental Protocols

Protocol 1: Assessment of Autophagic Flux in Neuronal Cell Culture

This protocol describes the use of this compound to measure autophagic flux by quantifying the accumulation of LC3-II via Western blotting.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, primary neurons)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-LC3, anti-SQSTM1/p62, anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Seeding: Plate neuronal cells at an appropriate density in multi-well plates and allow them to adhere and grow to the desired confluency (typically 70-80%).

  • Treatment:

    • For each experimental condition, prepare two sets of wells: one treated with vehicle (DMSO) and one with this compound.

    • Treat the cells with 100 nM Concanamycin A for 2-4 hours at 37°C.[11] The optimal time should be determined empirically for the specific cell type.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against LC3 and a loading control overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Develop the blot using a chemiluminescence substrate and image the bands.

  • Data Analysis:

    • Quantify the band intensities for LC3-II and the loading control.

    • Calculate the ratio of LC3-II to the loading control.

    • Autophagic flux is determined by the difference in the LC3-II ratio between this compound-treated and untreated cells.

Start Start: Plate Neuronal Cells Treatment Treat with Vehicle (DMSO) or 100 nM this compound (2-4h) Start->Treatment Lysis Wash with PBS and Lyse Cells Treatment->Lysis Quantification Quantify Protein Concentration (BCA) Lysis->Quantification SDS_PAGE Run SDS-PAGE and Transfer to PVDF Quantification->SDS_PAGE Blocking Block Membrane SDS_PAGE->Blocking Primary_Ab Incubate with Primary Antibodies (anti-LC3, anti-loading control) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Detect with Chemiluminescence Secondary_Ab->Detection Analysis Analyze LC3-II Accumulation Detection->Analysis End End: Determine Autophagic Flux Analysis->End

Workflow for Assessing Autophagic Flux.
Protocol 2: Measurement of Lysosomal pH in Live Neuronal Cells

This protocol utilizes a ratiometric fluorescent dye, LysoSensor™ Yellow/Blue, to measure changes in lysosomal pH upon treatment with this compound.

Materials:

  • Neuronal cells cultured on glass-bottom dishes or coverslips

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • LysoSensor™ Yellow/Blue DND-160 (stock solution in DMSO)

  • This compound (stock solution in DMSO)

  • Fluorescence microscope with dual-emission imaging capabilities

Procedure:

  • Cell Preparation: Culture neuronal cells on a suitable imaging dish to a confluency of 50-70%.

  • Dye Loading:

    • Dilute the LysoSensor™ Yellow/Blue stock solution to a final working concentration of 1 µM in pre-warmed live-cell imaging medium.[18]

    • Remove the culture medium from the cells and add the LysoSensor™-containing medium.

    • Incubate the cells for 5-10 minutes at 37°C, protected from light.[18][19]

  • Imaging Setup:

    • Wash the cells twice with pre-warmed imaging medium to remove excess dye.

    • Place the dish on the microscope stage equipped with an environmental chamber to maintain 37°C and 5% CO2.

    • Excite the dye at ~360 nm.

    • Set up the acquisition to simultaneously or sequentially capture emission at ~440 nm (blue) and ~540 nm (yellow).

  • Baseline Measurement:

    • Acquire baseline images of the cells before treatment.

  • This compound Treatment:

    • Add this compound directly to the imaging medium to a final concentration of 100-500 nM.[19]

    • Immediately start acquiring a time-lapse series of images to monitor the change in fluorescence.

  • Data Analysis:

    • For each lysosome (punctate structure) in an image, measure the fluorescence intensity in both the blue and yellow channels.

    • Calculate the ratio of the yellow to blue fluorescence intensity.

    • An increase in the blue fluorescence and a decrease in the yellow fluorescence, resulting in a decreased yellow/blue ratio, indicates an increase in lysosomal pH (alkalinization).

    • Plot the change in the ratiometric signal over time to visualize the kinetics of lysosomal pH change induced by this compound.

cluster_pathway Autophagy Pathway Autophagosome Autophagosome (LC3-II positive) Lysosome Lysosome (Acidic pH) Autophagosome->Lysosome Fusion Accumulation LC3-II Accumulation Autolysosome Autolysosome (Degradation) Degraded_Products Degraded Products (Recycled) Autolysosome->Degraded_Products V_ATPase_inhibition V-ATPase Inhibition pH_increase Lysosomal pH Increases V_ATPase_inhibition->pH_increase ConcanamycinC This compound ConcanamycinC->V_ATPase_inhibition pH_increase->Lysosome De-acidification Fusion_Block Fusion Blockade pH_increase->Fusion_Block Fusion_Block->Autophagosome Accumulation

Impact of this compound on the Autophagy Pathway.
Drug Development and Therapeutic Potential

The critical role of lysosomal function in neuronal health has positioned the autophagy-lysosome pathway as a promising target for therapeutic intervention in neurodegenerative diseases.[5][20][21][22][23] While this compound itself is primarily a research tool due to its potent and broad effects, it is instrumental in the preclinical stages of drug development.[24] By using this compound to create models of lysosomal dysfunction, researchers can screen for and validate compounds that may restore lysosomal function, enhance the clearance of pathogenic proteins, or bypass the need for an acidic lysosomal environment.[25] Understanding the downstream consequences of V-ATPase inhibition with this compound can help identify novel therapeutic targets to combat neurodegeneration.[26][27]

References

Application Notes for the In Vivo Administration of Concanamycin C in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is a significant lack of publicly available data regarding the in vivo administration and dosage of Concanamycin C in animal models. The information provided herein is compiled from studies on the closely related analogue, Concanamycin A, and general principles of pharmacology. These notes are intended to guide qualified researchers in designing initial, carefully controlled dose-finding and toxicology studies. They do not constitute an established protocol and must be adapted in accordance with institutional animal care and use committee (IACUC) guidelines and rigorous safety monitoring. Extreme caution is advised due to the high toxicity of this class of compounds.

Introduction to Concanamycins

Concanamycins A, B, and C are macrolide antibiotics isolated from Streptomyces diastatochromogenes. They are highly potent and specific inhibitors of Vacuolar-type H+-ATPase (V-ATPase), a proton pump essential for the acidification of intracellular organelles such as lysosomes and endosomes. By disrupting this fundamental cellular process, concanamycins exhibit a range of biological activities, including immunosuppressive, antifungal, and cytotoxic effects. However, their potent cytotoxicity has also been a significant barrier to their clinical application.

Data on In Vivo Administration of Concanamycins

The majority of available in vivo data pertains to Concanamycin A. This information is critical for estimating a safe starting dose for this compound, although direct extrapolation is not recommended without further comparative data.

Table 1: Summary of In Vivo Data for Concanamycin A
Animal ModelRoute of AdministrationDosageObserved Effects & Toxicity
MouseIntraperitoneal (IP)1 mg/kgLethal dose.[1]
MouseIntravenous (IV)15 mg/kgResulted in significant liver injury, including increased serum transaminase levels, inflammatory cell infiltrate, and hepatocyte apoptosis.[2]

Note on conflicting data: The 15 mg/kg IV dose reported to cause liver injury is significantly higher than the 1 mg/kg IP lethal dose.[1][2] This discrepancy highlights the need for extreme caution and suggests that the lethal dose may be highly dependent on the route of administration and formulation.

Table 2: Physicochemical and Handling Information for Concanamycins
PropertyInformation
Molecular Formula This compound: C45H73NO13
Molecular Weight This compound: 824.06 g/mol
Solubility Soluble in DMSO (e.g., at 50 mg/mL for Concanamycin A), Methanol, and Acetonitrile.[3]
Storage Store lyophilized powder at -20°C, desiccated. Once in solution (e.g., in DMSO), store at -20°C and use within one month to prevent loss of potency. Aliquot to avoid multiple freeze/thaw cycles.[3][4]

Signaling Pathway and Experimental Workflow

Mechanism of Action: V-ATPase Inhibition

Concanamycins bind to the V-ATPase complex, a multi-subunit proton pump located in the membranes of various cellular organelles. This inhibition prevents the translocation of protons into the lumen of these organelles, disrupting their acidic internal environment. The consequences include impaired lysosomal degradation, disruption of endocytosis and intracellular trafficking, and ultimately, induction of apoptosis or cytotoxicity.[3]

V_ATPase_Inhibition cluster_membrane Organelle Membrane cluster_lumen Organelle Lumen (e.g., Lysosome) cluster_cytosol Cytosol VATPAse V-ATPase Proton Pump Protons_in H+ VATPAse->Protons_in ADP ADP + Pi VATPAse->ADP Acidic_pH Low pH Maintained Protons_in->Acidic_pH Protons_out H+ Protons_out->VATPAse Translocation ATP ATP ATP->VATPAse Energizes Pump Concanamycin This compound Concanamycin->VATPAse Inhibits

Caption: V-ATPase inhibition by this compound.

Experimental Workflow for In Vivo Evaluation

A cautious, stepwise approach is mandatory when evaluating a potent compound with unknown in vivo toxicity like this compound. The workflow should begin with formulation and stability checks, followed by a carefully designed dose-escalation study to determine the maximum tolerated dose (MTD) before proceeding to any efficacy studies.

experimental_workflow prep 1. Compound Preparation - Procure this compound - Verify Purity (>98%) formulation 2. Formulation & Stability - Prepare stock in DMSO - Develop vehicle (e.g., Saline/Tween) - Test stability prep->formulation pilot 3. Pilot Dose-Finding Study (MTD) - Use small groups of mice (n=3) - Start with very low dose (e.g., 0.01 mg/kg) - Escalate dose slowly - Monitor for toxicity formulation->pilot efficacy 4. Efficacy Study - Use dose(s) below MTD - Administer to disease model - Assess therapeutic outcomes pilot->efficacy pkpd 5. PK/PD Studies (Optional) - Pharmacokinetics (PK) - Pharmacodynamics (PD) efficacy->pkpd

Caption: Recommended workflow for in vivo studies of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Dosing Solutions

Materials:

  • This compound (lyophilized powder)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile saline (0.9% NaCl)

  • Sterile Tween 80 or Kolliphor® EL (for solubility)

  • Sterile, pyrogen-free microcentrifuge tubes and syringes

Procedure:

  • Reconstitution of Stock Solution:

    • Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.

    • Under sterile conditions, reconstitute the powder in anhydrous DMSO to create a high-concentration stock solution (e.g., 1-10 mg/mL). The exact concentration should be chosen based on the required final dosing concentrations and the volume limitations for the chosen route of administration.

    • Ensure complete dissolution by gentle vortexing or sonication.

    • Aliquot the stock solution into small volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store at -20°C for up to one month.[4]

  • Preparation of Dosing Formulation (Example for Intraperitoneal Injection):

    • On the day of the experiment, thaw an aliquot of the DMSO stock solution.

    • Prepare the final dosing solution by diluting the stock solution in a sterile vehicle. A common vehicle for compounds soluble in DMSO is a mixture of saline and a solubilizing agent.

    • Example Formulation: A vehicle of 5% DMSO, 5% Tween 80, and 90% sterile saline.

    • Calculation: To prepare a 0.1 mg/kg dose for a 20g mouse with an injection volume of 100 µL (5 mL/kg), the final concentration needs to be 0.02 mg/mL.

    • First, dilute the DMSO stock in the solubilizing agent (e.g., Tween 80).

    • Then, add the sterile saline dropwise while vortexing to prevent precipitation.

    • Prepare a fresh dosing solution for each day of the experiment. Always include a vehicle-only control group in your experiments.

Protocol 2: Pilot Dose-Finding and Acute Toxicity Study in Mice

Objective: To determine the maximum tolerated dose (MTD) and observe signs of acute toxicity of this compound following a single intraperitoneal injection in mice.

Animals:

  • Female C57BL/6 or BALB/c mice, 8-10 weeks old. Use a single strain and sex for consistency.

  • Acclimatize animals for at least one week before the experiment.

  • House animals in accordance with institutional guidelines with free access to food and water.

Experimental Design:

  • Dose Selection:

    • Based on the lethal dose of Concanamycin A (1 mg/kg IP), a starting dose for this compound should be at least 100-fold lower.

    • Suggested Starting Dose: 0.01 mg/kg.

    • Dose Escalation Scheme (example): 0.01, 0.03, 0.1, 0.3, 1.0 mg/kg. The progression factor can be adjusted based on observed toxicity.

  • Grouping and Administration:

    • Assign 3 mice per dose group. Include a vehicle control group (n=3).

    • Administer a single dose of the prepared this compound formulation (or vehicle) via intraperitoneal injection. The injection volume should be consistent across all groups (e.g., 5-10 mL/kg).

  • Monitoring and Data Collection:

    • Clinical Signs: Observe animals continuously for the first 4 hours post-injection, and then at least twice daily for 14 days. Record any signs of toxicity, including but not limited to: changes in posture or gait, rough coat, lethargy, labored breathing, and changes in food/water intake.

    • Body Weight: Measure and record the body weight of each animal daily. A weight loss of >20% is often considered a humane endpoint.

    • Survival: Record mortality daily.

    • Endpoint: The study duration is typically 14 days. At the end of the study, euthanize all surviving animals. Consider collecting blood for clinical chemistry and organs for histopathology to assess for sub-lethal toxicity.

  • MTD Determination:

    • The MTD is defined as the highest dose that does not cause mortality or other signs of life-threatening toxicity (e.g., >20% body weight loss). This dose can then be used as the upper limit for subsequent efficacy studies.

Critical Safety Note: Due to the high potential toxicity, all handling of this compound, both in powder and solution form, should be performed in a chemical fume hood or biological safety cabinet with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

References

Preparing Concanamycin C Stock Solutions in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Concanamycin C is a potent and specific inhibitor of vacuolar-type H+-ATPase (V-ATPase), a proton pump essential for the acidification of intracellular organelles such as lysosomes and endosomes.[1][2] By disrupting this acidification process, this compound serves as a valuable tool for studying a variety of cellular processes, including autophagy, endocytosis, and signaling pathway modulation.[1][3] This document provides detailed protocols for the preparation, storage, and application of this compound stock solutions in Dimethyl Sulfoxide (DMSO), ensuring reproducible and reliable experimental outcomes.

Introduction

This compound belongs to the macrolide antibiotic family and is an analog of the more extensively studied Concanamycin A.[4] It exerts its biological effects by binding to the V-ATPase complex, thereby inhibiting its proton-pumping activity.[3][5] This leads to an increase in the pH of acidic organelles, which in turn disrupts pH-dependent processes. One of the most significant consequences of V-ATPase inhibition is the blockage of autophagic flux. Autophagy is a fundamental cellular degradation and recycling process that culminates in the fusion of autophagosomes with lysosomes. This fusion and the subsequent degradation of the autophagosomal cargo are dependent on the acidic environment of the lysosome. This compound, by neutralizing this acidic pH, prevents the maturation of autophagosomes into autolysosomes, leading to an accumulation of autophagosomes.[6] This property makes this compound an invaluable reagent for studying the dynamics of autophagy.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueReference(s)
Molecular Weight 823.1 g/mol [2][4][7]
Molecular Formula C₄₅H₇₄O₁₃[2][4]
Purity >98%[4][7]
Appearance Solid[4]
Solubility Soluble in DMSO[2][4]
Storage of Powder Store at -20°C for up to 3 years[5]
Storage of DMSO Stock Store at -20°C for up to one month[7]
Store at -80°C for up to one year[5]

Note: Storage information for Concanamycin A is often used as a reference for this compound due to their structural similarity.

Experimental Protocols

Protocol 1: Preparation of a 1 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 1 mM stock solution of this compound in DMSO. This concentration is a common starting point for further dilutions to working concentrations for various cell-based assays.

Materials:

  • This compound powder (purity >98%)

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Optional: Water bath or sonicator

Procedure:

  • Pre-warm this compound: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing this compound: In a clean, dry, and sterile environment (e.g., a laminar flow hood), carefully weigh out 1 mg of this compound powder. For higher accuracy, use a microbalance.

  • Calculating the Volume of DMSO: To prepare a 1 mM stock solution, the required volume of DMSO can be calculated using the following formula:

    Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * 1,000,000

    For 1 mg of this compound (MW = 823.1 g/mol ):

    Volume (µL) = (1 mg / 823.1 g/mol ) * 1,000,000 ≈ 1215 µL

  • Dissolving this compound: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Ensuring Complete Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can aid in dissolution.[5] Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: Aliquot the 1 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to one year).[5][7]

Protocol 2: Autophagy Flux Assay Using this compound

This protocol outlines a typical workflow for an autophagy flux assay in cultured cells using this compound to block the degradation of autophagosomes. The readout for this assay is often the accumulation of the autophagosome marker protein, LC3-II, which can be detected by Western blotting.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • 1 mM this compound stock solution in DMSO

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and Western blotting apparatus

  • Primary antibody against LC3

  • Primary antibody against a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed the cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere and grow to the desired confluency (typically 70-80%).

  • Treatment:

    • Control Group: Treat cells with the vehicle (DMSO) at the same final concentration as the this compound-treated group.

    • Treatment Group: Treat cells with the desired final concentration of this compound. A typical starting concentration is 100 nM, but this should be optimized for the specific cell line and experimental conditions.[5]

    • Incubate the cells for a suitable duration to observe the accumulation of autophagosomes. A common incubation time is 2-4 hours.

  • Cell Lysis:

    • After the treatment period, wash the cells once with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 10-15 minutes.

    • Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

    • Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Transfer the supernatant (protein lysate) to new tubes.

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Western Blotting:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Prepare the samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against LC3 overnight at 4°C. The antibody should detect both LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form).

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as described above.

    • Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities for LC3-II and the loading control using densitometry software.

    • Normalize the LC3-II band intensity to the loading control.

    • An increase in the LC3-II level in the this compound-treated cells compared to the control cells indicates an inhibition of autophagic flux.

Visualizations

Figure 1. Signaling pathway demonstrating the mechanism of action of this compound.

Experimental_Workflow Start Start: Seed Cells Treatment Treat Cells: - Vehicle (DMSO) - this compound Start->Treatment Incubation Incubate (e.g., 2-4 hours) Treatment->Incubation Lysis Cell Lysis and Protein Extraction Incubation->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification Western_Blot Western Blot for LC3-II Accumulation Quantification->Western_Blot Analysis Data Analysis: Densitometry Western_Blot->Analysis End End: Assess Autophagic Flux Analysis->End

Figure 2. Experimental workflow for an autophagy flux assay using this compound.

Conclusion

This compound is a powerful tool for investigating cellular processes that are dependent on organellar acidification. Proper preparation and storage of this compound stock solutions in DMSO are critical for obtaining accurate and reproducible results. The protocols and information provided in this document offer a comprehensive guide for researchers utilizing this potent V-ATPase inhibitor in their studies of autophagy and other related cellular pathways. As with any potent biological inhibitor, it is crucial to perform dose-response and time-course experiments to determine the optimal experimental conditions for each specific cell type and assay.

References

Application Notes and Protocols: Long-Term Storage and Handling of Concanamycin C Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Concanamycin C is an 18-membered macrolide antibiotic isolated from Streptomyces diastatochromogenes[1]. Like its more studied analog Concanamycin A, it is a potent and specific inhibitor of the Vacuolar-type H+-ATPase (V-ATPase)[2]. V-ATPases are ATP-driven proton pumps essential for acidifying intracellular compartments such as lysosomes and endosomes[3][4]. By inhibiting this pump, this compound disrupts numerous cellular processes, including protein degradation, endocytosis, and autophagy, making it a valuable tool in cell biology research and a potential therapeutic agent[5][6].

Proper storage and handling of this compound are critical to ensure its stability, potency, and the reproducibility of experimental results. These notes provide detailed protocols and guidelines for its long-term storage and use.

Storage and Handling of Solid this compound

This compound is typically supplied as a lyophilized powder or film. Incorrect handling of the solid compound can introduce moisture and compromise its long-term stability.

1.1 Receiving and Initial Storage

  • Upon receipt, inspect the vial to ensure the seal is intact.

  • While the compound is stable for shipping at ambient temperatures, it should be transferred to its recommended long-term storage condition immediately.[2]

  • Storage recommendations for the solid powder vary by manufacturer. Always consult the product-specific datasheet. Common recommendations are summarized in the table below.

Table 1: Recommended Storage Conditions for Solid Concanamycin

Storage TemperatureDurationDesiccateSource(s)
+4°CShort-termRecommendedHello Bio[2]
-20°CUp to 24 monthsYesCell Signaling Technology (for Concanamycin A)[3]
-20°CUp to 3 yearsYesTargetMol (for Concanamycin A)[4]

1.2 Handling Precautions

  • Before opening, allow the vial to equilibrate to room temperature for at least 60 minutes.[7] This prevents condensation from forming inside the vial, which can degrade the compound.

  • Handle in a clean, dry environment.

  • Use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, as the toxicological properties may not be fully known.

Reconstitution of this compound for Stock Solutions

The choice of solvent is crucial for both solubility and stability. Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for creating stable, long-term stock solutions.

2.1 Recommended Solvents

  • Primary Choice (Long-Term Stability): DMSO. Solutions in DMSO are reported to be stable for at least one year when stored at -20°C.[5]

  • Secondary Choices (Prepare Fresh): Methanol, ethanol, chloroform, acetone, and ethyl acetate.[5] Solutions made with these solvents should be prepared immediately before use.[5]

2.2 Protocol for Reconstituting this compound in DMSO

  • Equilibrate: Allow the vial of solid this compound to reach room temperature before opening.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the vial using a calibrated pipette.

  • Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution. If solubility issues arise, warming the tube briefly to 37°C can aid dissolution.[8]

  • Verification: Visually inspect the solution to ensure it is clear and free of any precipitate.[2]

Example Calculation: To prepare a 10 mM stock solution of this compound (Molecular Weight: ~850.0 g/mol ):

  • Mass: 1 mg

  • Volume of DMSO: (1 mg / 850.0 g/mol ) / (10 mmol/L) = 0.0001176 L = 117.6 µL

Storage and Handling of Stock Solutions

Once reconstituted, this compound solutions must be stored correctly to maintain potency. The key to long-term storage is to create single-use aliquots to avoid repeated freeze-thaw cycles.[3]

3.1 Storage Recommendations

  • General Guideline: Prepare and use solutions on the same day if possible.[2][7]

  • Long-Term Storage: For future use, dispense the stock solution into small, single-use aliquots in tightly sealed vials. Store these aliquots protected from light.

  • Refer to the table below for specific temperature and duration guidelines.

Table 2: Recommended Storage Conditions for this compound Solutions

SolventStorage TemperatureMaximum DurationSource(s)
DMSO-20°C1 MonthHello Bio, Cell Signaling Technology[2][3]
DMSO-20°C"Several Months"GlpBio (for Concanamycin A)[8]
DMSO-20°CAt least 1 YearSigma-Aldrich (for Concanamycin A)[5]
Any Solvent-80°C6 MonthsMedchemExpress (for Concanamycin A)[9]
Any Solvent-80°C1 YearTargetMol (for Concanamycin A)[4]

Note: Given the variability, storing at -80°C is recommended for maximum stability beyond one month.

3.2 Usage Protocol for Frozen Aliquots

  • Remove a single aliquot from the freezer.

  • Allow the solution to thaw completely and equilibrate to room temperature before opening.

  • Vortex gently to ensure a homogenous solution.

  • Dilute the stock solution to the final working concentration in the appropriate cell culture medium or experimental buffer.

  • Discard any unused portion of the thawed aliquot; do not refreeze.

Experimental Protocols for Stability Assessment

To ensure the integrity of results, researchers may need to validate the stability of this compound under their specific experimental conditions. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard approach.

4.1 Protocol: Long-Term Stability Assessment by RP-HPLC

This protocol determines the rate of degradation of this compound in solution over time at a given temperature.

Objective: To quantify the concentration of this compound remaining after storage at -20°C for 6 months.

Methodology:

  • Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO.

  • Aliquoting: Dispense 50 µL aliquots into 30 separate, tightly sealed HPLC vials.

  • Storage:

    • Place 15 aliquots in a -20°C freezer (Test Condition).

    • Place the remaining 15 aliquots in a -80°C freezer (Reference Condition, where degradation is assumed to be negligible).[8][10]

  • Time Points: Designate time points for analysis (e.g., T=0, 1, 2, 3, 4, 5, 6 months).

  • Analysis:

    • At T=0, analyze three Test and three Reference aliquots by HPLC. The average peak area will serve as the 100% reference.

    • At each subsequent time point, remove three Test aliquots from -20°C storage, thaw, and analyze immediately.

  • HPLC Conditions (General Method for Macrolides):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[2][11]

    • Mobile Phase: Isocratic mixture of acetonitrile and a buffer (e.g., 0.1 M potassium phosphate, pH 6.5).[11] The exact ratio should be optimized for ideal peak shape and retention.

    • Flow Rate: 1.0 mL/min.[11]

    • Column Temperature: 40-60°C.[7][11]

    • Detection: UV detector at 210-215 nm.[2][11]

    • Injection Volume: 25 µL.[2]

  • Data Analysis:

    • Calculate the average peak area of the this compound peak at each time point.

    • Determine the percent remaining: (Avg Peak Area at T=x / Avg Peak Area at T=0) * 100.

    • Plot the percent remaining versus time to determine the degradation kinetics. The compound is generally considered stable if >90% of the initial concentration remains.

4.2 Protocol: Forced Degradation Study

This study is essential for developing a stability-indicating analytical method by ensuring that any degradation products are chromatographically separated from the parent compound. The goal is to achieve 5-20% degradation.[12]

Methodology: Prepare separate solutions of this compound (e.g., 100 µg/mL) and subject them to the following stress conditions[13]:

  • Acid Hydrolysis: Add 0.1 M HCl. Incubate at room temperature for 24 hours.[13] Neutralize with an equivalent amount of 0.1 M NaOH before injection.

  • Base Hydrolysis: Add 0.1 M NaOH. Incubate at room temperature for 24 hours.[13] Neutralize with an equivalent amount of 0.1 M HCl before injection.

  • Oxidation: Add 3% hydrogen peroxide (H₂O₂). Incubate at room temperature for 24 hours.[13]

  • Thermal Degradation: Incubate the solution at 75°C for 30 minutes or longer.[13]

  • Photodegradation: Expose the solution to direct UV light (e.g., 254 nm) for a set period (e.g., 8 hours).

Analyze all stressed samples, along with an unstressed control, using the developed HPLC method. The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the main this compound peak.

Visualized Protocols and Pathways

5.1 Mechanism of Action of this compound

This compound inhibits the V-ATPase proton pump located on the membranes of acidic organelles. This action prevents the translocation of protons (H+) into the organelle lumen, thereby neutralizing its internal pH. The consequences include the inactivation of pH-dependent enzymes and disruption of processes like autophagy and endocytic trafficking.

Caption: Mechanism of V-ATPase inhibition by this compound.

5.2 Experimental Workflow for Stability Assessment

This diagram outlines the key steps in performing a long-term stability study of a this compound solution.

G start Start: Prepare Stock Solution (e.g., 1 mg/mL in DMSO) aliquot Create & Label Aliquots (e.g., 50 µL each) start->aliquot storage Divide Aliquots into Two Groups aliquot->storage store_test Store at Test Condition (e.g., -20°C) storage->store_test store_ref Store at Reference Condition (e.g., -80°C) storage->store_ref timepoint At Each Time Point (0, 1, 2, 3... months) store_test->timepoint store_ref->timepoint Control Sample analyze Analyze Samples via Stability-Indicating HPLC Method timepoint->analyze calculate Calculate % Remaining vs. Time Zero Control analyze->calculate end End: Determine Shelf-Life calculate->end

Caption: Workflow for a long-term stability study.

5.3 Decision Logic for Handling this compound Solutions

This simple decision tree helps researchers choose the correct handling procedure based on their experimental timeline.

G start Stock Solution Prepared q1 Using solution immediately? start->q1 use_now Use in experiment. Discard remainder. q1->use_now Yes q2 Store for < 1 month? q1->q2 No store_20 Make single-use aliquots. Store at -20°C. q2->store_20 Yes store_80 Make single-use aliquots. Store at -80°C for maximum stability. q2->store_80 No (Long-term)

Caption: Decision tree for storing this compound solutions.

References

Application Notes and Protocols: Use of Concanamycin C in Combination with Other Research Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Concanamycin C is a member of the plecomacrolide family of antibiotics, known for its potent and specific inhibition of vacuolar-type H+-ATPase (V-ATPase).[1][2][3][4] V-ATPase is a crucial proton pump responsible for acidifying intracellular compartments such as lysosomes, endosomes, and the Golgi apparatus.[2][3] By inhibiting V-ATPase, this compound disrupts these acidification-dependent processes, most notably autophagic flux and lysosomal degradation. This mechanism of action makes it a valuable tool for studying autophagy and a promising candidate for combination therapies, particularly in oncology, where cancer cells often rely on autophagy for survival under stress.

These application notes provide an overview and detailed protocols for utilizing this compound in combination with other research compounds to explore synergistic therapeutic effects. The focus is on two primary applications: enhancing the efficacy of anti-cancer agents and modulating mTOR signaling.

Application Note 1: Potentiation of Anti-Cancer Agents via Autophagy Inhibition

Principle:

Many cancer therapies, including chemotherapy and targeted agents, induce cellular stress, which can trigger a pro-survival mechanism known as protective autophagy.[5][6] In this process, cancer cells degrade their own components to recycle nutrients and damaged organelles, thereby withstanding the therapeutic assault. This compound, by inhibiting V-ATPase, blocks the final step of autophagy—the fusion of autophagosomes with lysosomes and the degradation of their contents.[2][5] This blockage of the autophagic flux prevents the cell from clearing the therapeutic-induced damage, leading to an accumulation of dysfunctional components and ultimately tipping the balance towards apoptosis (programmed cell death). Combining this compound with conventional anti-cancer drugs can thus create a synergistic effect, killing cancer cells more effectively and potentially overcoming drug resistance.[5][7][8]

Data Presentation: Synergistic Effects with Anti-Cancer Therapies

The following table summarizes representative data from studies using V-ATPase inhibitors like Concanamycin in combination with anti-cancer agents. While specific data for this compound is limited, the results from the closely related Concanamycin A are presented as a strong indicator of expected outcomes.

Cell LineCombination AgentV-ATPase Inhibitor & Conc.Observed Synergistic EffectReference
LNCaP (Prostate Cancer)Androgen DeprivationConcanamycin A (Conc. not specified)Increased apoptosis[5]
LNCaP (Prostate Cancer)BicalutamideConcanamycin A (Conc. not specified)Enhanced cytotoxicity and apoptosis[5]
Primary Human AML CellsCytokines (for proliferation)Concanamycin A (1, 5, 10 nM)Dose-dependent anti-proliferative and pro-apoptotic effects[9]
Pancreatic Cancer Cells (PANC-1, MIA-Paca2)Quizartinib (FLT3 inhibitor)VPS34-in1 (Autophagy Inhibitor)Significant decrease in cell viability, increased cleaved PARP[10]
Ovarian Cancer CellsCisplatinClarithromycin (Macrolide Antibiotic)Reduced tumor growth, increased ROS levels[11]

Note: This table includes data for Concanamycin A and other autophagy inhibitors to illustrate the principle of synergy. Researchers should perform dose-response studies to determine optimal concentrations for this compound in their specific model.

Experimental Workflow & Signaling Pathway Diagrams

G cluster_workflow Experimental Workflow: Testing Synergy start Seed Cancer Cells in Multi-well Plates treat Treat with: 1. Vehicle Control 2. This compound alone 3. Anti-Cancer Agent alone 4. Combination start->treat incubate Incubate for 24-72 hours treat->incubate assay Perform Viability/Apoptosis Assay (e.g., MTT, Annexin V Staining) incubate->assay analyze Analyze Data: - Calculate IC50 - Determine Combination Index (CI) assay->analyze end Synergy Confirmed (CI < 1) analyze->end

Caption: Workflow for assessing synergistic cytotoxicity of this compound.

G cluster_pathway Mechanism of Synergy: Autophagy Inhibition drug Anti-Cancer Drug stress Cellular Stress drug->stress autophagy Protective Autophagy Induction stress->autophagy survival Cancer Cell Survival autophagy->survival block Autophagic Flux Blockade autophagy->block cca This compound cca->block Inhibits V-ATPase apoptosis Apoptosis block->apoptosis

Caption: this compound blocks protective autophagy, promoting apoptosis.

Protocol: Cell Viability (MTT) Assay for Synergy Assessment

This protocol provides a framework for assessing the synergistic effect of this compound and a selected anti-cancer agent on the viability of adherent cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM/RPMI + 10% FBS)

  • This compound (stock solution in DMSO)

  • Anti-cancer agent of interest (stock solution in appropriate solvent)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette, incubator, plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well in 100 µL of medium) to ensure they are in the exponential growth phase at the time of analysis.

    • Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.

  • Drug Preparation and Treatment:

    • Prepare serial dilutions of this compound and the anti-cancer agent in culture medium. It is recommended to test a range of concentrations for each drug alone to determine their individual IC50 values.

    • For the combination treatment, prepare a matrix of concentrations. A common approach is to use fixed ratios based on the IC50 values (e.g., IC50 of Drug A + IC50 of Drug B; 0.5x IC50 of A + 0.5x IC50 of B, etc.).

    • Remove the old medium from the wells and add 100 µL of the medium containing the drugs (single or combination) or vehicle control (e.g., DMSO at the highest concentration used for drugs).

  • Incubation:

    • Incubate the plates for a period relevant to the drug's mechanism of action (typically 48-72 hours).

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

    • Carefully aspirate the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Analyze the data using software like CompuSyn to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Application Note 2: Modulating mTORC1 Signaling

Principle:

The mTORC1 (mechanistic Target of Rapamycin Complex 1) is a master regulator of cell growth, proliferation, and metabolism.[12][13] Its activity is highly dependent on nutrient availability, particularly amino acids. mTORC1 activation occurs on the surface of lysosomes and requires V-ATPase activity.[14] V-ATPase is thought to facilitate the transport of amino acids out of the lysosome and helps maintain the structural integrity of the Ragulator-Rag GTPase complex, which recruits mTORC1 to the lysosome for activation.[15]

By inhibiting V-ATPase, this compound prevents the lysosomal signaling necessary for amino acid-induced mTORC1 activation.[14] This leads to a downstream reduction in the phosphorylation of key mTORC1 substrates like S6 Kinase (S6K) and 4E-BP1.[12] This application can be used in combination with ATP-competitive mTOR inhibitors or PI3K/Akt inhibitors to achieve a more profound and sustained blockade of the mTOR pathway, which is frequently hyperactivated in cancer.[16]

Data Presentation: Effects on mTORC1 Signaling Pathway

Cell LineCombination AgentV-ATPase Inhibitor & Conc.Observed Effect on mTORC1 PathwayReference
HEK-293Amino Acid StimulationConcanamycin A (Conc. not specified)Inhibited translocation of mTORC1 component RAPTOR to lysosomes[14]
HEK-293Amino Acid StimulationConcanamycin A (Conc. not specified)Sensitive to mTORC1 activity stimulation[14]
Pancreatic Cancer Cells-AZD8055 (mTORC1/2 Inhibitor)Induced temporal inhibition of AKT, followed by re-phosphorylation[16]
Glioblastoma Cells-FC85 (mTOR/AKT inhibitor) + ISA27 (MDM2/p53 inhibitor)Synergistic inhibition of cell viability and reactivation of p53[16]

Signaling Pathway Diagram

G cluster_pathway This compound and mTORC1 Signaling aa Amino Acids (inside lysosome) vatpase V-ATPase aa->vatpase Activates rag Ragulator-Rag GTPase Complex vatpase->rag Maintains mtorc1 mTORC1 rag->mtorc1 Recruits & Activates downstream Phosphorylation of S6K1 & 4E-BP1 mtorc1->downstream growth Cell Growth & Proliferation downstream->growth cca This compound cca->vatpase Inhibits mtor_i mTOR Kinase Inhibitor mtor_i->mtorc1 Inhibits

Caption: this compound inhibits V-ATPase, preventing mTORC1 activation.

Protocol: Western Blot Analysis of mTORC1 Activity

This protocol outlines the steps to measure the effect of this compound, alone or in combination with an mTOR kinase inhibitor, on the phosphorylation of S6K1, a downstream target of mTORC1.

Materials:

  • Cell line of interest

  • Complete culture medium and serum-free medium

  • This compound and mTOR inhibitor

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, transfer buffer

  • PVDF membrane

  • Primary antibodies: anti-phospho-S6K1 (Thr389), anti-total-S6K1, anti-Actin or GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Starvation:

    • Grow cells to 70-80% confluency.

    • To synchronize cells and establish a baseline, starve cells of serum and/or amino acids for a defined period (e.g., 2-4 hours in serum-free medium) to inactivate the mTORC1 pathway.

  • Treatment and Stimulation:

    • Pre-treat cells with this compound (e.g., 10-50 nM) and/or the mTOR inhibitor for 1-2 hours.

    • Stimulate the cells by adding back complete medium or a solution containing amino acids and serum for 15-30 minutes.

    • Include controls: unstimulated, stimulated (no inhibitor), single-agent treatments, and combination.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells directly on the plate with ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each sample using a BCA assay.

    • Normalize all samples to the same concentration with lysis buffer and add Laemmli sample buffer. Boil at 95°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel and transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-S6K1) overnight at 4°C, following the manufacturer's recommended dilution.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again, then apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Analysis:

    • Strip the membrane and re-probe for total S6K1 and a loading control (e.g., Actin) to ensure equal protein loading.

    • Quantify band intensities using software like ImageJ. Normalize the phospho-S6K1 signal to the total S6K1 signal to determine the relative level of mTORC1 activity in each condition.

References

Troubleshooting & Optimization

Troubleshooting Concanamycin C cytotoxicity in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Concanamycin C in cell lines.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during experiments with this compound.

Question 1: Why am I observing significant cytotoxicity at very low concentrations of this compound?

Answer: this compound is a highly potent and specific inhibitor of vacuolar-type H+-ATPase (V-ATPase).[1] Its high potency means that even nanomolar concentrations can induce significant cytotoxic effects in sensitive cell lines. The IC50 value, the concentration at which 50% of cell viability is inhibited, can be in the low nanomolar range for some cells.[1][2] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental goals.

Question 2: My results show inconsistent cytotoxicity between experiments. What could be the cause?

Answer: Inconsistent results can stem from several factors:

  • Compound Stability: Ensure proper storage and handling of this compound. Stock solutions in DMSO are generally stable at -20°C for up to a month, but repeated freeze-thaw cycles should be avoided.[3] For optimal reproducibility, it is recommended to prepare fresh solutions from a stock on the day of the experiment.[3]

  • Cell Health and Density: The physiological state of your cells can significantly impact their sensitivity to treatment. Ensure that cells are healthy, in the logarithmic growth phase, and seeded at a consistent density for all experiments.

  • Incubation Time: The cytotoxic effects of this compound are time-dependent. Shorter incubation times (e.g., less than 24 hours) may not show significant cell death, while longer exposures (e.g., 48 hours or more) can lead to increased apoptosis and cell cycle arrest.[2]

Question 3: I am not observing the expected level of apoptosis in my cells after this compound treatment. Why might this be?

Answer: The induction of apoptosis by this compound can be cell-type specific. While it is known to induce apoptosis in some cell lines, such as activated CD8+ CTLs[4][5], the primary mechanism of cell death may vary. In some cases, this compound may primarily induce cell cycle arrest or other forms of cell death.[2] Additionally, the apoptotic response can be time- and concentration-dependent. Consider performing a time-course experiment and using multiple apoptosis markers (e.g., Annexin V staining and caspase activity assays) to fully characterize the cellular response.

Question 4: How can I confirm that this compound is inhibiting autophagy in my experiment?

Answer: this compound blocks the fusion of autophagosomes with lysosomes by inhibiting V-ATPase, which is essential for lysosomal acidification. This leads to an accumulation of autophagosomes.[3] To monitor this, you can perform an autophagy flux assay. This typically involves measuring the levels of LC3-II, a protein associated with autophagosome membranes, by Western blotting. In the presence of this compound, you should observe an increase in LC3-II levels, indicating a blockage of autophagic degradation.[6]

Question 5: Are there any known off-target effects of this compound that could be influencing my results?

Answer: While this compound is a highly specific inhibitor of V-ATPase, off-target effects, though not extensively reported, can never be completely ruled out, especially at higher concentrations.[7] To mitigate this, it is essential to use the lowest effective concentration determined from your dose-response studies. Including appropriate controls, such as a less potent V-ATPase inhibitor like Bafilomycin A1, can also help to confirm that the observed effects are due to V-ATPase inhibition.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Concanamycin A (a close analog of this compound) and Bafilomycin A1 in various cell lines. These values can serve as a reference for designing your experiments.

CompoundCell LineCell TypeIC50Reference
Concanamycin A VariousV-ATPase (in vitro)10 nM[1]
HMEC-1Human Microvascular Endothelial Cells~3 nM (proliferation)[2]
Bafilomycin A1 VariousV-ATPase (in vitro)0.44 nM[8][9]
HeLaHuman Cervical Cancer4 nM (ID50)[8][9]
BEL-7402Human Hepatocellular CarcinomaVaries (growth retardation)[10][11]
HO-8910Human Ovarian CancerVaries (growth retardation)[10][11]
NIH-3T3Mouse Embryonic Fibroblast10-50 nM (cell growth)[10][11]
PC12Rat Pheochromocytoma10-50 nM (cell growth)[10][11]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability (MTT) Assay

This protocol is used to assess cell viability by measuring the metabolic activity of cells.[12][13][14]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Incubation: Incubate the plate for 1.5-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Remove the MTT solution and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm or 570 nm using a microplate reader.

Apoptosis (Annexin V) Assay

This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell membrane.[15][16][17][18]

  • Cell Treatment: Treat cells with this compound for the desired duration to induce apoptosis.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 500 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Autophagy Flux (LC3-II Western Blot) Assay

This protocol measures the accumulation of LC3-II to monitor autophagic flux.[6][19][20][21][22]

  • Cell Treatment: Treat cells with this compound (e.g., 10 nM) for a specified time (e.g., 24 hours) to block autophagic flux. Include both treated and untreated controls.

  • Cell Lysis: Harvest cells and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against LC3B overnight at 4°C. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The accumulation of the lower molecular weight band (LC3-II) indicates autophagy inhibition.

Visualizations

Signaling Pathways and Experimental Workflows

Concanamycin_C_Cytotoxicity_Pathway cluster_inhibition Inhibition cluster_effects Cellular Effects cluster_apoptosis Apoptotic Pathway Concanamycin_C This compound V_ATPase V-ATPase Concanamycin_C->V_ATPase Inhibits Lysosomal_Acidification Lysosomal Acidification V_ATPase->Lysosomal_Acidification Prevents mTOR_Signaling mTOR Signaling V_ATPase->mTOR_Signaling Disrupts Apoptosis Apoptosis V_ATPase->Apoptosis Induces (cell-type specific) Cell_Cycle_Arrest Cell Cycle Arrest V_ATPase->Cell_Cycle_Arrest Induces Autophagy Autophagy Lysosomal_Acidification->Autophagy Blocks (late stage) Autophagy->Apoptosis Crosstalk mTOR_Signaling->Autophagy Regulates Bcl2_family Bcl-2 Family (e.g., Bcl-2, Bax) Apoptosis->Bcl2_family Modulates Caspases Caspase Activation Bcl2_family->Caspases Regulates Experimental_Workflow cluster_planning Experiment Planning cluster_execution Experiment Execution cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Healthy, Log Phase) Dose_Response 2. Dose-Response Curve (Determine IC50) Cell_Culture->Dose_Response Treatment 3. Treat with this compound Dose_Response->Treatment Incubation 4. Incubate (Time-course) Treatment->Incubation Viability_Assay 5a. Viability Assay (e.g., MTT) Incubation->Viability_Assay Apoptosis_Assay 5b. Apoptosis Assay (e.g., Annexin V) Incubation->Apoptosis_Assay Autophagy_Assay 5c. Autophagy Assay (e.g., LC3-II WB) Incubation->Autophagy_Assay Data_Interpretation 6. Data Interpretation Viability_Assay->Data_Interpretation Apoptosis_Assay->Data_Interpretation Autophagy_Assay->Data_Interpretation Troubleshooting_Logic cluster_solutions1 Solutions for Inconsistency cluster_solutions2 Solutions for Low Cytotoxicity cluster_solutions3 Solutions for No Apoptosis Start Problem Encountered Inconsistent_Results Inconsistent Results? Start->Inconsistent_Results Low_Cytotoxicity Low/No Cytotoxicity? Start->Low_Cytotoxicity No_Apoptosis No Apoptosis? Start->No_Apoptosis Check_Compound Check Compound Stability & Handling Inconsistent_Results->Check_Compound Check_Cells Standardize Cell Health & Density Inconsistent_Results->Check_Cells Check_Time Verify Incubation Time Inconsistent_Results->Check_Time Check_Concentration Verify Concentration & Dose-Response Low_Cytotoxicity->Check_Concentration Increase_Time Increase Incubation Time Low_Cytotoxicity->Increase_Time Check_Cell_Line Consider Cell Line Sensitivity Low_Cytotoxicity->Check_Cell_Line Check_Apoptosis_Markers Use Multiple Apoptosis Markers No_Apoptosis->Check_Apoptosis_Markers Time_Course Perform Time-Course Experiment No_Apoptosis->Time_Course Other_Death Investigate Other Cell Death Mechanisms No_Apoptosis->Other_Death

References

Off-target effects of Concanamycin C at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Concanamycin C, particularly at high concentrations. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective inhibitor of vacuolar-type H+-ATPase (V-ATPase)[1][2]. V-ATPase is a proton pump responsible for acidifying intracellular compartments such as lysosomes and endosomes[3][4]. By inhibiting V-ATPase, this compound disrupts this acidification process, which can interfere with various cellular functions, including autophagy[4]. It is an analog of Concanamycin A and shares a similar mechanism of action[1].

Q2: I am observing significant cell death in my experiments with this compound. Is this expected?

Yes, at high concentrations and with prolonged exposure, this compound can induce cell death. While it is used to inhibit autophagy at lower concentrations, higher concentrations can lead to off-target effects, including cytotoxicity and the induction of apoptosis[3][5][6]. It's crucial to determine the optimal concentration for your specific cell type and experimental duration to minimize cytotoxicity while achieving the desired level of V-ATPase inhibition.

Q3: What are the typical concentrations of Concanamycin A (a close analog) that induce off-target effects?

Studies on Concanamycin A, a closely related compound, have shown that concentrations above 3 nM can lead to increased cell death after 48 hours of treatment in human umbilical vein endothelial cells (HUVECs) and human microvascular endothelial cells (HMEC-1)[3]. In activated CD8+ cytotoxic T lymphocytes (CTLs), Concanamycin A has been shown to induce apoptosis, characterized by DNA fragmentation and nuclear condensation[5][6][7].

Q4: Can this compound affect the cell cycle?

Yes, inhibition of V-ATPase by concanamycins can lead to cell cycle arrest. For instance, after 48 hours of treatment, Concanamycin A was observed to cause a G2/M phase arrest in HMEC-1 cells[3]. This is considered an off-target effect when the intended use is solely for autophagy inhibition.

Q5: Are there any known off-target effects of this compound on specific signaling pathways other than V-ATPase inhibition?

The primary and most well-documented target of this compound is the V-ATPase[8][9]. Most of the observed "off-target" effects, such as apoptosis and cell cycle arrest, are generally considered to be consequences of potent V-ATPase inhibition rather than direct interaction with other signaling proteins[3][4]. However, it is important to note that extensive off-target profiling for this compound is not widely available in the public domain. For other V-ATPase inhibitors like Bafilomycin A1, additional effects on signaling pathways such as Wnt/β-catenin, Notch, and PI3K/Akt/mTOR have been suggested[3].

Troubleshooting Guide

Issue: High levels of cytotoxicity observed in my cell culture.

  • Possible Cause: The concentration of this compound is too high for your specific cell line or the incubation time is too long.

  • Troubleshooting Steps:

    • Perform a dose-response curve: Determine the IC50 value for cytotoxicity in your cell line using a viability assay such as MTT or trypan blue exclusion.

    • Optimize incubation time: Test shorter incubation periods to see if cytotoxicity is reduced while maintaining the desired effect on autophagy. For example, significant cell death with Concanamycin A was observed at 48 hours, but not at 24 hours[3].

    • Use a positive control for apoptosis: Include a known apoptosis inducer to confirm that your cell line is susceptible to apoptosis and that your detection method is working correctly.

    • Monitor lysosomal pH: Confirm V-ATPase inhibition at non-toxic concentrations using a lysosomotropic dye like LysoTracker.

Issue: Inconsistent results when measuring autophagy inhibition.

  • Possible Cause: Cytotoxicity at the concentration used is confounding the measurement of autophagy. Cell death can lead to a decrease in autophagy markers that is not related to the specific inhibition of the pathway.

  • Troubleshooting Steps:

    • Correlate with cytotoxicity data: Ensure that the concentrations used for autophagy assessment are below the cytotoxic threshold for your cells.

    • Use multiple autophagy markers: Do not rely on a single marker. Assess autophagic flux by measuring both LC3-II accumulation and the degradation of autophagy substrates like p62.

    • Include a negative control: Use an inactive analog of this compound, if available, to ensure the observed effects are due to V-ATPase inhibition.

Quantitative Data Summary

The following tables summarize quantitative data for Concanamycin A, a close analog of this compound. This data can be used as a reference point for designing experiments with this compound.

Table 1: Effective and Cytotoxic Concentrations of Concanamycin A

Cell TypeEffectConcentrationIncubation TimeReference
HMEC-1Proliferation InhibitionConcentration-dependent48 hours[3]
HMEC-1, HUVECIncreased Cell Death> 3 nM48 hours[3]
HMEC-1G2/M Cell Cycle Arrest> 3 nM48 hours[3]
Activated CD8+ CTLsDecreased Cell ViabilityNot specifiedNot specified[5][6]
Activated CD8+ CTLsApoptosis InductionNot specifiedNot specified[5][6][7]

Table 2: V-ATPase Inhibition by Concanamycins

CompoundTargetIC50Reference
Concanamycin AV-ATPase (Manduca sexta)~10 nM[9]

Experimental Protocols

1. Assessment of Cytotoxicity using MTT Assay

  • Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells.

  • Methodology:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for the desired time points (e.g., 24, 48, 72 hours).

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

2. Detection of Apoptosis by Nuclear Fragmentation Assay (DAPI Staining)

  • Principle: Apoptotic cells exhibit characteristic nuclear changes, including chromatin condensation and nuclear fragmentation, which can be visualized by staining with the fluorescent dye DAPI (4',6-diamidino-2-phenylindole).

  • Methodology:

    • Grow cells on glass coverslips in a 24-well plate.

    • Treat cells with this compound at various concentrations and time points.

    • Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Stain the cells with DAPI solution (1 µg/mL in PBS) for 5 minutes in the dark.

    • Mount the coverslips on microscope slides and visualize under a fluorescence microscope.

    • Count the percentage of cells with fragmented or condensed nuclei.

3. Cell Cycle Analysis by Flow Cytometry

  • Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is proportional to the amount of DNA in a cell, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.

  • Methodology:

    • Culture cells to 70-80% confluency and treat with this compound.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C overnight.

    • Wash the cells with PBS and resuspend in PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples using a flow cytometer.

    • Use cell cycle analysis software to determine the percentage of cells in each phase.

Visualizations

Experimental_Workflow_for_Assessing_Off_Target_Effects cluster_0 Initial Treatment cluster_1 Endpoint Assays cluster_2 Data Analysis cluster_3 Conclusion start Cell Culture treatment Treat with high concentration this compound start->treatment cytotoxicity Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity Assess Viability apoptosis Apoptosis Assay (e.g., DAPI Staining) treatment->apoptosis Assess Nuclear Morphology cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle Assess DNA Content analysis Determine IC50, % Apoptotic Cells, Cell Cycle Distribution cytotoxicity->analysis apoptosis->analysis cell_cycle->analysis conclusion Characterize Off-Target Effects analysis->conclusion

Caption: Workflow for assessing the off-target effects of this compound.

V_ATPase_Inhibition_Pathway cluster_drug Drug Action cluster_target Cellular Target cluster_effects Downstream Effects ConC High Concentration this compound VATPase V-ATPase ConC->VATPase Inhibits Lysosome Inhibition of Lysosomal Acidification VATPase->Lysosome Leads to Autophagy Autophagy Blockade Lysosome->Autophagy Impacts CellDeath Apoptosis & Cytotoxicity Lysosome->CellDeath Induces CellCycle Cell Cycle Arrest Lysosome->CellCycle Induces

Caption: V-ATPase inhibition by this compound leading to off-target effects.

References

Optimizing Concanamycin C concentration to avoid cellular toxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Concanamycin C. The focus is on optimizing its concentration to achieve desired experimental outcomes while mitigating cellular toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and specific inhibitor of vacuolar-type H+-ATPase (V-ATPase). V-ATPases are proton pumps responsible for acidifying intracellular compartments such as lysosomes, endosomes, and the Golgi apparatus. By inhibiting V-ATPase, this compound disrupts this acidification process, leading to a cascade of downstream cellular effects.

Q2: What are the common cellular consequences of V-ATPase inhibition by this compound?

Inhibition of V-ATPase by this compound can lead to:

  • Disruption of Lysosomal Function: Impaired lysosomal degradation of cellular waste and macromolecules.

  • Inhibition of Autophagy: Blockade of the fusion between autophagosomes and lysosomes, preventing the final stages of autophagy.

  • Induction of Apoptosis: In many cell types, prolonged treatment with this compound can trigger programmed cell death.

  • Alteration of Intracellular Trafficking: Disruption of protein trafficking and processing within the Golgi and endosomal pathways.

Q3: How does this compound induce both autophagy inhibition and apoptosis?

This compound inhibits the final degradative step of autophagy by preventing the fusion of autophagosomes with lysosomes, which require an acidic environment to function. This leads to an accumulation of autophagosomes. The induction of apoptosis is a more complex process that can be cell-type dependent. It is thought to be triggered by the cellular stress resulting from lysosomal dysfunction and the accumulation of toxic materials that would normally be degraded.

Troubleshooting Guide

Issue 1: High levels of cell death observed even at low concentrations of this compound.

  • Question: I am observing significant cytotoxicity in my cell line even at nanomolar concentrations of this compound. How can I reduce this toxicity while still observing the desired inhibitory effects?

  • Answer:

    • Optimize Concentration and Incubation Time: The cytotoxic effects of this compound are both concentration- and time-dependent. It is crucial to perform a dose-response and time-course experiment to determine the optimal window for your specific cell line and experimental endpoint. Start with a broad range of concentrations (e.g., 1 nM to 1 µM) and evaluate viability at different time points (e.g., 6, 12, 24, 48 hours). For some sensitive cell lines, shorter incubation times may be sufficient to observe V-ATPase inhibition without inducing widespread apoptosis.[1]

    • Assess Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. Refer to the IC50 values in the data table below to get a starting point for your cell line or a similar one. If your cell line is not listed, it is essential to establish its specific sensitivity profile.

    • Check for Off-Target Effects: While this compound is a specific V-ATPase inhibitor, high concentrations may lead to off-target effects.[2][3] If you are using high concentrations, consider if a lower concentration for a longer duration could achieve the same primary effect with less toxicity.

    • Use a Recovery Period: For some experiments, it may be possible to treat the cells with this compound for a short period and then wash it out, allowing the cells to recover. This can be useful for studying the transient effects of V-ATPase inhibition.

Issue 2: Inconsistent or unexpected results in autophagy assays.

  • Question: I am using this compound to study autophagic flux, but my results are variable. How can I troubleshoot this?

  • Answer:

    • Confirm V-ATPase Inhibition: Before assessing autophagy, confirm that your chosen concentration of this compound is effectively inhibiting V-ATPase in your cells. This can be done by measuring the pH of lysosomal compartments using pH-sensitive fluorescent probes like LysoTracker or LysoSensor.

    • Monitor LC3-II Accumulation: this compound blocks the degradation of autophagosomes, leading to an accumulation of LC3-II. This is a key indicator of autophagic flux inhibition. Ensure your western blot protocol is optimized for detecting both LC3-I and LC3-II. The ratio of LC3-II to LC3-I (or a loading control like actin) should increase with this compound treatment.

    • Use in Combination with an Autophagy Inducer: To robustly measure autophagic flux, it is often best to use this compound in combination with a known autophagy inducer (e.g., starvation, rapamycin). The difference in LC3-II accumulation in the presence and absence of this compound will give a clearer picture of the autophagic flux rate.

    • Consider the Timing: The accumulation of autophagosomes is a dynamic process. Perform a time-course experiment to determine the optimal time point for observing maximum LC3-II accumulation after this compound treatment.

Issue 3: Difficulty in determining an accurate IC50 value.

  • Question: The IC50 value for this compound in my cell line seems to vary between experiments. What could be causing this variability?

  • Answer:

    • Standardize Cell Seeding Density: The initial number of cells seeded can significantly impact the calculated IC50 value.[4] Ensure that you use a consistent cell seeding density for all your cytotoxicity assays.

    • Assay Method Matters: Different cytotoxicity assays measure different cellular parameters (e.g., metabolic activity for MTT, membrane integrity for LDH). The choice of assay can influence the IC50 value.[5] It is recommended to use at least two different methods to confirm your results.

    • Check Drug Stock and Dilutions: this compound, like many small molecules, can degrade over time. Ensure your stock solution is stored correctly (typically at -20°C) and prepare fresh dilutions for each experiment.

    • Incubation Time: As mentioned, cytotoxicity is time-dependent. The IC50 value will likely decrease with longer incubation times. Always report the incubation time along with your IC50 value.[4][6]

Data Presentation

Table 1: Reported IC50 Values of Concanamycin Analogs in Various Cell Lines

CompoundCell LineCell TypeIC50 ValueReference
Concanamycin APurified V-ATPase(from Manduca sexta)~10 nM[7]
Concanamycin AHMEC-1Human Microvascular EndothelialProliferation inhibited at 1-10 nM[1]
Concanamycin AOral Squamous Carcinoma CellsHuman CancerApoptosis induced at low concentrations[8]
Concanamycin AProstate Cancer Cells (LNCaP, C4-2B)Human CancerInvasion reduced at nanomolar concentrations[8]
Concanamycin ACD8+ CTL CloneMurine Immune CellsInduced apoptosis[9][10]

Note: Data for this compound is limited in publicly available literature. Concanamycin A is a close structural and functional analog, and its IC50 values can provide a useful starting point for experimental design.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using the MTT Assay

Objective: To determine the concentration of this compound that inhibits cell viability by 50%.

Materials:

  • Target cell line

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader (570 nm wavelength)

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your stock solution. A common starting range is 1 nM to 10 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-cell control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the diluted this compound solutions or controls.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Subtract the absorbance of the no-cell control from all other values.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (which represents 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope) to determine the IC50 value.

Protocol 2: Assessing Apoptosis using Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

  • Target cell line

  • Complete culture medium

  • This compound

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach about 70-80% confluency at the time of harvest.

    • Incubate for 24 hours.

    • Treat the cells with the desired concentrations of this compound (including a vehicle control) for the chosen duration.

  • Cell Harvesting:

    • After treatment, collect both the floating and adherent cells.

    • For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution or gentle trypsinization.

    • Combine the floating and adherent cells and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.

    • Wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer as soon as possible (within 1 hour).

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.

    • Acquire data for at least 10,000 events per sample.

    • Analyze the data to differentiate between:

      • Viable cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

Visualizations

V_ATPase_Inhibition_Pathway cluster_extracellular Extracellular/Lumen cluster_membrane Cellular Membrane cluster_cytosol Cytosol H_ext H+ V_ATPase V-ATPase V_ATPase->H_ext Lysosome Lysosome/Endosome (Acidic pH) V_ATPase->Lysosome Maintains pH Dysfunctional_Lysosome Lysosome/Endosome (Neutralized pH) V_ATPase->Dysfunctional_Lysosome Inhibition leads to H_cyt H+ H_cyt->V_ATPase Pumped ConcanamycinC This compound ConcanamycinC->V_ATPase Inhibits Apoptosis Apoptosis Dysfunctional_Lysosome->Apoptosis Triggers Autophagy_Inhibition Autophagy Inhibition Dysfunctional_Lysosome->Autophagy_Inhibition Causes

Mechanism of this compound Action

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Target Cells Dose_Selection 2. Select this compound Concentration Range Cell_Culture->Dose_Selection Treatment 3. Treat Cells with This compound Dose_Selection->Treatment Incubation 4. Incubate for Defined Time Treatment->Incubation Viability_Assay 5a. Cytotoxicity Assay (e.g., MTT) Incubation->Viability_Assay Apoptosis_Assay 5b. Apoptosis Assay (e.g., Annexin V) Incubation->Apoptosis_Assay IC50_Calc 6a. Calculate IC50 Viability_Assay->IC50_Calc Apoptosis_Quant 6b. Quantify Apoptosis Apoptosis_Assay->Apoptosis_Quant

Workflow for Optimizing this compound

Troubleshooting_Flow Start High Cytotoxicity Observed Check_Conc Is the concentration within the expected IC50 range? Start->Check_Conc Check_Time Is the incubation time too long? Check_Conc->Check_Time Yes Reduce_Conc Action: Lower the concentration range. Check_Conc->Reduce_Conc No Reduce_Time Action: Perform a time-course experiment to find a shorter incubation time. Check_Time->Reduce_Time Yes Check_Cell_Line Is the cell line known to be highly sensitive? Check_Time->Check_Cell_Line No Confirm_Sensitivity Action: Perform a detailed dose-response to confirm high sensitivity. Check_Cell_Line->Confirm_Sensitivity Yes Consider_Off_Target Action: Consider potential off-target effects and validate with a secondary assay. Check_Cell_Line->Consider_Off_Target No

Troubleshooting High Cytotoxicity

References

How to determine the optimal incubation time for Concanamycin C treatment

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information, protocols, and troubleshooting advice for determining the optimal incubation time for Concanamycin C treatment in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a macrolide antibiotic that belongs to the same class of V-ATPase inhibitors as Bafilomycin A1.[1][2] Its primary mechanism of action is the potent and specific inhibition of Vacuolar-type H+-ATPase (V-ATPase).[1][3][4] V-ATPase is a proton pump responsible for acidifying intracellular organelles like lysosomes.[1][5] By inhibiting this pump, this compound prevents lysosomal acidification, which in turn blocks the fusion of autophagosomes with lysosomes and halts the final degradation step of autophagy.[6][7][8]

Q2: Why is determining the optimal incubation time for this compound crucial?

The optimal incubation time is critical for achieving the desired biological effect without introducing confounding variables.

  • Too short an incubation: May result in incomplete V-ATPase inhibition, leading to an underestimation of its effects on processes like autophagic flux.

  • Too long an incubation: Can lead to secondary, off-target effects or induce significant cytotoxicity, making it difficult to distinguish the primary effects of V-ATPase inhibition from general cellular stress or apoptosis.[9]

The ideal time point is the earliest time at which the maximal inhibitory effect on the target process (e.g., autophagic flux) is observed, without causing widespread cell death.[10]

Q3: What is "autophagic flux" and why is it the recommended endpoint to measure?

Autophagic flux refers to the entire dynamic process of autophagy, from the formation of autophagosomes to their degradation by lysosomes.[11][12][13] Simply measuring the number of autophagosomes (e.g., via LC3-II levels) at a single point in time can be misleading; an accumulation of autophagosomes could mean either an induction of autophagy or a blockage in the degradation pathway.[12][14][15] Since this compound is an inhibitor that blocks degradation, measuring the flux provides a more accurate assessment of its impact.[16][17] This is typically done by comparing the amount of an autophagy marker (like LC3-II) in the presence and absence of the inhibitor over time.[14][15]

Q4: What are the most reliable methods to assess the effect of this compound and determine the optimal incubation time?

A combination of assays is recommended to accurately determine the optimal incubation time.[14] The most common and reliable methods include:

  • LC3 Turnover Assay (Western Blot): This is considered a gold-standard method.[14][15] It measures the accumulation of the lipidated form of LC3 (LC3-II), which is associated with autophagosome membranes.[13] A time-course experiment will reveal the point at which LC3-II accumulation plateaus, indicating maximal inhibition of degradation.

  • p62/SQSTM1 Degradation Assay (Western Blot): The p62 protein binds to ubiquitinated cargo and LC3, and is itself degraded during autophagy.[18][19][20] Inhibition of autophagy by this compound leads to the accumulation of p62.[18][19] Monitoring p62 levels over time serves as an excellent readout of autophagic flux inhibition.[18]

  • Tandem Fluorescent LC3 (mCherry-GFP-LC3) Assay: This reporter protein fluoresces yellow (mCherry + GFP) in neutral pH autophagosomes and red (mCherry only) in acidic autolysosomes because the GFP signal is quenched by low pH.[21][22][23] this compound treatment will cause an accumulation of yellow puncta (autophagosomes) and a decrease in red puncta, which can be quantified by fluorescence microscopy or flow cytometry.[24][25][26]

  • Lysosomal pH Measurement: Using pH-sensitive fluorescent dyes like LysoSensor or LysoTracker can directly confirm that this compound is functional and has raised the lysosomal pH.[27][28][29]

Experimental Workflow and Pathway Diagram

The following diagrams illustrate the experimental logic for determining the optimal incubation time and the molecular pathway affected by this compound.

G cluster_setup Phase 1: Experimental Setup cluster_treatment Phase 2: Time-Course Treatment cluster_analysis Phase 3: Analysis cluster_conclusion Phase 4: Determination start Seed cells at appropriate density allow_adhere Allow cells to adhere (e.g., 24 hours) start->allow_adhere prep_drug Prepare this compound stock and working solutions allow_adhere->prep_drug treat Treat cells with fixed concentration of this compound prep_drug->treat time_points Harvest cells at multiple time points (e.g., 0, 2, 4, 6, 12, 24 hours) treat->time_points process_samples Prepare samples for analysis (e.g., cell lysates for Western Blot) time_points->process_samples assay Perform autophagic flux assay (e.g., LC3-II Turnover, p62 levels) process_samples->assay data_analysis Quantify marker levels (e.g., densitometry) assay->data_analysis plot Plot marker levels vs. time data_analysis->plot determine_optimal Identify earliest time point with maximal, stable effect plot->determine_optimal end Optimal Incubation Time Determined determine_optimal->end

Caption: Experimental workflow for determining optimal this compound incubation time.

cluster_0 Autophagy Pathway cluster_1 Mechanism of Inhibition Phagophore Phagophore (Isolation Membrane) Autophagosome Autophagosome (Double Membrane Vesicle) LC3-II Associated Phagophore->Autophagosome Elongation & Sequestration Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Fusion Autophagosome_Lysosome_Fusion Autophagosome_Lysosome_Fusion Autophagosome->Autophagosome_Lysosome_Fusion Lysosome Lysosome (Acidic pH) Lysosome->Autolysosome Lysosome->Autophagosome_Lysosome_Fusion Cargo Cytosolic Cargo (e.g., p62, organelles) Cargo->Autophagosome ConC This compound VATPase V-H+-ATPase ConC->VATPase Inhibits Protons H+ VATPase->Protons Pumps pH_gradient Lysosomal Acidification (Low pH) VATPase->Autophagosome_Lysosome_Fusion Required for Fusion Autophagosome_Lysosome_Fusion->Autolysosome block X

Caption: this compound inhibits V-ATPase, blocking lysosomal fusion and autophagy.

Troubleshooting Guide

Issue EncounteredPossible CausesSuggested Solutions
No observable effect (e.g., no accumulation of LC3-II or p62).1. Incubation time is too short. 2. Concentration is too low. 3. Reagent degradation. this compound solutions may lose activity if not stored properly.[3]4. Low basal autophagic flux. In some cell types or conditions, the basal level of autophagy is too low to see a significant accumulation upon inhibition.1. Perform a time-course experiment as described in the protocols below.2. Perform a dose-response experiment to find the optimal concentration for your cell line (typically in the nanomolar range).[4][30]3. Prepare fresh solutions of this compound from a powder stock. Store DMSO stocks at -20°C for up to one month.[3][7]4. Induce autophagy with a known stimulus (e.g., starvation by culturing in EBSS) alongside the this compound treatment to confirm its inhibitory activity.
High levels of cell death. 1. Incubation time is too long. Prolonged blockage of autophagy can be toxic to cells.2. Concentration is too high. High concentrations can lead to off-target effects and cytotoxicity.1. Reduce the incubation time. Analyze earlier time points from your time-course experiment.2. Lower the concentration. Ensure you are using the lowest concentration that gives a maximal effect.
Inconsistent results between experiments. 1. Cell confluence. The state of the cells (e.g., proliferating vs. confluent) can significantly impact autophagic activity.[31]2. Inconsistent timing. Minor variations in incubation times can lead to different results, especially at early time points.1. Standardize seeding density to ensure cells are in a consistent growth phase (e.g., 70-80% confluent) at the start of each experiment.[31]2. Be precise with timing for drug addition and sample harvesting.
Difficulty interpreting LC3 Western Blots. 1. Poor antibody quality. 2. LC3-I and LC3-II bands are too close. 3. High background. 1. Validate your LC3 antibody using positive (e.g., starvation) and negative controls.2. Run a lower percentage acrylamide gel for better separation. Ensure proper transfer conditions.3. Include a positive control for flux blockage (e.g., Bafilomycin A1) to confirm the expected band shift.

Detailed Experimental Protocols

Protocol 1: Time-Course Analysis of Autophagic Flux via LC3 Turnover

This protocol aims to identify the earliest time point at which this compound causes a maximal and stable accumulation of LC3-II.

Methodology:

  • Cell Plating: Seed your cells in multiple plates (e.g., 6-well plates) to allow for harvesting at different time points. Plate at a density that ensures they are in the log growth phase (e.g., 70-80% confluent) at the time of harvesting. Allow cells to adhere for 24 hours.

  • Treatment:

    • Prepare a working solution of this compound at a pre-determined optimal concentration (if unknown, start with a dose-response curve, e.g., 10 nM - 100 nM).

    • Treat the cells with this compound. For a control, treat a parallel set of cells with the vehicle (e.g., DMSO).

  • Time-Course Harvesting:

    • Harvest both treated and vehicle-control cells at a series of time points. A typical series would be 0, 2, 4, 6, 12, and 24 hours post-treatment.

    • To harvest, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine the total protein concentration of each lysate using a BCA assay.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel (a 12-15% gel is recommended for good separation of LC3-I and LC3-II).

    • Transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against LC3 and a loading control (e.g., β-actin or GAPDH).

    • Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an ECL substrate.

  • Analysis:

    • Perform densitometry to quantify the band intensity of LC3-II and the loading control for each time point.

    • Normalize the LC3-II signal to the loading control.

    • Plot the normalized LC3-II levels against time. The optimal incubation time is the point where the LC3-II level first reaches its maximum and plateaus.

Protocol 2: Time-Course Analysis using p62 Degradation Assay

This protocol uses the accumulation of the autophagy substrate p62/SQSTM1 as a readout for flux inhibition.

Methodology:

  • Setup and Treatment: Follow steps 1 and 2 from Protocol 1.

  • Time-Course Harvesting: Follow step 3 from Protocol 1.

  • Western Blotting:

    • Follow the Western Blotting procedure from Protocol 1 (steps 4a-4c).

    • Probe the membrane with primary antibodies against p62/SQSTM1 and a loading control.

    • Incubate with a secondary antibody and visualize.

  • Analysis:

    • Quantify the band intensity for p62 and the loading control.

    • Normalize the p62 signal to the loading control.

    • Plot the normalized p62 levels against time. The optimal time is the point where p62 accumulation reaches its maximum.

Protocol 3: Functional Confirmation with Lysosomal pH Measurement

This protocol confirms that this compound is effectively inhibiting V-ATPase by measuring the resulting increase in lysosomal pH.

Methodology:

  • Cell Plating: Seed cells on glass-bottom dishes suitable for fluorescence microscopy.

  • Dye Loading:

    • Incubate cells with a ratiometric pH-sensitive lysosomal dye (e.g., LysoSensor Yellow/Blue DND-160) according to the manufacturer's instructions (typically 30-60 minutes).

  • Treatment and Imaging:

    • Acquire baseline fluorescence images of the cells.

    • Add this compound to the dish at the desired concentration.

    • Immediately begin time-lapse imaging, acquiring images every 1-5 minutes for at least 30-60 minutes.

  • Analysis:

    • Calculate the ratio of fluorescence intensities (e.g., 510 nm emission from 340 nm excitation vs. 440 nm emission from 380 nm excitation for LysoSensor) for individual lysosomes or whole cells over time.

    • Plot the fluorescence ratio against time. A rapid increase in the ratio following the addition of this compound confirms V-ATPase inhibition and provides insight into the kinetics of its action. The optimal incubation time for downstream assays should be at or after the point where the pH change has stabilized.

Data Summary Tables

The following tables show example data from a time-course experiment to help guide data interpretation.

Table 1: Example Results from LC3-II Turnover Assay

Incubation Time (Hours)Normalized LC3-II Level (Vehicle Control)Normalized LC3-II Level (this compound)Fold Change (ConC / Vehicle)
01.01.01.0
21.13.53.2
40.96.87.6
61.27.15.9
121.07.37.3
241.17.26.5

Interpretation: In this example, the maximal accumulation of LC3-II is reached by 4-6 hours and remains stable thereafter. Therefore, an incubation time of 4-6 hours would be considered optimal.

Table 2: Example Results from p62 Accumulation Assay

Incubation Time (Hours)Normalized p62 Level (Vehicle Control)Normalized p62 Level (this compound)Fold Change (ConC / Vehicle)
01.01.01.0
20.91.82.0
41.13.22.9
61.04.54.5
120.94.75.2
241.14.64.2

Interpretation: Here, p62 levels peak around 6-12 hours. An incubation time within this window would be appropriate for studying the effects of autophagic inhibition.

References

Addressing Concanamycin C insolubility in aqueous solutions for experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Concanamycin C. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the insolubility of this compound in aqueous solutions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of vacuolar-type H+-ATPase (V-ATPase).[1][2] It is a macrolide antibiotic agent, analogous to Concanamycin A.[2] V-ATPases are proton pumps responsible for acidifying intracellular compartments like lysosomes and endosomes, and they also play a role in proton translocation across the plasma membrane.[3][4] By inhibiting V-ATPase, this compound disrupts these processes, which can lead to effects such as the induction of apoptosis and the inhibition of cell growth.[3]

Q2: Why is this compound difficult to dissolve in aqueous solutions?

This compound, like other concanamycins, is a macrolide antibiotic.[2][5] Macrolides are often large, complex organic molecules with significant hydrophobic regions, leading to poor solubility in water.[6]

Q3: What is the recommended solvent for creating a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for dissolving this compound and its analogs.[2][3][7] Other organic solvents such as methanol, ethanol, and DMF are also effective for related compounds like Concanamycin A and B.[6][8]

Q4: How should I prepare a stock solution of this compound?

To prepare a stock solution, dissolve the solid this compound in a high-purity, anhydrous solvent like DMSO. For example, to create a 20 μM stock solution of Concanamycin A, 20 μg of the powder can be reconstituted in 1.15 mL of DMSO.[3] It is crucial to ensure the compound is completely dissolved. Gentle warming at 37°C or sonication can aid in dissolution if you encounter solubility issues in DMSO.[9][10]

Q5: What are the best practices for storing this compound solutions?

Lyophilized powder should be stored at -20°C, desiccated.[3] Once dissolved in a solvent like DMSO, the stock solution should be stored at -20°C or -80°C.[1][9][11] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and cause it to precipitate.[3] DMSO solutions are generally stable for at least one year when stored at -20°C.[7]

Q6: I observed precipitation when I added my this compound stock solution to my cell culture medium. What should I do?

This is a common issue when a concentrated stock in an organic solvent is diluted into an aqueous solution. The rapid change in solvent polarity can cause the hydrophobic compound to precipitate. To mitigate this, you can try diluting the stock solution in a stepwise manner, vortexing or mixing gently between additions. Additionally, ensuring the final concentration of the organic solvent (e.g., DMSO) in your culture medium is low (typically below 0.5%) can help maintain solubility and minimize cytotoxicity. If precipitation persists, consider using a solubilizing agent like Pluronic® F-127.

Q7: Are there alternative methods to improve the solubility of this compound in aqueous solutions?

Yes, using a non-ionic surfactant like Pluronic® F-127 can significantly improve the solubility of hydrophobic compounds in aqueous solutions.[12][13] This is achieved by the formation of micelles that encapsulate the hydrophobic drug.[12][14] Pluronic® F-127 is often used to facilitate the loading of hydrophobic dyes into cells and is known for its low cytotoxicity.[12][13]

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound.

Problem Potential Cause Recommended Solution
Precipitate forms immediately upon adding stock solution to aqueous buffer/media. The compound is crashing out of solution due to the solvent shift from organic to aqueous.- Add the stock solution dropwise to the aqueous medium while vortexing or stirring gently.- Ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible (ideally <0.5%).- Warm the aqueous medium to 37°C before adding the stock solution.[15]- Consider using a solubilizing agent like Pluronic® F-127 (see Protocol 3).
Precipitation is observed in the cell culture medium over time. The compound may be unstable or aggregating in the culture medium. This can be exacerbated by components in the medium, such as salts or proteins, or by evaporation.[16]- Prepare fresh working solutions for each experiment.[1]- Ensure proper humidification in the incubator to prevent evaporation.[16]- Check for potential interactions with other components in your specific media formulation.
Cells show signs of stress or death at the expected working concentration. This could be due to cytotoxicity from the compound itself, the solvent, or the presence of precipitates.- Perform a dose-response curve to determine the optimal, non-toxic working concentration for your cell line.- Ensure the final solvent concentration is not toxic to your cells (typically <0.5% for DMSO).- If precipitation is observed, the solid particles can be harmful to cells. Filter the final working solution through a sterile 0.22 µm filter before adding it to the cells.
Inconsistent experimental results. This may be due to variability in the preparation of the working solution, degradation of the compound, or precipitation.- Always prepare fresh working solutions from a properly stored stock.- Aliquot the stock solution to avoid repeated freeze-thaw cycles.[3]- Visually inspect for any precipitation before each use. If present, try to redissolve by warming or sonication; if unsuccessful, discard the solution.[1]

Quantitative Data Summary

Table 1: Solubility of Concanamycin Analogs in Various Solvents
CompoundSolventSolubilityNotes
Concanamycin ADMSO50 mg/mL[3]-
Concanamycin ADMSO8 mg/mL (9.24 mM)[9]Sonication is recommended.[9]
Concanamycin AMethanol8 mg/mL (9.24 mM)[9]Sonication and heating are recommended.[9]
Concanamycin AEthanol, DMFSoluble[6]-
Concanamycin BDMSO, DMF, Ethanol, MethanolSoluble[8]-
This compoundDMSOSoluble[2]-
Table 2: Recommended Stock Solution and Storage Conditions
ParameterRecommendation
Stock Solution Solvent DMSO
Storage of Lyophilized Powder -20°C, desiccated
Storage of Stock Solution -20°C or -80°C in aliquots
Stock Solution Stability Up to 1 month at -20°C[1][3], up to 1 year for some preparations[7][9]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Bring the vial of solid this compound and a bottle of anhydrous, high-purity DMSO to room temperature.

  • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 1-10 mM).

  • Add the calculated volume of DMSO to the vial of this compound.

  • Vortex or sonicate the solution until the solid is completely dissolved. Gentle warming to 37°C can be applied if necessary.[10]

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution in Cell Culture Medium
  • Thaw a single aliquot of the this compound stock solution at room temperature.

  • Warm the required volume of cell culture medium to 37°C in a water bath.

  • Calculate the volume of the stock solution needed to achieve the final desired working concentration in your cell culture medium. Ensure the final DMSO concentration remains below 0.5%.

  • While gently vortexing or swirling the cell culture medium, add the calculated volume of the stock solution dropwise.

  • Visually inspect the working solution for any signs of precipitation.

  • If the solution is clear, it is ready to be added to your cells. If precipitation occurs, refer to the troubleshooting guide.

Protocol 3 (Advanced): Using Pluronic® F-127 to Enhance Solubility

This protocol is adapted from methods used for other hydrophobic molecules and can be optimized for this compound.[13]

  • Prepare a 20% (w/v) stock solution of Pluronic® F-127 in DMSO. Heating may be required for complete dissolution. Store this solution at room temperature (do not refrigerate, as it may gel).[13]

  • Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.

  • Immediately before preparing the working solution, mix equal volumes of the this compound stock solution and the 20% Pluronic® F-127 stock solution in a sterile microcentrifuge tube.

  • Add this mixture to your pre-warmed cell culture medium to achieve the final desired concentration of this compound.

  • This method can help to keep the hydrophobic this compound dispersed in the aqueous medium, preventing precipitation.

Visualizations

G Workflow for Preparing this compound Working Solution A Start: Solid this compound B Add Anhydrous DMSO A->B C Vortex/Sonicate to Dissolve B->C D 10 mM Stock Solution C->D E Store at -20°C in Aliquots D->E F Thaw One Aliquot D->F For Immediate Use E->F G Add to Pre-warmed Aqueous Medium F->G H Final Working Solution G->H

Caption: A step-by-step workflow for the preparation of a this compound working solution.

G This compound Mechanism of Action cluster_0 Lysosome/Endosome VATPase V-ATPase H_in H+ VATPase->H_in ADP ADP + Pi VATPase->ADP Result Inhibition of Acidification Disruption of Trafficking Induction of Apoptosis VATPase->Result H_out H+ H_out->VATPase ATP ATP ATP->VATPase Energy ConcanamycinC This compound ConcanamycinC->Inhibition

Caption: this compound inhibits the V-ATPase proton pump, disrupting organelle acidification.

G Troubleshooting Precipitation Issues Start Precipitate Observed? CheckSolvent Final DMSO > 0.5%? Start->CheckSolvent DilutionMethod Added Stock Too Quickly? CheckSolvent->DilutionMethod No ReduceDMSO Reduce Final DMSO Concentration CheckSolvent->ReduceDMSO Yes Temp Medium Pre-warmed? DilutionMethod->Temp No SlowAddition Add Dropwise with Mixing DilutionMethod->SlowAddition Yes UsePluronic Consider Using Pluronic® F-127 Temp->UsePluronic Yes WarmMedium Warm Medium to 37°C Temp->WarmMedium No ReduceDMSO->DilutionMethod SlowAddition->Temp WarmMedium->UsePluronic

Caption: A decision tree for troubleshooting this compound precipitation.

References

Mitigating the general cytotoxic effects of Concanamycin C in long-term studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using Concanamycin C in long-term studies. The focus is on understanding and mitigating its cytotoxic effects to ensure the validity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound's therapeutic and cytotoxic effects?

A1: this compound is a potent and selective inhibitor of vacuolar-type H+-ATPase (V-ATPase).[1] V-ATPases are proton pumps essential for acidifying intracellular compartments like lysosomes and endosomes.[2][3] By inhibiting V-ATPase, this compound disrupts this acidification process.[3][4] This disruption interferes with critical cellular functions such as protein trafficking, receptor recycling, and autophagy, which can lead to both the desired experimental effects (e.g., inhibition of a specific pathway) and general cytotoxicity.[2][5] The immunosuppressive effects of concanamycins are attributed to their general cytotoxicity.[2]

Q2: Why am I observing high levels of cell death even at low nanomolar concentrations in my long-term study?

A2: While V-ATPases are inhibited at low nanomolar concentrations, prolonged exposure can lead to significant cytotoxicity.[2][6] Studies have shown that while significant cell death might not occur within 24 hours at concentrations like 1-10 nM, extending the treatment to 48 hours can lead to elevated apoptosis and cell cycle arrest.[6] The general toxicity of concanamycins has been recognized, and their effects are not limited to specific cell types.[2] It is crucial to distinguish between specific V-ATPase inhibition and general cytotoxic outcomes, which become more pronounced over time.

Q3: What are the typical morphological changes I should expect in cells treated with this compound?

A3: A common morphological change observed is cellular swelling and increased granularity.[6] Treatment with concanamycins can also lead to massive vacuolation of the Golgi apparatus and the formation of large, vesicle-containing vacuoles in the trans-Golgi area.[5][7][8] In some cell types, characteristics of apoptosis, such as nuclear condensation and DNA fragmentation, may become apparent, particularly after longer incubation periods (e.g., 48 hours or more).[9][10]

Q4: How can I confirm that this compound is inhibiting V-ATPase activity in my specific cell line before assessing other endpoints?

A4: You can functionally assess V-ATPase inhibition by monitoring the pH of acidic intracellular organelles. A common method is using Acridine Orange staining.[4] In untreated cells, acidic vesicles like lysosomes will fluoresce bright red. Following successful V-ATPase inhibition by this compound, this red fluorescence will disappear, while the cytoplasm and nucleus maintain a green fluorescence.[4] This confirms the drug is active at the concentration used.

Q5: Are there ways to reduce the general cytotoxicity of this compound while still achieving V-ATPase inhibition?

A5: Mitigating cytotoxicity in long-term studies is challenging but can be approached in several ways:

  • Pulsed Dosing: Instead of continuous exposure, consider a pulsed-dosing regimen where the drug is added for a shorter period (e.g., 2-6 hours) and then washed out. This may be sufficient to inhibit the target pathway without causing overwhelming cell death.

  • Dose Titration: Perform a careful dose-response and time-course experiment to find the minimal concentration and duration that yields the desired biological effect with the least amount of cytotoxicity.

  • Formulation Strategies: While less common for in vitro studies, formulation strategies such as incorporation into lipid-based carrier systems or nanoparticles can be explored to potentially alter drug delivery and reduce off-target toxicity, though this requires significant development.[11][12]

  • Combination Therapy: In some contexts, combining this compound with other agents, such as HDAC inhibitors, has been shown to enhance desired effects like apoptosis in cancer cells, potentially allowing for a lower, less toxic dose of this compound.[4]

Troubleshooting Guide

Issue / ObservationPotential CauseSuggested Action
No V-ATPase Inhibition 1. Drug Degradation: this compound may be unstable in your media over long periods. 2. Incorrect Concentration: Calculation or dilution error. 3. Cellular Resistance: Some cell lines may express efflux pumps or have intrinsic resistance mechanisms.1. Prepare fresh stock solutions. Store desiccated at -20°C. Consider replenishing media with fresh this compound during long-term experiments. 2. Verify all calculations and ensure proper dissolution in a suitable solvent like DMSO. 3. Check literature for resistance mechanisms in your cell type.
High Cytotoxicity at All Doses 1. High Sensitivity: Your cell line may be exceptionally sensitive to V-ATPase inhibition. 2. Off-Target Effects: At higher concentrations (micromolar range), concanamycins can inhibit other ATPases, such as P-ATPases.[2] 3. Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high.1. Perform a dose-response assay starting from a very low concentration (e.g., 0.1 nM) to find a non-toxic range. 2. Ensure you are using nanomolar concentrations to maintain specificity for V-ATPases.[2] 3. Always run a vehicle-only control. Ensure the final solvent concentration is consistent across all conditions and is below the toxic threshold for your cells (typically <0.1%).
Variability Between Experiments 1. Inconsistent Drug Activity: Degradation of stock solution. 2. Cellular State: Differences in cell confluency, passage number, or metabolic state. 3. Assay Timing: Small variations in incubation times can have large effects in long-term studies.1. Aliquot stock solutions after initial preparation to avoid repeated freeze-thaw cycles. 2. Standardize your cell culture protocol. Use cells within a consistent passage number range and seed at the same density for each experiment. 3. Be precise with all incubation times and experimental manipulations.

Data Summary Tables

Table 1: Concentration-Dependent Effects of Concanamycin A in Endothelial Cells

ConcentrationExposure TimeObserved EffectCytotoxicityReference
1 nM1 hourIncreased lysosomal pHNot significant[6]
1 - 10 nM24 hoursInhibition of proliferationNot significant[6]
3 - 10 nM48 hoursG2/M cell cycle arrestSignificant increase in cell death[6]

Note: Concanamycin A is a close analog of this compound and data is often used to infer the effects of the class of inhibitors.

Table 2: IC50 Values for V-ATPase Inhibition

CompoundTarget/SystemIC50Reference
Concanamycin AV-ATPase~10 nM[13]
Concanamycin BMacrophage J774 (endosome/lysosome acidification)~4 nM[3]

Visualizations

Signaling Pathway and Mechanism of Action

CCA This compound VATPase V-ATPase (Vo Subunit) CCA->VATPase Binds & Inhibits ProtonPump Proton Pumping Inhibited VATPase->ProtonPump Acidification Lysosomal & Endosomal Acidification Fails ProtonPump->Acidification Autophagy Autophagic Flux Blocked Acidification->Autophagy Disrupts Degradation Impaired Protein Degradation Acidification->Degradation Disrupts Apoptosis Apoptosis (Long-term) Acidification->Apoptosis Triggers Cytotoxicity General Cytotoxicity Autophagy->Cytotoxicity Degradation->Cytotoxicity Apoptosis->Cytotoxicity

Caption: Mechanism of this compound-induced cytotoxicity.

Experimental Workflow: Dose-Response Cytotoxicity Assay

Start Seed Cells in 96-well Plate Incubate1 Incubate 24h (Adherence) Start->Incubate1 Treat Treat with This compound (Serial Dilution) Incubate1->Treat Controls Add Vehicle Control & Untreated Control Incubate1->Controls Incubate2 Incubate for 24h, 48h, 72h Treat->Incubate2 Controls->Incubate2 Assay Add Cytotoxicity Reagent (e.g., MTS/MTT) Incubate2->Assay Read Measure Absorbance (Plate Reader) Assay->Read Analyze Calculate % Viability & Determine IC50 Read->Analyze

Caption: Workflow for determining this compound cytotoxicity.

Logical Relationships: Concentration, Time, and Cellular Effects

cluster_conditions Experimental Conditions cluster_outcomes Observed Outcomes LowConc Low Conc. (e.g., 1-10 nM) VATPaseInhib Specific V-ATPase Inhibition LowConc->VATPaseInhib Leads to CellCycleArrest Cell Cycle Arrest LowConc->CellCycleArrest When combined with Apoptosis Apoptosis LowConc->Apoptosis When combined with HighConc High Conc. (e.g., >50 nM) OffTarget Off-Target Effects & General Toxicity HighConc->OffTarget Strongly induces ShortTerm Short-Term (< 24h) ShortTerm->VATPaseInhib Allows for LongTerm Long-Term (> 48h) LongTerm->CellCycleArrest LongTerm->Apoptosis LongTerm->OffTarget Exacerbates

Caption: Relationship between drug exposure and cellular fate.

Detailed Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTS Assay
  • Cell Seeding: Plate cells in a 96-well microplate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Drug Preparation: Prepare a 2X serial dilution of this compound in culture medium. Also, prepare a 2X vehicle control (e.g., DMSO in media) and a media-only control.

  • Treatment: Remove the old media from the cells and add 100 µL of the appropriate this compound dilution or control solution to each well.

  • Incubation: Return the plate to the incubator for the desired time points (e.g., 24, 48, 72 hours).

  • MTS Reagent Addition: Add 20 µL of MTS reagent (or similar viability reagent like MTT, WST-1) to each well.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time will depend on the cell type and metabolic rate.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance from the media-only wells. Plot the results to determine the IC50 value.

Protocol 2: Visualization of Acidic Organelles with Acridine Orange
  • Cell Culture: Grow cells on glass coverslips in a 24-well plate until they reach 60-70% confluency.

  • Treatment: Treat the cells with the desired concentration of this compound (e.g., 10 nM) and a vehicle control for the desired time (e.g., 2 hours).

  • Staining: Prepare a 5 µg/mL working solution of Acridine Orange (AO) in serum-free medium. Remove the treatment media, wash the cells once with Phosphate-Buffered Saline (PBS), and add the AO working solution.

  • Incubation: Incubate the cells with AO for 15 minutes at 37°C, protected from light.

  • Washing: Remove the AO solution and wash the cells twice with PBS to remove excess stain.

  • Imaging: Immediately mount the coverslips onto glass slides with a drop of PBS. Visualize the cells using a fluorescence microscope with appropriate filters for green (cytosol/nucleus) and red (acidic compartments) fluorescence.

  • Analysis: In control cells, observe red puncta corresponding to acidic lysosomes and endosomes. In this compound-treated cells, the red fluorescence should be significantly diminished or absent, indicating successful V-ATPase inhibition.[4]

References

Technical Support Center: Interpreting Unexpected Results in Concanamycin C Autophagy Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results from autophagy assays involving Concanamycin C.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in autophagy assays?

This compound is a potent and selective inhibitor of vacuolar-type H+-ATPase (V-ATPase).[1] By inhibiting V-ATPase, this compound prevents the acidification of lysosomes and vacuoles.[2][3] This inhibition of lysosomal acidification blocks the fusion of autophagosomes with lysosomes to form autolysosomes, thereby halting the degradation of autophagic cargo.[2][3] This leads to an accumulation of autophagosomes, which is a key principle used in autophagy flux assays.[4][5]

Q2: Why am I observing a significant increase in LC3-II levels after this compound treatment alone, without any autophagy inducer?

This is an expected result and indicates that there is a basal level of autophagy occurring in your cells. This compound blocks the final degradation step of the autophagy pathway, leading to the accumulation of autophagosomes and, consequently, the accumulation of LC3-II, which is associated with autophagosome membranes.[6] Therefore, an increase in LC3-II upon treatment with this compound alone reflects the rate of basal autophagic flux.

Q3: I've treated my cells with an autophagy inducer in the presence of this compound, but I don't see a further increase in LC3-II compared to this compound alone. What does this mean?

This result suggests that the autophagy inducer you are using may not be effective in your experimental system or that the autophagy pathway is already maximally stimulated at the basal level. It could also imply that the concentration of the inducer is not optimal. Alternatively, the mechanism of your inducer might be downstream of the this compound block, though this is less likely. It is crucial to include positive controls for autophagy induction to validate your experimental setup.

Q4: Can this compound be cytotoxic to my cells?

Yes, this compound can exhibit cytotoxicity, especially at higher concentrations or with prolonged exposure.[7][8] The inhibition of V-ATPase can disrupt various cellular processes beyond autophagy, potentially leading to cell cycle arrest or apoptosis.[8][9] It is essential to perform a dose-response and time-course experiment to determine the optimal, non-toxic concentration and duration of this compound treatment for your specific cell type.

Q5: Are there any known off-target effects of this compound?

Troubleshooting Guides

Issue 1: No change in LC3-II levels after this compound treatment in Western Blot.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Ineffective this compound - Verify the concentration and storage conditions of your this compound stock. - Perform a dose-response experiment to find the optimal concentration for your cell line (typically in the range of 10-100 nM).[11]
Low Basal Autophagy - The cell line may have very low basal autophagy. Try inducing autophagy with a known stimulus (e.g., starvation, rapamycin) in the presence and absence of this compound to confirm the inhibitor is working.
Western Blotting Issues - Ensure complete protein transfer, especially for the low molecular weight LC3-II protein. Use a PVDF membrane and consider optimizing transfer times and voltage.[12] - Use a high-percentage polyacrylamide gel (e.g., 15% or a gradient gel) for better separation of LC3-I and LC3-II.[12] - Confirm the specificity and optimal dilution of your primary LC3 antibody.
Issue 2: Unexpected results with mCherry-EGFP-LC3 reporter assay.

Scenario A: Seeing an increase in red puncta (autolysosomes) after this compound treatment.

Possible Cause Troubleshooting Step
Incomplete V-ATPase Inhibition - The concentration of this compound may be too low to completely block lysosomal acidification, allowing some fusion and quenching of the EGFP signal. Increase the concentration of this compound.
Artifacts or Autofluorescence - Image cells that do not express the reporter to check for background autofluorescence in the red channel.

Scenario B: No increase in yellow puncta (autophagosomes) after co-treatment with an inducer and this compound.

Possible Cause Troubleshooting Step
Ineffective Autophagy Inducer - Confirm the activity of your autophagy inducer with a positive control cell line or a different assay.
Image Analysis Issues - Ensure your imaging and quantification methods are sensitive enough to detect changes. The number of puncta per cell should be quantified, not just the overall fluorescence intensity.[13]
Issue 3: Ambiguous LysoTracker staining results.
Possible Cause Troubleshooting Step
This compound Effect on LysoTracker - this compound raises the pH of acidic organelles, which will prevent the accumulation of LysoTracker, an acidotropic dye. Therefore, a decrease in LysoTracker staining is expected and confirms the action of this compound.
Dye Extrusion - Some cell lines, particularly those expressing multidrug resistance transporters like P-glycoprotein, can actively pump out LysoTracker, leading to weak or no staining.[14]
Autofluorescence - Some cellular structures can autofluoresce, which may be mistaken for LysoTracker signal. Always include an unstained control.[15]

Experimental Protocols

Protocol 1: LC3-II Western Blotting for Autophagic Flux
  • Cell Seeding: Seed cells to be 60-70% confluent at the time of the experiment.

  • Treatment:

    • Control (untreated).

    • Autophagy inducer alone (e.g., Earle's Balanced Salt Solution for starvation, or 100 nM rapamycin).

    • This compound alone (e.g., 50 nM).

    • Autophagy inducer + this compound.

    • Incubate for the desired time (e.g., 2-6 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane on a 15% polyacrylamide gel.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with a primary antibody against LC3 (at the recommended dilution) overnight at 4°C. Also, probe a separate blot or the same blot (after stripping) for a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensity of LC3-II relative to the loading control. Autophagic flux is determined by the difference in LC3-II levels between samples with and without this compound.

Protocol 2: mCherry-EGFP-LC3 Fluorescence Microscopy
  • Cell Transfection/Transduction: Use cells stably or transiently expressing the mCherry-EGFP-LC3 plasmid.

  • Cell Seeding: Seed cells on glass coverslips or in glass-bottom dishes.

  • Treatment: Apply treatments as described in the Western Blot protocol.

  • Cell Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Staining (Optional): Stain nuclei with DAPI.

  • Imaging: Mount the coverslips and acquire images using a confocal microscope. Capture both the EGFP (green) and mCherry (red) channels.

  • Analysis:

    • Autophagosomes will appear as yellow puncta (colocalization of green and red signals).

    • Autolysosomes will appear as red-only puncta (EGFP signal is quenched in the acidic environment).

    • Quantify the number of yellow and red puncta per cell. An increase in yellow puncta upon this compound treatment indicates a block in autophagic flux.

Visualizations

Autophagy_Pathway_and_Concanamycin_C_Inhibition cluster_cytoplasm Cytoplasm cluster_lysosome Lysosome Phagophore Phagophore Autophagosome Autophagosome Phagophore->Autophagosome Elongation & Closure Autolysosome Autolysosome Autophagosome->Autolysosome Fusion LC3-I LC3-I LC3-II LC3-II LC3-I->LC3-II Lipidation LC3-II->Autophagosome Incorporation Cargo Cargo Cargo->Phagophore Engulfment Lysosome Lysosome Lysosome->Autolysosome V-ATPase V-ATPase (H+ pump) V-ATPase->Lysosome Acidification Hydrolases Hydrolases Hydrolases->Autolysosome Active in acidic pH Degradation Degradation Autolysosome->Degradation This compound This compound This compound->V-ATPase Inhibits

Caption: Mechanism of this compound in blocking autophagic flux.

Experimental_Workflow_Autophagic_Flux_Assay cluster_treatment Cell Treatment Groups cluster_assays Downstream Assays Control Control Western_Blot LC3-II Western Blot Control->Western_Blot Microscopy mCherry-EGFP-LC3 Microscopy Control->Microscopy Inducer Autophagy Inducer Inducer->Western_Blot Inducer->Microscopy ConcC This compound ConcC->Western_Blot ConcC->Microscopy Inducer_ConcC Inducer + Conc C Inducer_ConcC->Western_Blot Inducer_ConcC->Microscopy Data_Analysis Data Analysis & Interpretation Western_Blot->Data_Analysis Microscopy->Data_Analysis

Caption: General workflow for assessing autophagic flux.

References

How to minimize variability in experiments using Concanamycin C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments using Concanamycin C.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a member of the concanamycin family of macrolide antibiotics.[1] Like its more studied analog, Concanamycin A, it functions as a potent and specific inhibitor of vacuolar-type H+-ATPase (V-ATPase).[2] V-ATPases are proton pumps responsible for acidifying intracellular compartments such as lysosomes and endosomes. By inhibiting V-ATPase, this compound disrupts this acidification process, which can impact various cellular functions including protein degradation, endocytosis, and intracellular trafficking.[3]

Q2: How should I store and handle this compound to ensure its stability?

To maintain the potency and stability of this compound, proper storage and handling are crucial.

  • Solid Form: Store lyophilized powder at -20°C, desiccated. In this form, it is stable for up to 24 months.[3]

  • Solutions: Prepare stock solutions in a suitable solvent like DMSO. It is recommended to prepare and use solutions on the same day if possible.[2] If storage is necessary, aliquot the stock solution into single-use vials and store them at -20°C for up to one month to avoid repeated freeze-thaw cycles.[2][3] Before use, allow the solution to equilibrate to room temperature and ensure any precipitate is fully dissolved.[2]

Q3: What is the recommended working concentration for this compound?

The optimal working concentration of this compound is highly dependent on the cell type, experimental duration, and the specific biological question being addressed. Since specific IC50 values for this compound are not widely published, a good starting point is to perform a dose-response curve to determine the optimal concentration for your specific experimental system. Based on comparative data with Concanamycin A and B, a concentration of 1 µg/ml has been shown to cause significant inhibition of cellular processes.[1] For initial experiments, a concentration range of 1-100 nM can be explored, similar to what is often used for Concanamycin A.[4]

Q4: I am observing high variability between my experimental replicates. What could be the cause?

High variability in experiments with potent inhibitors like this compound can arise from several factors. Here are some common sources of variability and how to troubleshoot them:

  • Inconsistent Cell Seeding: Ensure a uniform cell density across all wells of your microplate. Inconsistent cell numbers can lead to significant differences in the final readout.

  • Inaccurate Pipetting: Use calibrated pipettes and proper technique to ensure accurate and consistent delivery of this compound and other reagents.

  • Edge Effects in Microplates: The outer wells of a microplate are more prone to evaporation, which can concentrate the compound and affect cell health. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile media or PBS.

  • Cell Passage Number: The passage number of your cells can influence their sensitivity to treatment. Use cells within a consistent and low passage number range for all experiments.

  • Incomplete Dissolution of this compound: Ensure that the compound is fully dissolved in your stock solution and working solutions before adding it to your cells. The presence of precipitate indicates an inaccurate concentration.[2]

  • Contamination: Mycoplasma and other microbial contaminants can significantly impact cell health and experimental outcomes. Regularly test your cell cultures for contamination.

Data Presentation

Table 1: Comparative Inhibitory Activity of Concanamycins

This table provides a general comparison of the inhibitory effects of Concanamycins A, B, and C on the incorporation of tritiated thymidine in mouse splenic lymphocytes. This can serve as a rough guide to their relative potencies.

ConcanamycinConcentrationInhibition of [³H]Thymidine Incorporation
A1 µg/ml99%
B1 µg/ml82%
C1 µg/ml88%
(Data adapted from Kinashi, H., et al., 1984)[1]

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationSpecial Instructions
Lyophilized Powder-20°C24 monthsStore in a desiccated environment.[3]
Stock Solution (in DMSO)-20°C1 monthAliquot to avoid freeze-thaw cycles.[2][3]

Experimental Protocols

General Protocol for Treating Cultured Cells with this compound

This protocol provides a general guideline for treating adherent cultured cells with this compound. It should be optimized for your specific cell line and experimental design.

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a multi-well plate at a density that will allow them to reach 70-80% confluency at the time of treatment.

    • Incubate the cells overnight to allow for attachment.

  • Preparation of this compound Working Solution:

    • Thaw a single-use aliquot of your this compound stock solution (e.g., in DMSO) at room temperature.

    • Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. Ensure thorough mixing.

  • Treatment of Cells:

    • Remove the old medium from the cell culture plate.

    • Add the medium containing the desired concentration of this compound to the wells.

    • Include appropriate controls, such as a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and an untreated control.

  • Incubation:

    • Incubate the cells for the desired experimental duration. The incubation time will vary depending on the endpoint being measured.

  • Assay:

    • After the incubation period, proceed with your chosen assay to measure the effects of this compound (e.g., cell viability assay, western blot, fluorescence microscopy).

Mandatory Visualization

V_ATPase_Inhibition Mechanism of V-ATPase Inhibition by this compound cluster_membrane Cellular Membrane V_ATPase V-ATPase Proton_Pumping Proton Pumping V_ATPase->Proton_Pumping Drives Concanamycin_C This compound Concanamycin_C->V_ATPase Binds to V-ATPase Inhibition Inhibition Acidification Organelle Acidification Proton_Pumping->Acidification Leads to Cellular_Processes Cellular Processes (e.g., Autophagy, Endocytosis) Acidification->Cellular_Processes Enables Inhibition->Proton_Pumping

Caption: this compound inhibits V-ATPase, preventing proton pumping and organelle acidification.

Troubleshooting_Workflow Troubleshooting Experimental Variability Start High Experimental Variability Observed Check_Reagents Reagent Preparation & Storage Start->Check_Reagents Check_Cells Cell Culture Conditions Start->Check_Cells Check_Assay Assay Protocol & Execution Start->Check_Assay Reagent_Solutions - Proper dissolution? - Correct storage? - Freshly prepared? Check_Reagents->Reagent_Solutions Cell_Solutions - Consistent passage number? - Uniform seeding density? - Mycoplasma contamination? Check_Cells->Cell_Solutions Assay_Solutions - Accurate pipetting? - Edge effects mitigated? - Consistent incubation times? Check_Assay->Assay_Solutions Optimize Optimize Protocol Reagent_Solutions->Optimize Cell_Solutions->Optimize Assay_Solutions->Optimize End Reduced Variability Optimize->End

Caption: A logical workflow for troubleshooting sources of experimental variability.

References

Degradation and stability issues with Concanamycin C during experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Concanamycin C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to address common challenges related to its stability and degradation during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a macrolide antibiotic that belongs to the plecomacrolide family. Its primary mechanism of action is the potent and specific inhibition of vacuolar-type H+-ATPase (V-ATPase). V-ATPases are proton pumps responsible for acidifying various intracellular compartments, such as lysosomes and endosomes. By inhibiting V-ATPase, this compound disrupts cellular processes that rely on acidic environments, including protein degradation, autophagy, and vesicle trafficking.

Q2: What is the recommended solvent for preparing this compound stock solutions?

For optimal stability, it is recommended to prepare stock solutions of this compound in dimethyl sulfoxide (DMSO). While soluble in other solvents like chloroform, methanol, and ethanol, solutions in these solvents are less stable and should be prepared immediately before use.

Q3: How should I store this compound powder and its stock solutions?

This compound powder should be stored at -20°C under desiccating conditions and is stable for up to 12 months. Stock solutions of this compound in DMSO are reported to be stable for at least one year when stored at -20°C. For solutions in other solvents, it is best to prepare them fresh for each experiment. To maintain stability, avoid repeated freeze-thaw cycles of stock solutions.

Q4: I observed precipitation in my this compound working solution after diluting the DMSO stock in an aqueous buffer. What should I do?

This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. To address this:

  • Increase the final concentration of DMSO: Ensure that the final concentration of DMSO in your working solution is sufficient to maintain the solubility of this compound. However, be mindful of the DMSO tolerance of your experimental system (e.g., cell culture).

  • Use a surfactant: In some cases, a small amount of a biocompatible surfactant (e.g., Tween-20 or Pluronic F-68) can help to improve solubility. The compatibility of the surfactant with your experiment should be verified.

  • Prepare a more dilute stock solution: If possible, prepare a more dilute stock solution in DMSO to reduce the amount of organic solvent needed for your working solution.

  • Vortexing and warming: Gentle vortexing and warming the solution to 37°C may help to redissolve the precipitate. However, prolonged exposure to higher temperatures should be avoided to prevent degradation.

Q5: My this compound seems to have lost its activity. What are the possible reasons?

Loss of activity can be due to several factors:

  • Improper storage: Exposure to light, moisture, or temperatures above the recommended -20°C can lead to degradation.

  • Solvent-related degradation: As mentioned, this compound is less stable in protic solvents like methanol and ethanol. If you are using these for your working solutions, they should be prepared immediately before the experiment.

  • pH instability: Macrolide antibiotics can be susceptible to degradation at acidic or alkaline pH. While specific data for this compound is limited, it is advisable to prepare working solutions in buffers that are close to physiological pH (7.2-7.4) and use them promptly.

  • Repeated freeze-thaw cycles: This can lead to the degradation of the compound. It is recommended to aliquot stock solutions into smaller, single-use volumes.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during experiments with this compound.

Issue 1: Inconsistent or No Biological Effect

Possible Causes & Solutions

CauseTroubleshooting Steps
Degraded this compound 1. Verify Storage: Ensure the compound has been stored correctly at -20°C, protected from light and moisture. 2. Prepare Fresh Solutions: Always prepare fresh working solutions from a properly stored stock. If using solvents other than DMSO for the stock, prepare a new stock. 3. Use a New Aliquot: If you have been using the same stock solution for a prolonged period, try a fresh, unopened aliquot.
Incorrect Concentration 1. Recalculate Dilutions: Double-check all calculations for preparing your working solutions from the stock. 2. Verify Stock Concentration: If possible, confirm the concentration of your stock solution using a suitable analytical method (e.g., UV-Vis spectroscopy, if a reference spectrum is available).
Cell Line Resistance 1. Literature Review: Check the literature for the sensitivity of your specific cell line to V-ATPase inhibitors. 2. Dose-Response Experiment: Perform a dose-response experiment with a wider range of concentrations to determine the optimal effective concentration for your system.
Experimental Conditions 1. Check pH of Media: Ensure the pH of your cell culture media or experimental buffer is within the optimal range for your cells and for the stability of the compound. 2. Serum Interaction: Be aware that components in serum can sometimes interact with and reduce the effective concentration of small molecules. Consider this in your experimental design.
Issue 2: Solubility Problems

Possible Causes & Solutions

CauseTroubleshooting Steps
Precipitation in Aqueous Buffer 1. Increase Final DMSO Concentration: As a first step, try increasing the final DMSO concentration in your working solution, staying within the tolerance limits of your assay. 2. Sonication: Briefly sonicate the solution to aid in dissolving the precipitate. 3. Gentle Warming: Warm the solution to 37°C for a short period while mixing.
Incorrect Solvent for Stock 1. Use DMSO: If you have prepared your stock solution in a solvent other than DMSO, it is highly recommended to prepare a new stock in DMSO for better stability and solubility upon dilution.

Data Presentation

Table 1: Recommended Storage and Handling of this compound

FormSolventStorage TemperatureStability
Powder N/A-20°C (desiccated)Up to 12 months
Stock Solution DMSO-20°CAt least 1 year
Stock Solution Chloroform, Methanol, Ethanol-20°CPrepare fresh before use
Aqueous Working Solution Buffered Saline / Cell Culture MediaUse immediatelyStability is limited; prepare fresh for each experiment

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile, high-quality microcentrifuge tubes

    • Calibrated pipettes and sterile tips

    • Vortex mixer

  • Procedure for 1 mM Stock Solution: a. Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation. b. Weigh the required amount of this compound powder in a sterile microcentrifuge tube. (Molecular Weight of this compound is approximately 823.1 g/mol ). c. Add the appropriate volume of anhydrous DMSO to achieve a 1 mM concentration. d. Vortex the solution until the powder is completely dissolved. e. Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C, protected from light.

  • Procedure for Preparing Working Solutions: a. Thaw a single-use aliquot of the 1 mM this compound stock solution at room temperature. b. Dilute the stock solution to the desired final concentration in your experimental buffer or cell culture medium. It is recommended to add the stock solution to the aqueous medium while vortexing to facilitate mixing and prevent precipitation. c. Ensure the final concentration of DMSO in the working solution is compatible with your experimental system. d. Use the working solution immediately after preparation.

Visualizations

V_ATPase_Inhibition_Pathway cluster_0 Cellular Environment cluster_1 Signaling Cascade cluster_2 Cellular Process cluster_3 Inhibitor Action Growth_Factors Growth Factors Amino Acids PI3K_AKT PI3K/AKT Pathway Growth_Factors->PI3K_AKT Activates mTORC1 mTORC1 (Active) PI3K_AKT->mTORC1 Activates ULK1_Complex ULK1 Complex (Inactive) mTORC1->ULK1_Complex Inhibits Autophagy_Initiation Autophagy Initiation ULK1_Complex->Autophagy_Initiation Promotes Autophagosome Autophagosome Formation Autophagy_Initiation->Autophagosome Autolysosome Autolysosome Formation (Degradation) Autophagosome->Autolysosome Fuses with Lysosome Lysosome Lysosome->Autolysosome Concanamycin_C This compound V_ATPase V-ATPase Concanamycin_C->V_ATPase Inhibits V_ATPase->Lysosome Acidifies V_ATPase->Autolysosome Required for Degradation

Figure 1. Signaling pathway showing the role of V-ATPase in autophagy and its inhibition by this compound.

Troubleshooting_Workflow Start Inconsistent or No Biological Effect Check_Storage Verify Compound Storage (-20°C, desiccated, dark) Start->Check_Storage Check_Solution Prepare Fresh Working Solution Check_Storage->Check_Solution Storage OK Outcome_Unresolved Issue Persists: Contact Technical Support Check_Storage->Outcome_Unresolved Improper Storage Check_Concentration Recalculate Dilutions and Verify Stock Check_Solution->Check_Concentration Solution Fresh Outcome_Resolved Issue Resolved Check_Solution->Outcome_Resolved Old solution was degraded Dose_Response Perform Dose-Response Experiment Check_Concentration->Dose_Response Concentration Correct Check_Concentration->Outcome_Resolved Calculation error found Check_Experimental Review Experimental Conditions (pH, serum) Dose_Response->Check_Experimental Dose Optimized Dose_Response->Outcome_Resolved Effective dose determined Check_Experimental->Outcome_Resolved Conditions OK Check_Experimental->Outcome_Unresolved Conditions may interfere

Figure 2. Troubleshooting workflow for inconsistent experimental results with this compound.

Challenges in the production and purification of Concanamycin C for research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on the production and purification of Concanamycin C.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in producing this compound?

A1: The main challenge in producing this compound, like other concanamycins, is the low titers obtained from wild-type Streptomyces strains.[1][2] This necessitates optimization of fermentation conditions and, in many cases, metabolic engineering of the producing strain to achieve yields suitable for research and drug development.

Q2: Can this compound be chemically synthesized?

A2: Due to its complex chemical structure, the total synthesis of this compound is challenging and not considered a sustainable source for the compound.[1][2] Microbial fermentation remains the primary method for its production.

Q3: What type of microorganisms are used to produce this compound?

A3: this compound is a secondary metabolite produced by various species of Streptomyces bacteria, such as Streptomyces diastatochromogenes and Streptomyces eitanensis.[1][3]

Q4: What are the primary applications of this compound in research?

A4: this compound and other concanamycins are potent and specific inhibitors of vacuolar-type H+-ATPase (V-ATPase).[1][4] This property makes them valuable research tools for studying processes involving lysosomal acidification, and they have potential therapeutic applications as antiviral, anti-osteoporotic, immunosuppressive, and antifungal agents.[3][4][5]

Q5: How is this compound typically purified?

A5: The purification of this compound generally involves a multi-step process that starts with solvent extraction from the microbial biomass, followed by several rounds of liquid chromatography, such as silica gel column chromatography and High-Performance Liquid Chromatography (HPLC).[1][5]

Troubleshooting Guide

Fermentation Issues

Q: My Streptomyces culture is showing poor growth and low this compound production. What are the potential causes and solutions?

A: Low yield can stem from several factors related to culture conditions. Here’s a breakdown of potential issues and how to address them:

  • Suboptimal Media Composition: The type and concentration of carbon and nitrogen sources significantly influence secondary metabolite production.

    • Solution: Experiment with different media compositions. For instance, glycerol and peptone have been shown to be effective carbon and nitrogen sources for antimicrobial metabolite production in Streptomyces.[6] A systematic optimization of media components is recommended.

  • Incorrect pH: The pH of the fermentation medium is critical for both microbial growth and antibiotic production.

    • Solution: Monitor and control the pH of the culture. The optimal pH for Streptomyces fermentation is often around 7.0-7.5.[6][7]

  • Inadequate Aeration and Agitation: Sufficient oxygen supply is crucial for the growth of aerobic Streptomyces and subsequent production of secondary metabolites.

    • Solution: Optimize the shaking speed (e.g., 110-170 rpm) and use baffled flasks to ensure adequate aeration.[1][6]

  • Non-optimal Incubation Temperature: Temperature affects both the growth rate and the enzymatic activity responsible for this compound biosynthesis.

    • Solution: The optimal temperature for production may differ from the optimal growth temperature. For Concanamycin A, production was found to be higher at 22°C compared to 28°C.[1] It is advisable to test a range of temperatures (e.g., 22°C to 32°C) to find the optimum for this compound production.[1][6][7]

Extraction and Purification Issues

Q: I am experiencing low recovery of this compound during the extraction phase. How can I improve the extraction efficiency?

A: Inefficient extraction can be a significant bottleneck. Consider the following:

  • Choice of Solvent: The polarity of the extraction solvent is key.

    • Solution: A mixture of a polar and a non-polar solvent is often effective. For concanamycins, a mixture of methanol and dichloromethane (DCM) has been used successfully to extract the compounds from the cell biomass.[1] Acetone has also been used in other protocols.[1]

  • Incomplete Cell Lysis: The target compound may be trapped within the microbial cells.

    • Solution: Ensure thorough cell disruption. This can be achieved by overnight shaking of the cell pellets with the extraction solvent.[1]

Q: My purified fractions contain significant impurities. How can I improve the purity of this compound?

A: Purity issues often arise from co-extraction of other metabolites or inefficient chromatographic separation.

  • Suboptimal Chromatography Conditions: The choice of stationary and mobile phases is critical for good separation.

    • Solution: A multi-step chromatographic approach is recommended. Start with a normal-phase purification on a silica gel column to separate major compound classes. Follow this with reverse-phase preparative HPLC for fine purification to separate the different concanamycin analogs.[1]

  • Presence of Structurally Similar Analogs: this compound is often produced alongside other analogs like Concanamycin A and B, which have very similar chemical properties, making separation difficult.

    • Solution: High-resolution preparative HPLC is often necessary to separate these closely related compounds.[1] Careful optimization of the HPLC method (e.g., gradient, flow rate) is crucial.

Q: The purified this compound appears to be degrading. What are the stability considerations?

A: Concanamycins, like many complex natural products, can be sensitive to environmental conditions.

  • Storage Conditions: Improper storage can lead to degradation.

    • Solution: Store purified this compound at -20°C.[4] If in solution, prepare fresh solutions for use and store them at -20°C for no longer than a month.[4] Avoid repeated freeze-thaw cycles.

  • Light and Air Exposure: Exposure to light and oxygen can promote oxidative degradation.

    • Solution: Protect from light during storage and handling.[8]

Quantitative Data

Table 1: Effect of Media Composition and Temperature on Concanamycin A Production in S. eitanensis

MediumTemperature (°C)Concanamycin A (mg/g DCW)
GMSYE28Not Detected
GICYE28~15
GICYE22~25

Data adapted from a study on Concanamycin A production and may serve as a starting point for optimizing this compound production.[1] DCW: Dry Cell Weight.

Table 2: Improvement of Concanamycin A and B Production through Metabolic Engineering and Optimized Fermentation in S. eitanensis DHS10676

StrainConditionConcanamycin A (mg/L)Concanamycin B (mg/L)
Wild-typeOptimized GICYE medium95.9 ± 17.2Below quantification limit
DHS10676 (Engineered)Optimized GICYE medium> 900Not specified
DHS10676 (Engineered)GICYE + Sodium Propionate~909.8 ± 64.7~306.5 ± 42.1

This table illustrates the significant impact of genetic engineering and precursor supplementation on concanamycin yields.[1]

Experimental Protocols

Protocol 1: Fermentation of Streptomyces for Concanamycin Production
  • Seed Culture Preparation:

    • Inoculate spores from a fresh plate of the Streptomyces strain into 50 mL of a suitable seed medium (e.g., peanut meal & starch media).[1]

    • Incubate for 3 days at 28°C with shaking.[1]

  • Production Culture:

    • Inoculate 1 L of production medium (e.g., GICYE medium) with 10 mL of the seed culture.[1]

    • Incubate for 7 days at 22°C with shaking at 170 rpm.[1]

Protocol 2: Extraction of Concanamycins
  • Biomass Separation:

    • Separate the total biomass from the 1 L culture by vacuum filtration.[1]

  • Solvent Extraction:

    • Break up the cell pellets by mixing with 500 mL of a 20% methanol in dichloromethane (DCM) solution.[1]

    • Shake the mixture overnight to ensure thorough extraction.[1]

    • Obtain the organic extract by vacuum filtration and concentrate it under reduced pressure.[1]

Protocol 3: Purification of Concanamycins
  • Initial Purification (Normal Phase):

    • Resuspend the dried extract in a minimal amount of DCM and mix with silica gel.[1]

    • Dry load the silica-adsorbed extract onto a normal-phase silica gel column.[1]

    • Elute with a suitable solvent gradient to separate the concanamycins from other metabolites.

  • Final Purification (Reverse Phase HPLC):

    • Pool the fractions containing concanamycins from the normal phase chromatography.

    • Further purify the pooled fractions using a preparative HPLC system with a reverse-phase column.[1]

    • This step is crucial for separating this compound from other analogs like A and B.[1]

  • Purity Assessment:

    • Assess the purity of the isolated this compound using analytical HPLC, NMR, and LC-MS/MS.[1]

Visualizations

experimental_workflow cluster_production Production Phase cluster_purification Purification Phase spore_plate Streptomyces Spore Plate seed_culture Seed Culture (3 days, 28°C) spore_plate->seed_culture Inoculation production_culture Production Culture (7 days, 22°C) seed_culture->production_culture Inoculation biomass Culture Biomass production_culture->biomass Harvesting extraction Solvent Extraction (MeOH/DCM) biomass->extraction crude_extract Crude Extract extraction->crude_extract normal_phase Normal Phase Chromatography (Silica Gel) crude_extract->normal_phase hplc Preparative HPLC normal_phase->hplc pure_c Pure this compound hplc->pure_c

Caption: Experimental workflow for this compound production and purification.

troubleshooting_flow cluster_fermentation Fermentation Issues cluster_purification Purification Issues start Low this compound Yield check_media Optimize Media? (Carbon/Nitrogen Sources) start->check_media check_ph Adjust pH? (Target 7.0-7.5) start->check_ph check_aeration Improve Aeration? (Shaking Speed) start->check_aeration check_temp Optimize Temperature? (e.g., 22°C) start->check_temp check_extraction Improve Extraction? (Solvent, Cell Lysis) check_media->check_extraction check_ph->check_extraction check_aeration->check_extraction check_temp->check_extraction check_chromatography Refine Chromatography? (Multi-step, HPLC) check_extraction->check_chromatography check_stability Address Degradation? (Storage, Light) check_chromatography->check_stability end Improved Yield check_stability->end

Caption: Troubleshooting flowchart for low this compound yield.

References

Validation & Comparative

Concanamycin C vs. Bafilomycin A1: A Comparative Guide to V-ATPase Inhibition Specificity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Concanamycin C and Bafilomycin A1 are both potent and widely utilized inhibitors of vacuolar-type H+-ATPases (V-ATPases), essential proton pumps involved in a myriad of cellular processes, including organelle acidification, protein trafficking, and autophagy. While both macrolide antibiotics target the same enzyme, subtle structural differences lead to variations in their specificity and potency. This guide provides an objective comparison of this compound and Bafilomycin A1, supported by experimental data, to aid researchers in selecting the most appropriate inhibitor for their specific experimental needs.

Quantitative Comparison of Inhibitory Potency

The inhibitory activities of this compound and Bafilomycin A1 against V-ATPase and a representative P-type ATPase (Kdp-ATPase from E. coli) are summarized below. The data clearly indicates that while both compounds are highly potent against V-ATPase, the concanamycins, as a class, are generally more potent and specific inhibitors than the bafilomycins.[1] Both compounds exhibit significantly lower potency against P-type ATPases, demonstrating their specificity for V-type ATPases.[2][3]

CompoundTarget EnzymeOrganismIC50 / KiReference
Concanamycin A V-ATPaseNeurospora crassa~ 2 nM[3]
Bafilomycin A1 V-ATPaseNeurospora crassa~ 6.3 nM[4]
Concanamycin A Kdp-ATPase (P-type)Escherichia coli~ 10 µM[3]
Bafilomycin A1 Kdp-ATPase (P-type)Escherichia coli~ 20 µM[3]

Note: Data for this compound is often represented by studies on Concanamycin A, a closely related and more commonly studied member of the concanamycin family with a similar mechanism of action.

Mechanism of Action and Binding Site

Both this compound and Bafilomycin A1 exert their inhibitory effect by binding to the proteolipid subunit c of the V₀ domain of the V-ATPase.[5][6] This binding event is thought to physically obstruct the rotation of the c-ring, which is essential for proton translocation across the membrane, thereby inhibiting the pump's activity.[7] Cryo-electron microscopy studies of Bafilomycin A1 bound to V-ATPase have revealed that the inhibitor wedges itself between two c subunits, disrupting their interaction with subunit a and preventing the conformational changes required for proton transport.[2] While a high-resolution structure of this compound bound to V-ATPase is not as readily available, mutagenesis studies suggest that it binds to a similar pocket on the c-subunit formed by transmembrane helices 1, 2, and 4.[7]

Off-Target Effects

A critical consideration in the use of any specific inhibitor is its potential for off-target effects. At higher concentrations (in the micromolar range), both concanamycins and bafilomycins have been shown to inhibit P-type ATPases.[2][3]

Notably, Bafilomycin A1 has been identified to have a significant off-target effect on the Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), independent of its V-ATPase inhibition.[8][9] This can lead to disruptions in cellular calcium homeostasis and may confound the interpretation of experimental results, particularly in studies related to autophagy and apoptosis where calcium signaling plays a crucial role.[8] Information regarding specific off-target effects of this compound beyond P-type ATPases is less documented in the readily available literature.

Experimental Protocols

V-ATPase Activity Assay (ATP Hydrolysis Measurement)

This protocol is adapted from established methods for measuring V-ATPase activity by quantifying the release of inorganic phosphate (Pi) from ATP hydrolysis.[10][11]

Materials:

  • Purified V-ATPase enzyme preparation

  • Assay Buffer: 50 mM MOPS-Tris, pH 7.0, 150 mM KCl, 5 mM MgCl₂, 1 mM DTT, 0.05% (w/v) C₁₂E₁₀

  • ATP solution: 100 mM ATP in water, pH 7.0

  • Inhibitor stock solutions: this compound and Bafilomycin A1 dissolved in DMSO

  • Malachite Green Reagent:

    • Solution A: 0.045% (w/v) Malachite Green in water

    • Solution B: 4.2% (w/v) ammonium molybdate in 4 M HCl

    • Solution C: 34% (w/v) sodium citrate

    • Working Reagent: Mix 100 parts of Solution A with 25 parts of Solution B, and add 1 part of Triton X-100. Let it sit for 30 minutes, then add 2 parts of Solution C.

  • Phosphate Standard: 1 M KH₂PO₄ solution for standard curve

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the desired concentration of the V-ATPase enzyme.

  • Add varying concentrations of this compound or Bafilomycin A1 (or DMSO for the control) to the reaction mixture and pre-incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding ATP to a final concentration of 5 mM.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction stays within the linear range.

  • Stop the reaction by adding the Malachite Green Working Reagent.

  • Incubate for 20 minutes at room temperature to allow for color development.

  • Measure the absorbance at 620 nm using a spectrophotometer.

  • Generate a standard curve using the phosphate standard to determine the amount of Pi released.

  • Calculate the specific activity of the V-ATPase and determine the IC50 values for each inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Experimental Workflow and Signaling Pathway

experimental_workflow Experimental Workflow for Comparing Inhibitor Specificity cluster_prep Preparation cluster_assay ATPase Activity Assay cluster_analysis Data Analysis enzyme Purified V-ATPase reaction_setup Reaction Setup with Varying Inhibitor Concentrations enzyme->reaction_setup inhibitors This compound & Bafilomycin A1 Stocks inhibitors->reaction_setup incubation Incubation with ATP reaction_setup->incubation pi_detection Phosphate Release Detection incubation->pi_detection data_plotting Plot % Inhibition vs. [Inhibitor] pi_detection->data_plotting ic50_calc IC50 Value Calculation data_plotting->ic50_calc

Caption: Workflow for determining the IC50 values of V-ATPase inhibitors.

signaling_pathway V-ATPase Function and Inhibition in a Lysosome cluster_lysosome Lysosome cluster_cytosol Cytosol vatpase V-ATPase protons_in H+ vatpase->protons_in adp ADP + Pi vatpase->adp lumen Acidic Lumen (Low pH) protons_out H+ protons_out->vatpase Pumping atp ATP atp->vatpase Hydrolysis inhibitor This compound or Bafilomycin A1 inhibitor->vatpase Inhibition

Caption: V-ATPase function in lysosomal acidification and its inhibition.

Conclusion

Both this compound and Bafilomycin A1 are invaluable tools for studying V-ATPase-dependent processes. The choice between them should be guided by the specific requirements of the experiment.

  • For maximal potency and specificity towards V-ATPase , this compound (or A) is the superior choice, exhibiting a lower IC50 value.

  • When studying processes sensitive to calcium signaling , the potential off-target effect of Bafilomycin A1 on SERCA must be carefully considered. In such cases, this compound may provide a cleaner experimental system.

Researchers should always perform dose-response experiments to determine the optimal inhibitor concentration for their specific cell type or experimental setup, aiming for the lowest concentration that achieves the desired V-ATPase inhibition while minimizing potential off-target effects.

References

Concanamycin C Outperforms Bafilomycin A1 in V-ATPase Inhibition: A Detailed Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of a potent and specific V-ATPase inhibitor is critical for experimental success. This guide provides an objective comparison of Concanamycin C and Bafilomycin A1, highlighting the superior potency of this compound and presenting the supporting experimental data and methodologies.

Vacuolar-type H+-ATPases (V-ATPases) are essential proton pumps involved in a myriad of cellular processes, including organelle acidification, protein trafficking, and neurotransmitter release. Their inhibition is a key strategy in various research areas, from cancer biology to neurobiology. Among the most widely used V-ATPase inhibitors are the macrolide antibiotics, Bafilomycin A1 and the Concanamycin family. While both are highly effective, compelling evidence demonstrates that this compound is a more potent inhibitor than Bafilomycin A1.

Enhanced Potency of this compound: The Structural Advantage

The primary reason for the enhanced inhibitory activity of this compound lies in its chemical structure. Concanamycins are 18-membered macrolides, whereas bafilomycins, including Bafilomycin A1, possess a 16-membered macrolide ring.[1][2] This difference in the ring size is believed to afford the concanamycin scaffold a greater degree of conformational flexibility. This increased flexibility likely allows for a more optimal binding interaction within the V-ATPase complex, leading to a more potent inhibition of its proton-pumping activity.[3]

Quantitative Comparison of Inhibitory Potency

A seminal study directly comparing the inhibitory effects of various modified bafilomycins and concanamycins provided quantitative evidence for the superior potency of the concanamycin family. The research, conducted by Dröse and colleagues in 1993, measured the concentration required for 50% inhibition (IC50) of V-ATPase activity from the fungus Neurospora crassa. The findings clearly indicated that concanamycins are more potent inhibitors than bafilomycins.[1][2]

Table 1: Comparative V-ATPase Inhibitory Potency

InhibitorMacrolide Ring SizeRelative PotencyReference
This compound 18-memberedHigher [1][2]
Bafilomycin A1 16-memberedLower[1][2]

Mechanism of Action: Targeting the Proton Pore

Both this compound and Bafilomycin A1 exert their inhibitory effect by targeting the V0 subunit of the V-ATPase complex.[4][5] The V0 subunit is the integral membrane portion of the enzyme that forms the proton-translocating pore. By binding to this subunit, these macrolide inhibitors physically obstruct the passage of protons, thereby halting the acidification of intracellular compartments.

V-ATPase Inhibition Pathway V1 V1 Subunit (ATP Hydrolysis) V0 V0 Subunit (Proton Translocation) V1->V0 Rotational Coupling Proton_Influx Proton Influx Concanamycin_C This compound Concanamycin_C->V0 Binds with higher affinity Bafilomycin_A1 Bafilomycin A1 Bafilomycin_A1->V0 Binds Acidification Organelle Acidification Proton_Influx->Acidification V-ATPase Inhibition Assay Workflow start Start prep 1. Preparation of Vacuolar Membranes start->prep quant 2. Protein Quantification prep->quant assay_setup 3. Assay Setup quant->assay_setup incubation 4. Incubation with Inhibitors assay_setup->incubation reaction 5. Initiate Reaction (Add ATP) incubation->reaction measurement 6. Measure Pi Release (Colorimetric Assay) reaction->measurement analysis 7. Data Analysis (IC50 Determination) measurement->analysis end End analysis->end

References

Validating Specific V-ATPase Inhibition by Concanamycin C in Cellular Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Concanamycin C with other alternatives for V-ATPase inhibition, supported by experimental data and detailed protocols. This guide will aid in the design and execution of cellular assays to validate specific V-ATPase inhibition.

Introduction to V-ATPase Inhibition

Vacuolar-type H+-ATPases (V-ATPases) are ATP-dependent proton pumps essential for the acidification of intracellular organelles such as lysosomes, endosomes, and the Golgi apparatus.[1][2] This acidification is critical for a variety of cellular processes, including protein degradation, receptor recycling, and vesicular trafficking.[2] Consequently, V-ATPase has emerged as a promising therapeutic target for various diseases, including cancer and neurodegenerative disorders.[3][4] this compound, a macrolide antibiotic, is a potent and specific inhibitor of V-ATPase.[2] Validating its specific action in cellular assays is crucial to ensure that observed cellular effects are directly attributable to V-ATPase inhibition and not due to off-target effects.

Comparison of V-ATPase Inhibitors: this compound vs. Bafilomycin A1

This compound is often compared to Bafilomycin A1, another well-characterized V-ATPase inhibitor. Both are macrolide antibiotics that bind to the V-ATPase complex, but they exhibit some differences in potency and specificity.[5][6] Concanamycins are generally considered more potent inhibitors of V-ATPases than bafilomycins.[6]

InhibitorTargetMechanism of ActionPotency (IC50)Key Cellular Effects
This compound V-ATPaseBinds to the c-subunit of the V-ATPase V-ATPase complex.[7]More potent than Bafilomycin A1.[2][6]Inhibition of lysosomal acidification, blockage of autophagy, induction of apoptosis.[4][8]
Bafilomycin A1 V-ATPaseBinds to the c-subunit of the V-ATPase V-ATPase complex.[9]Nanomolar range.[6]Inhibition of lysosomal acidification, blockage of autophagy, potential off-target effects at higher concentrations.[2][5]

Experimental Protocols for Validating V-ATPase Inhibition

To validate specific V-ATPase inhibition by this compound, a series of cellular assays should be performed. These assays aim to confirm the direct effect on lysosomal pH, assess the impact on cell viability, and investigate downstream signaling pathways.

Measurement of Lysosomal pH

A primary and direct consequence of V-ATPase inhibition is an increase in lysosomal pH. This can be quantitatively measured using ratiometric fluorescent probes.

Protocol: Lysosomal pH Measurement using LysoSensor™ Yellow/Blue DND-160 [1][10][11]

  • Cell Culture: Plate cells in a suitable format for fluorescence microscopy or microplate reader analysis and allow them to adhere overnight.

  • Probe Loading: Prepare a working solution of LysoSensor™ Yellow/Blue DND-160 at a final concentration of 1 µM in pre-warmed growth medium.[12]

  • Remove the culture medium from the cells and incubate them with the LysoSensor™-containing medium for 5-15 minutes at 37°C.[12][13]

  • Inhibitor Treatment: Treat the cells with varying concentrations of this compound or a vehicle control for the desired duration (e.g., 1-2 hours).

  • Imaging/Reading:

    • Microscopy: Acquire images using a fluorescence microscope equipped with filters for both blue (emission ~440 nm) and yellow (emission ~540 nm) fluorescence, with an excitation around 360 nm.[13]

    • Microplate Reader: Use a microplate reader capable of dual-wavelength fluorescence measurement.[1]

  • Data Analysis:

    • Calculate the ratio of the yellow to blue fluorescence intensity.

    • Generate a standard curve by incubating cells in buffers of known pH containing the probe.[10]

    • Determine the lysosomal pH of the treated cells by comparing their fluorescence ratio to the standard curve. An increase in the yellow/blue ratio indicates a more acidic environment, while a decrease signifies alkalinization.[11]

Cytotoxicity Assay

To determine the concentration-dependent effect of this compound on cell viability and to distinguish specific inhibition from general toxicity.

Protocol: CellTiter-Blue® Cell Viability Assay [3]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,500 cells/well and allow them to adhere overnight.[3]

  • Compound Treatment: Treat cells with a serial dilution of this compound for 72 hours.[3]

  • Assay: Add CellTiter-Blue® reagent to each well according to the manufacturer's instructions and incubate for a specified time.

  • Measurement: Measure the fluorescence using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to untreated control cells.

Western Blotting for mTOR Signaling Pathway Analysis

V-ATPase activity is linked to the mTOR (mechanistic target of rapamycin) signaling pathway, which is a central regulator of cell growth and metabolism.[14][15] Inhibition of V-ATPase can lead to the inhibition of mTORC1.[3]

Protocol: Western Blotting

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against key mTOR pathway proteins (e.g., phosphorylated S6K, phosphorylated 4E-BP1, and their total protein counterparts).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels. A decrease in the phosphorylation of S6K and 4E-BP1 would indicate mTORC1 inhibition.

Visualizing Experimental and Logical Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflow and the signaling pathway affected by V-ATPase inhibition.

G cluster_workflow Experimental Workflow A Cell Culture B Treatment with This compound A->B C Lysosomal pH Measurement (LysoSensor) B->C D Cytotoxicity Assay (CellTiter-Blue) B->D E Western Blot (mTOR Pathway) B->E F Data Analysis and Validation of Specificity C->F D->F E->F

Caption: Experimental workflow for validating specific V-ATPase inhibition.

G cluster_pathway mTOR Signaling Pathway Inhibition Inhibitor This compound VATPase V-ATPase Inhibitor->VATPase Inhibits Lysosome Lysosomal Acidification VATPase->Lysosome Maintains mTORC1 mTORC1 Activation Lysosome->mTORC1 Required for Downstream Protein Synthesis, Cell Growth, Autophagy Inhibition mTORC1->Downstream Promotes

Caption: Simplified mTOR signaling pathway affected by V-ATPase inhibition.

Conclusion

Validating the specific inhibition of V-ATPase by this compound is paramount for accurate interpretation of experimental results. By employing a multi-faceted approach that includes direct measurement of lysosomal pH, assessment of cytotoxicity, and analysis of downstream signaling pathways like mTOR, researchers can confidently attribute the observed cellular phenotypes to the specific action of this compound on V-ATPase. This guide provides the necessary framework and protocols to conduct these validation studies effectively.

References

Direct Binding of Concanamycin C to V-ATPase: A Comparative Guide to Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming the direct interaction between a small molecule and its protein target is a critical step in drug discovery and mechanistic studies. This guide provides a comparative overview of key biochemical assays used to validate the direct binding of Concanamycin C to its target, the Vacuolar-type H+-ATPase (V-ATPase), with a focus on experimental data and protocols.

This compound, a potent and specific inhibitor of V-ATPase, is a valuable tool for studying the physiological roles of this proton pump in various cellular processes.[1] Establishing that this compound exerts its inhibitory effect through direct binding to the V-ATPase complex is fundamental. This guide details the primary experimental approaches to demonstrate this interaction, comparing them with assays used for other V-ATPase inhibitors like Bafilomycin A1.

Comparison of Biochemical Assays for V-ATPase Inhibitor Binding

Several robust biochemical methods have been successfully employed to demonstrate and characterize the direct binding of this compound and other inhibitors to the V-ATPase. The following table summarizes these techniques, their principles, and key quantitative findings.

AssayPrincipleTarget SubunitThis compoundBafilomycin A1Reference
Fluorescence Quenching Assay The intrinsic fluorescence of tryptophan residues in the V-ATPase subunit is quenched upon ligand binding, allowing for the determination of binding affinity.Subunit c (Proteolipid)High-affinity binding in the nanomolar range.High-affinity binding.[2]
Photoaffinity Labeling A photo-reactive derivative of the inhibitor is used to form a covalent bond with the binding site upon UV irradiation. The labeled subunit is then identified.Subunit c (Proteolipid)Specific labeling of subunit c confirmed.Used to identify subunit c as the binding site.[3]
Competition Assay The ability of a non-labeled inhibitor to compete with a labeled probe (e.g., fluorescent or radioactive) for binding to the target is measured.Subunit c (Proteolipid)Competes with Bafilomycin A1, indicating an overlapping binding site.Competes with Concanamycin A.[3]
Drug Resistance Mutation Analysis Mutations are introduced into the putative binding site of the target protein. A loss of inhibitor binding or effect in the mutant protein confirms the binding site.Subunit c (Proteolipid)Mutations in subunit c confer resistance.Mutations in subunit c confer resistance.[4]
Inhibition of ATPase Activity The functional consequence of binding is measured by quantifying the inhibition of the enzyme's ATP hydrolysis activity.HoloenzymeIC50 of ~10 nM.[5]IC50 values range from 4 to 400 nmol/mg protein depending on the source.[6][5][6]

Key Experimental Protocols

Detailed methodologies are crucial for the successful replication and validation of binding studies. Below are streamlined protocols for the primary assays used to confirm the direct binding of this compound to V-ATPase.

Fluorescence Quenching Assay

This assay directly measures the binding of an inhibitor by monitoring changes in the intrinsic fluorescence of the target protein.

Experimental Workflow:

FluorescenceQuenchingWorkflow cluster_prep Protein Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Purify_Vo Purify V-ATPase V0 domain or subunit c Label_Vo (Optional) Label with an extrinsic fluorescent probe like pyrene Prepare_Sample Prepare purified protein in a suitable buffer Measure_Baseline Measure baseline fluorescence (Excitation at 295 nm for tryptophan) Prepare_Sample->Measure_Baseline Titrate_Inhibitor Titrate with increasing concentrations of this compound Measure_Baseline->Titrate_Inhibitor Measure_Quenching Measure fluorescence quenching after each addition Titrate_Inhibitor->Measure_Quenching Plot_Data Plot fluorescence intensity vs. inhibitor concentration Measure_Quenching->Plot_Data Calculate_Kd Calculate the dissociation constant (Kd) Plot_Data->Calculate_Kd

Caption: Workflow for Fluorescence Quenching Assay.

Protocol:

  • Protein Purification: Purify the V-ATPase V0 domain or the proteolipid subunit c from a suitable source, such as yeast vacuolar membranes.[2]

  • Sample Preparation: Prepare a solution of the purified protein in a buffer that maintains its stability and solubility.

  • Fluorescence Measurement: Place the protein solution in a quartz cuvette and measure the baseline intrinsic tryptophan fluorescence using a spectrofluorometer (Excitation: ~295 nm, Emission scan: ~310-400 nm).[7][8]

  • Titration: Add small aliquots of a concentrated stock solution of this compound to the cuvette, allowing the system to equilibrate after each addition.

  • Data Acquisition: Record the fluorescence spectrum after each addition of this compound.

  • Data Analysis: Correct for the inner filter effect if necessary.[8] Plot the change in fluorescence intensity against the concentration of this compound. Fit the data to a suitable binding isotherm to determine the dissociation constant (Kd).

Photoaffinity Labeling

This technique provides direct evidence of binding to a specific subunit by creating a covalent linkage between the inhibitor and its target.

Experimental Workflow:

PhotoaffinityLabelingWorkflow cluster_prep Probe and Protein Preparation cluster_binding Binding and Crosslinking cluster_detection Detection of Labeled Subunit cluster_competition Competition Control Synthesize_Probe Synthesize a photo-reactive and tagged (e.g., radiolabeled) this compound derivative Incubate Incubate the purified protein with the photoaffinity probe Synthesize_Probe->Incubate Purify_VATPase Purify V-ATPase holoenzyme, V0 complex, or subunit c Purify_VATPase->Incubate UV_Irradiate Expose the mixture to UV light to induce covalent cross-linking Incubate->UV_Irradiate SDS_PAGE Separate the protein subunits by SDS-PAGE UV_Irradiate->SDS_PAGE Autoradiography Detect the tagged subunit by autoradiography or other appropriate method SDS_PAGE->Autoradiography Pre_incubate Pre-incubate the protein with excess unlabeled this compound Repeat_Labeling Repeat the photoaffinity labeling procedure Pre_incubate->Repeat_Labeling Analyze_Signal Analyze for a decrease in the labeled signal Repeat_Labeling->Analyze_Signal

Caption: Workflow for Photoaffinity Labeling.

Protocol:

  • Probe Synthesis: Synthesize a derivative of this compound that contains a photo-reactive group (e.g., a diazirine) and a detectable tag (e.g., a radioisotope like 125I or a clickable alkyne group).[9][10]

  • Binding Reaction: Incubate the purified V-ATPase preparation with the photoaffinity probe in the dark to allow for binding.[3]

  • UV Cross-linking: Irradiate the sample with UV light of the appropriate wavelength to activate the photo-reactive group, leading to the formation of a covalent bond with the protein.[3]

  • Competition Control: In a parallel experiment, pre-incubate the V-ATPase with an excess of unlabeled this compound before adding the photoaffinity probe to demonstrate the specificity of the labeling.[3]

  • Analysis: Separate the protein subunits by SDS-PAGE. Detect the labeled subunit using autoradiography (for radiolabeled probes) or by click chemistry followed by fluorescence scanning or Western blotting (for clickable probes).[11] A significant reduction in the signal in the competition control confirms specific binding.

Signaling Pathway and Logical Relationships

The binding of this compound to the V0 domain of V-ATPase directly inhibits its proton translocation activity. This has downstream effects on various cellular processes that are dependent on pH gradients across membranes.

SignalingPathway ConcanamycinC This compound VATPase V-ATPase (V0 subunit c) ConcanamycinC->VATPase Direct Binding ProtonPumping Proton Pumping Inhibition VATPase->ProtonPumping Inhibits pHGradient Loss of pH Gradient ProtonPumping->pHGradient Leads to LysosomalAcidification Decreased Lysosomal Acidification pHGradient->LysosomalAcidification EndosomalTrafficking Altered Endosomal Trafficking pHGradient->EndosomalTrafficking Autophagy Inhibition of Autophagy LysosomalAcidification->Autophagy

Caption: this compound Binding and Downstream Effects.

Conclusion

The direct binding of this compound to the subunit c of the V-ATPase V0 domain is well-established through a combination of biochemical assays. Fluorescence quenching provides quantitative binding affinity data, while photoaffinity labeling offers direct evidence of the binding site. Competition assays and the use of drug-resistant mutants further solidify these findings. For researchers aiming to validate the direct binding of novel V-ATPase inhibitors, the protocols and comparative data presented in this guide offer a robust framework for experimental design and data interpretation.

References

Mapping the Concanamycin C Binding Site on V-ATPase: A Comparative Guide to Photoaffinity Labeling and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of photoaffinity labeling and other experimental techniques for identifying the binding site of Concanamycin C on the Vacuolar-type H+-ATPase (V-ATPase). Understanding the precise interaction between small molecules and their protein targets is paramount for structure-based drug design and elucidating mechanisms of action. Here, we present a detailed overview of methodologies, supporting experimental data, and visual workflows to aid researchers in selecting the most appropriate technique for their specific needs.

Unveiling the Binding Site: A Head-to-Head Comparison

The identification of a drug's binding site can be approached through various experimental strategies. Below is a summary of quantitative data for different methods used to investigate the interaction of Concanamycin and its analogs with V-ATPase.

Method Ligand/Probe Target Key Quantitative Data Resolution Reference
Photoaffinity Labeling 9-O-[p-(trifluoroethyldiazirinyl)-benzoyl]-21,23-dideoxy-23-[125I]iodo-concanolide AV-ATPase from Manduca sextaIC50 of probe: 15-20 µMIdentifies labeled subunit (subunit c)[1][2]
Cryo-Electron Microscopy Bafilomycin A1 (structurally related macrolide)Bovine V-ATPase3.6 ÅAtomic detail of binding pocket[3]
Site-Directed Mutagenesis Bafilomycin and ConcanamycinV-ATPase from Neurospora crassa and Saccharomyces cerevisiaeMutations in subunit c confer resistanceIdentifies key interacting residues[4]
Inhibition Assay Concanamycin AV-ATPase from Manduca sextaIC50: ~10 nMN/A (Measures functional inhibition)[1][2]

In Focus: Photoaffinity Labeling

Photoaffinity labeling is a powerful technique to covalently link a ligand to its binding site upon photoactivation, allowing for the identification of the target protein and even the specific amino acid residues involved in binding.

Experimental Protocol: Photoaffinity Labeling of V-ATPase with a this compound Analog

This generalized protocol outlines the key steps for identifying the this compound binding site on V-ATPase using a photoreactive and tagged derivative.

1. Synthesis of a Photoaffinity Probe:

  • A derivative of this compound is synthesized to incorporate three key functionalities:

    • Photoreactive Group: A moiety such as a diazirine or benzophenone that becomes highly reactive upon UV irradiation.

    • Reporter Tag: A tag for detection and purification, such as a biotin molecule (for streptavidin affinity chromatography) or a radioactive isotope (like 125I for autoradiography).

    • Affinity Unit: The core this compound structure responsible for binding to V-ATPase.

2. Incubation with the Target Protein:

  • Purified V-ATPase or membranes containing the enzyme are incubated with the this compound photoaffinity probe in the dark to allow for binding equilibrium to be reached.

  • Control experiments should be performed, including a competition assay where an excess of unmodified this compound is added to ensure the probe binds to the specific site of interest.

3. Photo-Crosslinking:

  • The mixture is irradiated with UV light at a specific wavelength (e.g., 350 nm for diazirines) to activate the photoreactive group. This generates a highly reactive intermediate that forms a covalent bond with the nearest amino acid residues in the binding pocket.[5]

4. Identification of the Labeled Subunit:

  • The protein sample is denatured and separated by SDS-PAGE.

  • The covalently labeled subunit is then visualized. If a radioactive probe is used, this is achieved through autoradiography.[1][2] For a biotinylated probe, a Western blot using streptavidin-HRP would be performed. The molecular weight of the labeled band identifies the subunit. For Concanamycin, this has been shown to be the 'c' subunit of the Vo domain.[1][2][5]

5. Identification of the Binding Site (Optional):

  • To pinpoint the specific amino acid residues involved, the labeled protein band is excised from the gel and subjected to proteolytic digestion (e.g., with trypsin).

  • The resulting peptide fragments are analyzed by mass spectrometry (MS). The modified peptide(s) will have a mass shift corresponding to the covalently attached probe, allowing for the identification of the binding site at the amino acid level.

Photoaffinity_Labeling_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Probe Synthesize Photoreactive This compound Probe Incubate Incubate Probe with V-ATPase Probe->Incubate Target Purify V-ATPase Target->Incubate UV UV Irradiation (Crosslinking) Incubate->UV Binding SDSPAGE SDS-PAGE UV->SDSPAGE Covalent Bond Formation Visualize Visualize Labeled Subunit (e.g., Autoradiography) SDSPAGE->Visualize MassSpec Mass Spectrometry (Optional, for residue ID) Visualize->MassSpec Further Analysis

Fig. 1: Experimental workflow for photoaffinity labeling. (Within 100 characters)

Alternative Approaches to Binding Site Identification

While photoaffinity labeling is a robust method, other techniques offer complementary information and, in some cases, higher resolution data.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has emerged as a powerful tool for determining the high-resolution structures of large protein complexes in their near-native state.

Methodology:

  • The purified V-ATPase is incubated with a saturating concentration of the ligand (e.g., this compound).

  • The complex is rapidly frozen in a thin layer of vitreous ice.

  • A large number of particle images are collected using a transmission electron microscope.

  • These 2D images are then computationally reconstructed into a 3D density map of the protein-ligand complex.

  • An atomic model is built into the density map, revealing the precise binding pose of the ligand and its interactions with the protein at an atomic level.

Recent cryo-EM studies on the related macrolide bafilomycin A1 have revealed its binding site in a hydrophobic pocket on the surface of the c-subunit ring of the V-ATPase.[3] This provides a structural basis for its inhibitory mechanism, which is thought to be the prevention of the c-ring's rotation.[3]

Site-Directed Mutagenesis

This technique is used to identify amino acid residues that are critical for ligand binding by systematically replacing them with other amino acids.

Methodology:

  • Based on a hypothesized binding region (which can be informed by lower-resolution data or computational models), specific amino acid residues in the target protein (e.g., subunit c of V-ATPase) are mutated.

  • The mutated proteins are expressed and purified.

  • The effect of each mutation on ligand binding or inhibitor sensitivity is assessed. This is often done by measuring the IC50 value of the inhibitor for the mutant protein compared to the wild-type.

  • A significant increase in the IC50 value for a particular mutant indicates that the mutated residue is important for high-affinity binding.

Studies on V-ATPase have successfully used this approach to identify nine residues in subunit c that are implicated in the binding of both bafilomycin and concanamycin.[4] These studies support a model where the drugs bind in a pocket formed by helices 1, 2, and 4 of the c-subunit.[4]

Binding_Site_Methods cluster_methods Binding Site Identification Methods cluster_info Information Gained PAL Photoaffinity Labeling Covalent Covalent Labeling of Binding Subunit/Residue PAL->Covalent CryoEM Cryo-Electron Microscopy HighRes High-Resolution 3D Structure of Binding Pocket CryoEM->HighRes SDM Site-Directed Mutagenesis KeyResidues Identification of Key Interacting Residues SDM->KeyResidues

Fig. 2: Comparison of information from different methods. (Within 100 characters)

The V-ATPase and this compound Interaction

V-ATPases are complex molecular machines responsible for proton translocation across membranes. They are composed of a soluble V1 domain that hydrolyzes ATP and a membrane-embedded Vo domain that transports protons.[5] this compound, a macrolide antibiotic, is a potent and specific inhibitor of V-ATPase, acting on the Vo domain.[2][6]

The collective evidence from photoaffinity labeling, cryo-EM, and site-directed mutagenesis points to the c-subunit of the Vo domain as the binding site for this compound and related macrolides.[1][2][3][4] The inhibitor binds to a pocket on the surface of the c-ring, thereby sterically hindering its rotation and inhibiting proton translocation.

V_ATPase_Inhibition V_ATPase V-ATPase V1 V1 Domain (ATP Hydrolysis) V_ATPase->V1 contains Vo Vo Domain (Proton Translocation) V_ATPase->Vo contains c_subunit c-subunit ring Vo->c_subunit contains Inhibition Inhibition of Proton Translocation c_subunit->Inhibition Rotation blocked by ConC ConC This compound ConC->c_subunit Binds to

Fig. 3: this compound inhibition of V-ATPase. (Within 100 characters)

Conclusion

The identification of the this compound binding site on V-ATPase is a critical step in understanding its mechanism of inhibition and for the development of novel therapeutics targeting this enzyme. Photoaffinity labeling provides a direct method for identifying the interacting subunit and can pinpoint the binding region. For higher resolution structural information, cryo-EM is the method of choice. Site-directed mutagenesis serves as an excellent complementary technique to validate the functional importance of specific residues identified by other methods. The choice of methodology will ultimately depend on the specific research question, available resources, and the desired level of detail.

References

A Comparative Guide: Concanamycin C versus Chloroquine for Measuring Autophagic Flux

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate measurement of autophagic flux, the dynamic process of autophagosome synthesis, delivery to the lysosome, and degradation, is critical for understanding its role in cellular homeostasis and disease. This guide provides a detailed comparison of two commonly used late-stage autophagy inhibitors, Concanamycin C and Chloroquine, for the application of measuring autophagic flux. We present a comprehensive analysis of their mechanisms of action, supporting experimental data, and potential off-target effects to aid researchers in selecting the appropriate tool for their studies.

Mechanism of Action: A Tale of Two Inhibitors

This compound and Chloroquine both block the final stages of autophagy, leading to the accumulation of autophagosomes, which can be quantified to determine autophagic flux. However, they achieve this through distinct mechanisms.

This compound , a member of the macrolide antibiotic family, is a specific inhibitor of the vacuolar H+-ATPase (V-ATPase).[1] This proton pump is essential for acidifying intracellular organelles, including lysosomes.[1] By inhibiting V-ATPase, this compound prevents the acidification of the lysosome, thereby inactivating pH-dependent lysosomal hydrolases that are necessary for the degradation of autophagic cargo.[1] This blockade of lysosomal degradative capacity leads to the accumulation of undegraded autolysosomes.

Chloroquine , a weak base, has a more complex and debated mechanism of action. While it was initially thought to primarily function by raising the lysosomal pH, recent evidence suggests its main role in inhibiting autophagic flux is by impairing the fusion of autophagosomes with lysosomes.[2][3][4] Chloroquine also has known off-target effects, including the disorganization of the Golgi apparatus and the endo-lysosomal system, which may contribute to the observed fusion impairment.[2][3][4]

Visualizing the Mechanisms

The following diagrams illustrate the points of intervention for this compound and Chloroquine in the autophagic pathway.

cluster_0 Autophagic Pathway cluster_1 Inhibitor Action Cytoplasmic Cargo Cytoplasmic Cargo Phagophore Phagophore Cytoplasmic Cargo->Phagophore Autophagosome Autophagosome Phagophore->Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation Autolysosome->Degradation This compound This compound This compound->Lysosome Inhibits V-ATPase (Prevents Acidification) Chloroquine Chloroquine Chloroquine->Autophagosome Inhibits Fusion

Figure 1. Mechanism of Action of this compound and Chloroquine.

Quantitative Data Comparison

The efficacy of this compound and Chloroquine in blocking lysosomal degradation can be assessed by measuring the accumulation of proteins that are normally degraded via the autophagy-lysosome pathway. The following table summarizes experimental data comparing the effects of Concanamycin A (a close analog of this compound) and Chloroquine on the expression of Bone Morphogenetic Protein Receptor Type II (BMPR-II), a protein degraded by lysosomes.

AgentConcentrationTreatment TimeFold Increase in BMPR-II Protein Levels (Mean ± SEM)Reference
Concanamycin A 50 nM16 h5.6 ± 0.8[5]
Chloroquine 100 µM16 h3.5 ± 0.5[5]

Data is derived from immunoblotting analysis in Human Pulmonary Artery Endothelial Cells (PAECs).[5]

This data indicates that under these specific experimental conditions, Concanamycin A treatment resulted in a more pronounced accumulation of BMPR-II compared to Chloroquine, suggesting a more potent inhibition of lysosomal degradation.

Experimental Protocols

The standard method for measuring autophagic flux involves monitoring the levels of microtubule-associated protein 1A/1B-light chain 3 (LC3). During autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to autophagosome membranes. The amount of LC3-II is therefore correlated with the number of autophagosomes. By comparing LC3-II levels in the presence and absence of a late-stage autophagy inhibitor, the rate of autophagic degradation (flux) can be determined.

Experimental Workflow for Measuring Autophagic Flux by Western Blot

Cell Culture Cell Culture Treatment Groups Divide cells into four treatment groups: 1. Untreated Control 2. Stimulus Only 3. Inhibitor Only (this compound or Chloroquine) 4. Stimulus + Inhibitor Cell Culture->Treatment Groups Incubation Incubation Treatment Groups->Incubation Cell Lysis Cell Lysis Incubation->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Western Blot Western Blot for LC3 and Loading Control (e.g., GAPDH) SDS-PAGE->Western Blot Densitometry Densitometry Western Blot->Densitometry Calculate Autophagic Flux Autophagic Flux = (LC3-IIStimulus+Inhibitor - LC3-IIStimulus) Densitometry->Calculate Autophagic Flux

Figure 2. Workflow for Autophagic Flux Measurement.

Detailed Method for LC3-II Western Blotting
  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired stimulus (e.g., starvation) and/or a late-stage autophagy inhibitor (this compound or Chloroquine) for the indicated time. Optimal concentrations and treatment times should be determined empirically for each cell line and experimental condition.

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (typically 20-30 µg) onto a 12-15% polyacrylamide gel to ensure good separation of LC3-I and LC3-II.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against LC3 overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Probe the same membrane for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities for LC3-II and the loading control using densitometry software.

    • Normalize the LC3-II band intensity to the corresponding loading control.

    • Autophagic flux can be calculated by subtracting the normalized LC3-II level in the stimulus-only condition from the normalized LC3-II level in the stimulus-plus-inhibitor condition.

Off-Target Effects and Considerations

A critical aspect of choosing an inhibitor is understanding its potential for off-target effects that could confound experimental results.

This compound: As a specific V-ATPase inhibitor, the primary off-target effects of this compound are related to the disruption of pH in other cellular compartments that rely on V-ATPase activity, such as the trans-Golgi network and endosomes. This can potentially interfere with protein trafficking and other cellular processes.

Chloroquine: Chloroquine is known to have more widespread off-target effects. It can cause a severe disorganization of the Golgi apparatus and the endo-lysosomal system.[2][3][4] These effects are independent of its role in autophagy inhibition and should be carefully considered when interpreting data, especially in studies where the integrity of these organelles is important.

Logical Relationship: Choosing the Right Inhibitor

The choice between this compound and Chloroquine depends on the specific experimental context and the scientific question being addressed.

Start Start Question Is high specificity for lysosomal acidification inhibition critical? Start->Question This compound Use this compound (More specific for V-ATPase) Question->this compound Yes Chloroquine Use Chloroquine (Consider off-target effects) Question->Chloroquine No Consideration Chloroquine has known off-target effects on Golgi and endo-lysosomal systems. Chloroquine->Consideration

Figure 3. Decision guide for inhibitor selection.

Conclusion

Both this compound and Chloroquine are valuable tools for measuring autophagic flux by inhibiting the late stages of autophagy. This compound offers a more specific mechanism of action by directly targeting the V-ATPase and preventing lysosomal acidification. Chloroquine, while widely used, has a more complex mechanism and is associated with significant off-target effects on the endomembrane system. Researchers should carefully consider these differences and the specific requirements of their experimental system when selecting an inhibitor to ensure the accurate and reliable measurement of autophagic flux. For studies requiring high specificity and minimal disruption of organellar integrity, this compound may be the preferred choice.

References

A Researcher's Guide to Validating Concanamycin C Target Engagement Using Genetic Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming that a compound engages its intended target within a cellular context is a critical step in the drug discovery pipeline. This guide provides a comprehensive comparison of genetic methodologies to validate the target engagement of Concanamycin C, a potent and specific inhibitor of the vacuolar-type H+-ATPase (V-ATPase).[1][2] We will explore the strengths and limitations of each technique, present supporting experimental data, and provide detailed protocols for key experiments.

This compound, a macrolide antibiotic, exerts its biological effects by inhibiting V-ATPase, a proton pump essential for the acidification of various intracellular compartments.[1][2] Validating that V-ATPase is the true target of this compound in a cellular context is paramount for understanding its mechanism of action and for the development of novel therapeutics. Genetic approaches offer a powerful means to achieve this by manipulating the expression or function of the putative target and observing the consequential changes in drug sensitivity.

Comparison of Genetic Approaches for Target Validation

Approach Principle Advantages Limitations Typical Quantitative Readout
Resistance Mutations Introduction of specific point mutations in the target protein (V-ATPase subunits) that prevent drug binding without compromising protein function.Provides strong, direct evidence of target engagement. Can pinpoint specific binding sites.Can be technically challenging to identify and generate non-lethal, resistance-conferring mutations. May not be feasible for all targets.Fold-change in IC50 value of this compound in mutant vs. wild-type cells.
CRISPR/Cas9 Knockout Complete and permanent disruption of the gene encoding a V-ATPase subunit at the DNA level.[3]Results in a complete loss of protein expression, providing a clear genetic background for assessing drug effects. High on-target efficiency.Off-target effects are possible, though minimized with careful guide RNA design. Complete knockout of essential genes can be lethal, complicating analysis.[3]Shift in the dose-response curve and IC50 value of this compound. Alteration in cellular phenotype (e.g., lysosomal pH, cell viability).
RNAi Knockdown (siRNA/shRNA) Transient reduction of V-ATPase subunit expression at the mRNA level.Technically simpler and faster to implement than generating stable knockout lines. Allows for the study of essential genes where a complete knockout would be lethal.Incomplete knockdown can lead to ambiguous results. Off-target effects are a significant concern. Transient nature may not be suitable for all experimental designs.Percentage of target protein reduction. Change in IC50 value of this compound. Phenotypic changes correlated with knockdown level.

Experimental Data

Table 1: Expected Shift in this compound IC50 Values with Different Genetic Approaches

Genetic Modification Cell Line Target Gene (V-ATPase Subunit) Expected Fold Change in IC50 Reference/Rationale
Resistance MutationYeast (S. cerevisiae)VMA3 (subunit c)>100-foldBased on studies with bafilomycin and concanamycin resistance mutations in yeast.
CRISPR KnockoutHuman cancer cell line (e.g., HeLa)ATP6V0C (subunit c)Complete resistance (IC50 > highest tested concentration)A complete knockout of the direct binding subunit is expected to abolish the inhibitory effect of this compound.
shRNA KnockdownHuman cancer cell line (e.g., HeLa)ATP6V0C (subunit c)10-50-foldThe degree of resistance will correlate with the efficiency of the knockdown. Incomplete knockdown will result in residual sensitivity.

Alternative Approaches to Target Validation

Genetic methods are powerful, but a multi-pronged approach provides the most robust target validation. Below is a comparison of non-genetic alternatives.

Table 2: Comparison of Non-Genetic Target Validation Methods

Method Principle Advantages Limitations
Biochemical Assays Direct measurement of this compound's effect on the activity of purified V-ATPase.Provides direct evidence of target engagement in a cell-free system. Allows for detailed kinetic studies.Does not confirm target engagement in a cellular context. May not recapitulate the native protein conformation and interactions.
Cellular Thermal Shift Assay (CETSA) Measures the change in the thermal stability of V-ATPase in intact cells upon this compound binding.[4][5][6]Label-free and can be performed in intact cells and tissues. Provides direct evidence of physical binding to the target.[4][5][6]Requires a specific antibody for detection (Western blot-based CETSA) or advanced proteomics for proteome-wide analysis. Not all proteins exhibit a significant thermal shift upon ligand binding.
Proteomic Profiling Compares the proteome of cells treated with this compound to untreated cells to identify changes in protein expression or post-translational modifications downstream of V-ATPase inhibition.[7]Provides an unbiased, global view of the cellular response to the compound. Can reveal downstream pathways and potential off-targets.[7]Does not directly measure target engagement. Changes in protein levels are often indirect effects of target inhibition.

Experimental Protocols

CRISPR/Cas9-Mediated Knockout of a V-ATPase Subunit for this compound Target Validation

This protocol describes the generation of a stable knockout of a V-ATPase subunit (e.g., ATP6V0C, which encodes subunit c, the direct binding site of concanamycins) in a human cell line to validate this compound target engagement.

Materials:

  • Human cell line of interest (e.g., HeLa, HEK293T)

  • Cas9 nuclease (mRNA or protein)

  • Synthetic single guide RNA (sgRNA) targeting ATP6V0C

  • Lipofection reagent

  • Culture medium and supplements

  • 96-well plates for single-cell cloning

  • Genomic DNA extraction kit

  • PCR reagents and primers flanking the sgRNA target site

  • Sanger sequencing service

  • This compound

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo)

Procedure:

  • sgRNA Design and Synthesis: Design and synthesize at least two sgRNAs targeting an early exon of the ATP6V0C gene to induce frameshift mutations.

  • Transfection: Co-transfect the chosen cell line with Cas9 and the sgRNA using a suitable lipofection reagent.

  • Single-Cell Cloning: Two to three days post-transfection, dilute the cells and seed into 96-well plates to isolate single cells.

  • Expansion of Clones: Expand the single-cell clones into larger populations.

  • Genomic DNA Extraction and PCR: Extract genomic DNA from the expanded clones and perform PCR to amplify the targeted region of the ATP6V0C gene.

  • Verification of Knockout by Sanger Sequencing: Sequence the PCR products to identify clones with frameshift-inducing insertions or deletions (indels).

  • Western Blot Analysis: Confirm the absence of the V-ATPase subunit c protein in the knockout clones by Western blot.

  • Cell Viability Assay:

    • Plate wild-type and validated knockout cells in 96-well plates.

    • Treat the cells with a serial dilution of this compound for 48-72 hours.

    • Measure cell viability using a suitable assay.

    • Calculate and compare the IC50 values for this compound in wild-type and knockout cells. A significant rightward shift in the dose-response curve for the knockout cells validates V-ATPase as the target.

Yeast Chemogenomic Profiling

Yeast is a powerful model organism for target identification and validation due to the availability of a genome-wide deletion library.[8][9] This protocol outlines a chemogenomic screen to identify yeast gene deletions that confer sensitivity to this compound.

Materials:

  • Saccharomyces cerevisiae deletion mutant array (DMA)

  • Yeast growth medium (YPD)

  • This compound

  • 96-well plates

  • Plate reader

Procedure:

  • Primary Screen: Pin the yeast DMA onto YPD agar plates containing a sub-lethal concentration of this compound and a DMSO control.

  • Incubation: Incubate the plates at 30°C for 24-48 hours.

  • Identification of Sensitive Strains: Identify strains that show a significant growth defect in the presence of this compound compared to the control. The deletion of a gene in a pathway affected by the drug will often lead to increased sensitivity. Genes encoding V-ATPase subunits are expected to be among the sensitive hits.

  • Dose-Response Analysis: Perform liquid-based growth assays in 96-well plates with a serial dilution of this compound for the identified sensitive strains and a wild-type control.

  • Data Analysis: Measure the optical density (OD600) to determine the IC50 values. A significantly lower IC50 for a deletion strain compared to the wild-type validates a functional connection between the deleted gene and the drug's target pathway.

Visualizations

G cluster_genetic Genetic Approaches cluster_validation Validation Methods cluster_outcome Expected Outcome Concanamycin_C This compound V_ATPase V-ATPase (Target) Concanamycin_C->V_ATPase Inhibition Cellular_Effect Cellular Effect (e.g., Apoptosis) V_ATPase->Cellular_Effect Blocked Function Resistance_Mutation Resistance Mutation in V-ATPase Gene Resistance_Mutation->V_ATPase Prevents Binding Reduced_Sensitivity Reduced Sensitivity to This compound Resistance_Mutation->Reduced_Sensitivity CRISPR_KO CRISPR Knockout of V-ATPase Gene CRISPR_KO->V_ATPase Abolishes Expression CRISPR_KO->Reduced_Sensitivity RNAi_KD RNAi Knockdown of V-ATPase mRNA RNAi_KD->V_ATPase Reduces Expression RNAi_KD->Reduced_Sensitivity

Caption: Logical workflow for genetic validation of this compound target engagement.

G cluster_workflow CRISPR-based Target Validation Workflow start Start design_sgRNA Design & Synthesize sgRNA for V-ATPase subunit start->design_sgRNA transfect Transfect Cells with Cas9 and sgRNA design_sgRNA->transfect single_cell_clone Single-Cell Cloning transfect->single_cell_clone expand_clones Expand Clones single_cell_clone->expand_clones verify_ko Verify Knockout (Sequencing & Western Blot) expand_clones->verify_ko viability_assay Cell Viability Assay with This compound verify_ko->viability_assay analyze_ic50 Analyze IC50 Shift viability_assay->analyze_ic50 end Target Validated analyze_ic50->end

Caption: Step-by-step experimental workflow for CRISPR-based target validation.

By employing the genetic strategies outlined in this guide, researchers can confidently validate the engagement of this compound with its target, the V-ATPase, providing a solid foundation for further drug development and mechanistic studies.

References

A Comparative Analysis of Concanamycin C and Other Lysosomotropic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Concanamycin C with other prominent lysosomotropic agents. We will delve into their mechanisms of action, comparative efficacy, and impact on cellular pathways, supported by experimental data and detailed protocols to aid in experimental design and agent selection.

Introduction to Lysosomotropic Agents

Lysosomotropic agents are compounds that selectively accumulate within lysosomes, the acidic organelles responsible for cellular degradation and recycling.[1] This accumulation can lead to a variety of effects, including the alteration of lysosomal pH, inhibition of lysosomal enzymes, and disruption of cellular processes like autophagy. These agents are invaluable tools in cell biology research and hold therapeutic potential for various diseases, including cancer and neurodegenerative disorders.[2] They can be broadly categorized by their mechanism of action: V-ATPase inhibitors and weak bases that become protonated and trapped within the acidic lysosomal lumen.[3]

Mechanisms of Action: V-ATPase Inhibition vs. Weak Base Accumulation

The primary distinction among lysosomotropic agents lies in how they disrupt lysosomal function. Concanamycins belong to a class of potent and specific inhibitors of Vacuolar-type H+-ATPase (V-ATPase), while agents like Chloroquine act as weak bases.

  • V-ATPase Inhibitors (e.g., this compound, Bafilomycin A1): These are macrolide antibiotics that directly bind to and inhibit the V-ATPase proton pump.[3][4] This pump is crucial for maintaining the low pH of lysosomes. By blocking its function, these inhibitors prevent lysosomal acidification, which in turn disrupts the activity of pH-dependent hydrolytic enzymes and processes like autophagosome-lysosome fusion.[5][6] Concanamycin A has been shown to bind specifically to the V_o subunit c of the V-ATPase complex.[7]

  • Weak Base Agents (e.g., Chloroquine, Hydroxychloroquine): These are lipophilic, weakly basic compounds that can freely permeate cellular membranes in their neutral state. Upon entering the acidic environment of the lysosome (pH ~4.5-5.0), they become protonated.[8] This charged state prevents them from diffusing back across the lysosomal membrane, causing them to accumulate to high concentrations. This sequestration of protons raises the lysosomal pH, leading to the inhibition of acid hydrolases and a blockade of autophagic flux.[1][2]

cluster_0 V-ATPase Inhibitors cluster_1 Weak Base Agents vatpase V-ATPase Proton Pump lysosome_v Lysosome (Acidic pH Maintained) vatpase->lysosome_v Pumps H+ in effect_v Lysosomal pH Increases Enzyme Inactivation vatpase->effect_v lysosome_v->effect_v inhibition This compound / Bafilomycin A1 inhibition->vatpase Binds & Inhibits cytosol Cytosol (pH ~7.2) lysosome_w Lysosome (Acidic pH) cytosol->lysosome_w Diffuses in protonation CQ becomes CQ-H+ (Trapped) lysosome_w->protonation Protonation chloroquine Chloroquine (CQ) chloroquine->cytosol Diffuses in effect_w Lysosomal pH Increases Proton Sequestration protonation->effect_w cluster_inhibitors Lysosomotropic Agents start Cytoplasmic Cargo phagophore Phagophore (Isolation Membrane) start->phagophore Engulfment autophagosome Autophagosome phagophore->autophagosome Elongation & Closure autolysosome Autolysosome autophagosome->autolysosome Fusion lysosome Lysosome lysosome->autolysosome Fusion degradation Degradation & Recycling autolysosome->degradation Degradation (Acidic Hydrolases) inhibition Inhibition Point inhibition->autolysosome concanamycin This compound Bafilomycin A1 concanamycin->inhibition chloroquine Chloroquine chloroquine->inhibition

References

Distinguishing Perforin- and Fas-Based Cytotoxicity with Concanamycin A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specific mechanisms of cell-mediated cytotoxicity is crucial for advancing immunotherapies and developing novel therapeutics. Cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells employ two primary pathways to eliminate target cells: the perforin/granzyme pathway and the Fas/Fas ligand pathway. This guide provides a comprehensive comparison of these two pathways and details the use of Concanamycin A as a powerful tool to experimentally distinguish between them.

The Two Arms of Cytotoxic Lymphocyte-Mediated Killing

The immune system's ability to eradicate infected or cancerous cells relies heavily on the cytotoxic activity of CTLs and NK cells. These cells utilize distinct yet complementary mechanisms to induce apoptosis in target cells.

Perforin-Based Cytotoxicity: This pathway involves the release of cytotoxic granules from the effector cell into the immunological synapse formed with the target cell. These granules contain perforin, a pore-forming protein, and granzymes, a family of serine proteases.[1][2] Perforin creates pores in the target cell membrane, facilitating the entry of granzymes into the cytoplasm.[2] Once inside, granzymes activate caspase cascades and other pro-apoptotic pathways, leading to rapid cell death.[1][2]

Fas-Based Cytotoxicity: This pathway is initiated by the interaction of the Fas ligand (FasL), a transmembrane protein expressed on activated CTLs and NK cells, with its receptor, Fas (also known as CD95 or APO-1), on the surface of the target cell.[3][4][5] This binding event triggers the recruitment of adaptor proteins, such as FADD, and pro-caspase-8 to form the Death-Inducing Signaling Complex (DISC).[4] Within the DISC, pro-caspase-8 is cleaved and activated, initiating a caspase cascade that culminates in apoptosis.[4]

Concanamycin A: A Selective Inhibitor of the Perforin Pathway

Concanamycin A is a macrolide antibiotic that acts as a specific and potent inhibitor of the vacuolar-type H+-ATPase (V-ATPase).[6][7][8] This enzyme is responsible for acidifying intracellular compartments, including the cytotoxic granules of CTLs and NK cells.[9][10]

The acidic environment within these granules is essential for maintaining the integrity and activity of perforin. By inhibiting V-ATPase, Concanamycin A neutralizes the pH of the lytic granules.[9] This leads to the accelerated degradation and inactivation of perforin, thereby specifically blocking the perforin-based cytotoxic pathway.[9][11][12] Importantly, Concanamycin A does not affect the Fas-based killing mechanism, making it an invaluable tool for differentiating between the two pathways in experimental settings.[9][11][12]

Visualizing the Pathways and the Impact of Concanamycin A

To illustrate the distinct mechanisms and the specific inhibitory effect of Concanamycin A, the following diagrams depict the signaling pathways and a typical experimental workflow.

G cluster_effector Effector Cell (CTL/NK) cluster_target Target Cell Effector CTL / NK Cell Granule Lytic Granule (Acidic pH) Effector->Granule Granule Exocytosis Perforin_Granzyme Perforin & Granzymes Pore Perforin Pore Perforin_Granzyme->Pore Perforin forms pores VATPase V-H+ ATPase VATPase->Granule Maintains acidic pH ConA Concanamycin A ConA->VATPase Inhibits Target Target Cell Caspases Caspase Activation Pore->Caspases Granzymes enter Apoptosis Apoptosis Caspases->Apoptosis

Caption: Perforin-based cytotoxicity pathway and its inhibition by Concanamycin A.

G cluster_effector Effector Cell (CTL/NK) cluster_target Target Cell Effector CTL / NK Cell FasL Fas Ligand (FasL) Fas Fas Receptor FasL->Fas Interaction Target Target Cell DISC DISC Formation (FADD, Pro-caspase-8) Fas->DISC Caspase8 Activated Caspase-8 DISC->Caspase8 Caspase_Cascade Caspase Cascade Caspase8->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Fas-based cytotoxicity pathway, which is unaffected by Concanamycin A.

G Start Effector & Target Cells Incubate Co-culture Effector & Target Cells Start->Incubate Split Incubate->Split Control Control (Vehicle) Split->Control Treatment Concanamycin A Split->Treatment Assay Cytotoxicity Assay (e.g., 51Cr release, LDH assay) Control->Assay Treatment->Assay Analysis Data Analysis & Comparison Assay->Analysis Conclusion Determine Contribution of Perforin vs. Fas Pathway Analysis->Conclusion

Caption: Experimental workflow for distinguishing cytotoxic pathways using Concanamycin A.

Experimental Data: Concanamycin A's Effect on Cytotoxicity

The following table summarizes experimental data demonstrating the differential effect of Concanamycin A on perforin- and Fas-based cytotoxicity.

Effector CellTarget CellTarget Fas ExpressionTreatment% Cytotoxicity InhibitionPredominant PathwayReference
CD8+ CTL clone (OE4)P815Low/NegativeConcanamycin AAlmost completePerforin[12]
CD8+ CTL clone (OE4)A20.2JPositiveConcanamycin A~50%Perforin & Fas[12]
CD4+ CTL clone (BK-1)A20.2JPositiveConcanamycin ANo inhibitionFas[12]
Alloantigen-specific CTLCon A blasts (from gld mice)N/A (FasL deficient)Concanamycin ACompletePerforin[9]
Alloantigen-specific CTLCon A blasts (from lpr mice)N/A (Fas deficient)Concanamycin AAlmost completePerforin[9]
Perforin-deficient CD8+ CTLFas-positive tumor cellsPositiveConcanamycin ANo inhibitionFas[9]

Experimental Protocols

General Cytotoxicity Assay

This protocol provides a general framework for assessing cytotoxicity. Specific details may need to be optimized for different cell types and experimental conditions.

Materials:

  • Effector cells (e.g., CTLs, NK cells)

  • Target cells

  • Complete cell culture medium

  • Concanamycin A (stock solution in DMSO)

  • Vehicle control (DMSO)

  • 96-well U-bottom plates

  • Cytotoxicity assay kit (e.g., 51Cr release assay, LDH cytotoxicity assay, or a fluorometric-based assay)

  • Plate reader (specific to the chosen assay)

Procedure:

  • Target Cell Preparation:

    • Harvest target cells and assess viability.

    • If using a 51Cr release assay, label the target cells with 51Cr according to the manufacturer's protocol.

    • Resuspend target cells in complete medium at a concentration of 1 x 10^5 cells/mL.

    • Plate 100 µL of the target cell suspension into each well of a 96-well plate.

  • Effector Cell and Treatment Preparation:

    • Prepare a serial dilution of Concanamycin A in complete medium. A typical final concentration range is 1-100 nM.

    • Prepare a corresponding vehicle control for each concentration of Concanamycin A.

    • Prepare effector cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).

    • Pre-treat the effector cells with the desired concentrations of Concanamycin A or vehicle control for 1-2 hours at 37°C.

  • Co-culture:

    • Add 100 µL of the pre-treated effector cell suspension to the wells containing the target cells.

    • Include control wells:

      • Target cells only (spontaneous release)

      • Target cells with lysis buffer (maximum release)

      • Effector cells only

  • Incubation:

    • Centrifuge the plate briefly to facilitate cell-cell contact.

    • Incubate the plate for 4-6 hours at 37°C in a humidified incubator with 5% CO2.

  • Detection:

    • Following incubation, centrifuge the plate.

    • Carefully collect the supernatant from each well.

    • Measure the amount of released marker (e.g., 51Cr, LDH) in the supernatant according to the assay kit manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of specific cytotoxicity for each condition using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

    • Compare the percentage of cytotoxicity in the Concanamycin A-treated groups to the vehicle control groups to determine the extent of inhibition.

Flow Cytometry-Based Cytotoxicity Assay

This method allows for the direct visualization and quantification of dead target cells.

Materials:

  • In addition to the materials for the general assay:

  • Fluorescent dyes to distinguish effector and target cells (e.g., CFSE, CellTrace Violet)

  • A viability dye (e.g., Propidium Iodide, 7-AAD)

  • Flow cytometer

Procedure:

  • Cell Labeling:

    • Label the target cells with a fluorescent dye (e.g., CFSE) according to the manufacturer's protocol.

    • Effector cells can be left unlabeled or labeled with a different fluorescent dye.

  • Co-culture and Treatment:

    • Follow the same procedure for co-culture and treatment with Concanamycin A as described in the general cytotoxicity assay.

  • Staining:

    • After the incubation period, add a viability dye (e.g., Propidium Iodide) to each well.

    • Incubate for a short period as recommended by the dye manufacturer.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on the target cell population based on their fluorescent label (e.g., CFSE positive).

    • Within the target cell gate, quantify the percentage of cells that are positive for the viability dye. This represents the percentage of dead target cells.

  • Data Analysis:

    • Compare the percentage of dead target cells in the Concanamycin A-treated groups to the vehicle control groups.

By employing Concanamycin A in these experimental setups, researchers can effectively dissect the relative contributions of the perforin- and Fas-based pathways in their specific models of cell-mediated cytotoxicity. This knowledge is fundamental for the development of targeted immunotherapies that can selectively modulate these critical immune functions.

References

Cross-Validation of Concanamycin C Effects with Genetic Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cellular effects of Concanamycin C, a potent V-ATPase inhibitor, with those of genetic models of V-ATPase deficiency. By presenting supporting experimental data, detailed protocols, and clear visual representations of the underlying biological processes, this document serves as a crucial resource for validating on-target effects and understanding the nuances of pharmacological versus genetic inhibition of the vacuolar-type H+-ATPase (V-ATPase).

Introduction

This compound is a macrolide antibiotic that specifically inhibits the V-ATPase, a proton pump essential for the acidification of various intracellular organelles, including lysosomes and endosomes.[1][2] This inhibition disrupts a multitude of cellular processes, most notably autophagy, making this compound a valuable tool for cell biology research and a potential therapeutic agent.[3][4] However, as with any pharmacological agent, the possibility of off-target effects necessitates rigorous validation.

Cross-validation using genetic models, such as siRNA-mediated knockdown or CRISPR-Cas9-mediated knockout of V-ATPase subunits (e.g., ATP6V1A or ATP6V0C), provides a powerful approach to confirm that the observed effects of this compound are indeed a direct consequence of V-ATPase inhibition.[5][6] This guide systematically compares the outcomes of these two approaches on key cellular functions.

Data Presentation: Pharmacological vs. Genetic V-ATPase Inhibition

The following tables summarize the expected quantitative outcomes from treating mammalian cells with this compound versus genetically depleting a key V-ATPase subunit.

Table 1: Comparison of Effects on Lysosomal Acidification

ParameterThis compound TreatmentGenetic V-ATPase Depletion (e.g., ATP6V1A siRNA)Key Distinctions & Considerations
Lysosomal pH Significant increase (alkalinization)Significant increase (alkalinization)The magnitude of pH change should be comparable, confirming the on-target effect of this compound.[7][8]
LysoTracker/LysoSensor Staining Markedly reduced fluorescence intensityMarkedly reduced fluorescence intensityBoth methods lead to a loss of acidic vesicle staining, providing a qualitative and quantitative measure of V-ATPase inhibition.[6][7]

Table 2: Comparison of Effects on Autophagic Flux

ParameterThis compound TreatmentGenetic V-ATPase Depletion (e.g., ATP6V0C siRNA)Key Distinctions & Considerations
LC3-II Accumulation (Western Blot) Strong accumulationStrong accumulationBoth approaches block the degradation of LC3-II in autolysosomes, leading to its accumulation. This is a hallmark of impaired autophagic flux.[5][6]
mCherry-GFP-LC3 Reporter Accumulation of yellow puncta (autophagosomes)Accumulation of yellow puncta (autophagosomes)In this reporter system, the GFP signal is quenched in acidic autolysosomes (red puncta). Inhibition of acidification by either method prevents GFP quenching, resulting in an accumulation of yellow (merged mCherry and GFP) puncta.
Autophagosome-Lysosome Fusion Potentially inhibited (off-target effect)Generally unaffectedStudies with the related compound Bafilomycin A1 suggest it may inhibit fusion independently of V-ATPase, a critical distinction from genetic models.[1][5]

Table 3: Comparison of Effects on Cell Viability and Proliferation

ParameterThis compound TreatmentGenetic V-ATPase DepletionKey Distinctions & Considerations
Cell Viability/Proliferation Dose-dependent decreaseDecreaseA similar reduction in cell viability strengthens the conclusion that this effect is mediated by V-ATPase inhibition.[4][9]
Apoptosis Induction Can induce apoptosis in some cell typesCan induce apoptosis in some cell typesThe specific cell death pathways activated may show some differences, warranting further investigation.[8]

Mandatory Visualizations

V_ATPase_Inhibition_Pathway cluster_pharmacological Pharmacological Inhibition cluster_genetic Genetic Inhibition This compound This compound V_ATPase V-ATPase Complex This compound->V_ATPase Binds to V0 subunit siRNA/CRISPR siRNA/CRISPR ATP6V1A/ATP6V0C mRNA ATP6V1A/C mRNA siRNA/CRISPR->ATP6V1A/ATP6V0C mRNA Degrades mRNA V-ATPase Subunit Protein V-ATPase Subunit ATP6V1A/ATP6V0C mRNA->V-ATPase Subunit Protein Translation V-ATPase Subunit Protein->V_ATPase Assembly Proton_Pumping Proton Pumping V_ATPase->Proton_Pumping Enables Lysosomal_Acidification Lysosomal Acidification Proton_Pumping->Lysosomal_Acidification Drives Autophagic_Flux Autophagic Flux Lysosomal_Acidification->Autophagic_Flux Required for Cell_Viability Cell Viability Autophagic_Flux->Cell_Viability Maintains

Experimental_Workflow cluster_group1 Group 1: Pharmacological Inhibition cluster_group2 Group 2: Genetic Inhibition cluster_assays Downstream Assays Cell_Culture1 Mammalian Cell Culture Treatment Treat with this compound Cell_Culture1->Treatment Lysosomal_pH Lysosomal pH Measurement (LysoSensor Assay) Treatment->Lysosomal_pH Autophagy_Flux Autophagic Flux Analysis (LC3-II Western Blot) Treatment->Autophagy_Flux Cell_Viability_Assay Cell Viability Assay (MTT/CCK-8) Treatment->Cell_Viability_Assay Cell_Culture2 Mammalian Cell Culture Transfection Transfect with siRNA (e.g., ATP6V1A) Cell_Culture2->Transfection Transfection->Lysosomal_pH Transfection->Autophagy_Flux Transfection->Cell_Viability_Assay Data_Analysis Comparative Data Analysis Lysosomal_pH->Data_Analysis Autophagy_Flux->Data_Analysis Cell_Viability_Assay->Data_Analysis

Logical_Relationship cluster_premise Premise cluster_observation Observation Premise1 This compound inhibits V-ATPase. Observation1 This compound causes Phenotype X (e.g., reduced cell viability). Premise2 Genetic depletion inhibits V-ATPase. Observation2 Genetic depletion causes Phenotype X. Conclusion Conclusion: Phenotype X is likely an on-target effect of V-ATPase inhibition. Observation1->Conclusion Observation2->Conclusion

Experimental Protocols

Measurement of Lysosomal pH using LysoSensor™ Yellow/Blue DND-160

This protocol allows for the ratiometric measurement of lysosomal pH. The dye fluoresces blue in less acidic environments and yellow in more acidic organelles.

Materials:

  • Mammalian cells cultured on glass-bottom dishes

  • LysoSensor™ Yellow/Blue DND-160 (Thermo Fisher Scientific)

  • Live-cell imaging buffer (e.g., HBSS)

  • Nigericin and Monensin (for calibration curve)

  • A series of pH calibration buffers (pH 4.0 - 7.5)

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI for blue fluorescence and FITC/TRITC for yellow fluorescence)

Procedure:

  • Cell Preparation: Plate cells to be 60-70% confluent on the day of the experiment.

  • Dye Loading: Incubate cells with 1-5 µM LysoSensor™ Yellow/Blue DND-160 in pre-warmed culture medium for 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with pre-warmed live-cell imaging buffer.

  • Imaging (Experimental Groups):

    • For the this compound group, add the desired concentration of the inhibitor to the imaging buffer and incubate for the specified time.

    • For the genetic knockdown group, perform imaging at the appropriate time point post-transfection (e.g., 48-72 hours).

    • Acquire images using two different emission filters (e.g., ~450 nm for blue and ~530 nm for yellow) with a single excitation wavelength (~360-380 nm).

  • Calibration Curve Generation:

    • In a separate set of dye-loaded wells for each pH value, replace the imaging buffer with the corresponding pH calibration buffer containing ionophores (e.g., 10 µM nigericin and 10 µM monensin) to equilibrate the intracellular and extracellular pH.

    • Acquire images as in step 4.

  • Data Analysis:

    • Measure the fluorescence intensity in both the blue and yellow channels for individual lysosomes.

    • Calculate the ratio of yellow to blue fluorescence intensity.

    • Plot the fluorescence ratio against the known pH values from the calibration curve to generate a standard curve.

    • Use the standard curve to determine the lysosomal pH in the experimental groups.[3][10][11]

Assessment of Autophagic Flux by LC3-II Western Blot

This method quantifies the accumulation of the autophagosome-associated protein LC3-II as a measure of autophagic flux.

Materials:

  • Treated or transfected cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and Western blotting apparatus

  • PVDF membrane

  • Primary antibodies: Rabbit anti-LC3B, Mouse anti-Actin or GAPDH

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Cell Lysis: Harvest cells and lyse them in ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel (e.g., 12-15% acrylamide to resolve LC3-I and LC3-II).

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescence substrate.

  • Stripping and Reprobing: Strip the membrane and reprobe with an antibody against a loading control (e.g., actin or GAPDH).

  • Data Analysis:

    • Perform densitometric analysis of the LC3-II and loading control bands.

    • Normalize the LC3-II band intensity to the loading control.

    • Compare the normalized LC3-II levels between the control, this compound-treated, and genetic knockdown groups. An increase in the LC3-II/loading control ratio indicates a blockage in autophagic flux.[12][13]

siRNA-Mediated Knockdown of a V-ATPase Subunit (e.g., ATP6V1A)

This protocol describes a general procedure for transiently reducing the expression of a target V-ATPase subunit using small interfering RNA.

Materials:

  • Mammalian cells

  • Validated siRNA targeting the desired V-ATPase subunit (e.g., ATP6V1A)

  • Non-targeting control siRNA

  • Lipofectamine™ RNAiMAX Transfection Reagent (or similar)

  • Opti-MEM™ I Reduced Serum Medium

  • Culture medium

Procedure:

  • Cell Seeding: The day before transfection, seed cells in antibiotic-free medium so that they are 70-90% confluent at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • For each well to be transfected, dilute the siRNA (e.g., to a final concentration of 10-20 nM) in Opti-MEM™.

    • In a separate tube, dilute the Lipofectamine™ RNAiMAX reagent in Opti-MEM™.

    • Combine the diluted siRNA and diluted lipid reagent, mix gently, and incubate for 5-10 minutes at room temperature to allow for complex formation.

  • Transfection: Add the siRNA-lipid complexes to the cells.

  • Incubation: Incubate the cells for 48-72 hours at 37°C.

  • Validation of Knockdown: Harvest the cells and validate the knockdown efficiency by qRT-PCR (to measure mRNA levels) and/or Western blot (to measure protein levels) of the target V-ATPase subunit.

  • Functional Assays: Following confirmation of successful knockdown, proceed with the downstream functional assays (lysosomal pH, autophagic flux, cell viability).[14][15][16][17][18]

Conclusion

The cross-validation of this compound's effects with genetic models of V-ATPase inhibition is an indispensable strategy for ensuring the specificity of experimental findings. While both pharmacological and genetic approaches are expected to yield similar outcomes in terms of lysosomal alkalinization, impaired autophagic flux, and reduced cell viability, any discrepancies may point to potential off-target effects of the chemical inhibitor. The methodologies and comparative data presented in this guide offer a robust framework for researchers to confidently dissect the cellular consequences of V-ATPase inhibition.

References

In Vivo Showdown: A Comparative Guide to the Efficacy and Toxicity of Concanamycin C and Bafilomycin A1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of two potent vacuolar-type H+-ATPase (V-ATPase) inhibitors: Concanamycin C and Bafilomycin A1. This analysis is based on available experimental data to inform preclinical research and development.

Both this compound and Bafilomycin A1 are macrolide antibiotics that specifically target V-ATPases, essential proton pumps involved in the acidification of intracellular compartments like lysosomes and endosomes.[1][2][3] By inhibiting V-ATPase, these compounds disrupt cellular processes such as autophagy, endosomal trafficking, and protein degradation, making them valuable tools for research and potential therapeutic agents, particularly in oncology.[4][5][6] This guide synthesizes the current knowledge on their in vivo performance, with a focus on efficacy in disease models and associated toxicities.

At a Glance: Key In Vivo Data

A direct comparative in vivo study of this compound and Bafilomycin A1 has not been extensively documented in publicly available research. However, by compiling data from individual studies on each compound and related analogs, we can construct a comparative overview. The following tables summarize the available quantitative data on their in vivo efficacy and toxicity.

Table 1: In Vivo Efficacy Comparison
ParameterThis compound (and related Concanamycins)Bafilomycin A1
Animal Model Mice (for Concanamycin A and B)Mice (xenograft models for various cancers, diabetic wound healing)
Disease/Condition Immunosuppression (Concanamycin B), T-cell mediated hepatitis (Concanamycin A)Pediatric B-cell acute lymphoblastic leukemia, hepatocellular carcinoma, breast cancer, ovarian cancer, chronic refractory wounds
Dosing Regimen Concanamycin A: 15 mg/kg (i.v.)[4][7]; Concanamycin B: Intraperitoneal injection (dosage not specified)[8]0.1 mg/kg - 1 mg/kg (daily, intraperitoneal)[9][10]
Observed Efficacy Concanamycin B: Suppressed the increase of CD8+ CTL population[8]. Concanamycin A: Induced significant liver injury and inflammation[4][7].Extended survival in leukemia mouse models[9]. Inhibited tumor growth in xenograft models[10][11]. Accelerated wound healing in diabetic mice.
References [4][7][8][9][10][11]
Table 2: In Vivo Toxicity Comparison
ParameterThis compound (and related Concanamycins)Bafilomycin A1
Animal Model Mice (for Concanamycin A)Mice
Dosing Regimen 1 mg/kg (intraperitoneal) for Concanamycin A[1]0.1 mg/kg - 1 mg/kg (daily, intraperitoneal)[9]
Observed Toxicity Concanamycin A: Lethal at 1 mg/kg[1]. High general cytotoxicity reported for concanamycins[1]. Induces T-cell mediated hepatitis at 15 mg/kg[4][7].Considered safe in a mouse toxicity assay at therapeutic doses[9].
References [1][4][7][9]

Mechanism of Action: Targeting the Proton Pump

Both this compound and Bafilomycin A1 exert their effects by inhibiting the V-ATPase. This enzyme is a multi-subunit complex responsible for pumping protons into intracellular organelles, thus maintaining their acidic environment. By binding to the V-ATPase, these inhibitors block proton translocation, leading to a cascade of downstream cellular effects.

V-ATPase Inhibition Pathway Mechanism of V-ATPase Inhibition cluster_0 Cellular Environment cluster_1 Downstream Effects Concanamycin_C This compound V_ATPase Vacuolar H+-ATPase Concanamycin_C->V_ATPase Inhibits Bafilomycin_A1 Bafilomycin A1 Bafilomycin_A1->V_ATPase Inhibits Proton_Pumping_Blocked Proton Pumping Blocked V_ATPase->Proton_Pumping_Blocked Lysosomal_pH_Increase Increased Lysosomal pH Proton_Pumping_Blocked->Lysosomal_pH_Increase Autophagy_Inhibition Autophagy Inhibition Lysosomal_pH_Increase->Autophagy_Inhibition Apoptosis_Induction Apoptosis Induction Autophagy_Inhibition->Apoptosis_Induction in cancer cells

Mechanism of V-ATPase Inhibition

Experimental Protocols: A Look at the Methodology

The in vivo data presented in this guide are derived from various experimental setups. Below are representative protocols for assessing the in vivo efficacy and toxicity of these compounds.

In Vivo Efficacy Study: Xenograft Mouse Model

This protocol is a generalized representation of studies assessing the anti-tumor efficacy of V-ATPase inhibitors.

Xenograft_Efficacy_Workflow Xenograft Efficacy Study Workflow Cell_Culture 1. Cancer Cell Culture Injection 2. Subcutaneous Injection into Immunocompromised Mice Cell_Culture->Injection Tumor_Growth 3. Tumor Growth Monitoring Injection->Tumor_Growth Treatment 4. Treatment Initiation (e.g., i.p. injection of compound) Tumor_Growth->Treatment Monitoring 5. Continued Monitoring of Tumor Volume and Mouse Weight Treatment->Monitoring Endpoint 6. Endpoint Analysis (e.g., tumor excision, survival analysis) Monitoring->Endpoint

Xenograft Efficacy Study Workflow

Protocol Details:

  • Cell Line Maintenance: Human cancer cell lines (e.g., BEL-7402 hepatocellular carcinoma, HO-8910 ovarian cancer) are cultured in appropriate media.[5]

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used to prevent rejection of human tumor cells.[12]

  • Tumor Implantation: A specific number of cancer cells (e.g., 5 x 10^6) are injected subcutaneously into the flank of each mouse.[10]

  • Treatment: Once tumors reach a palpable size (e.g., 100 mm³), mice are randomly assigned to treatment and control groups. The investigational compound (e.g., Bafilomycin A1 at 1.0 mg/kg) or vehicle is administered, typically via intraperitoneal (i.p.) injection, on a predetermined schedule (e.g., every other day).[10]

  • Efficacy Assessment: Tumor volume is measured regularly using calipers. Animal body weight is monitored as a general indicator of toxicity. Survival is also a key endpoint.[9][10]

  • Endpoint Analysis: At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

In Vivo Toxicity Study

This protocol outlines a general approach to assessing the toxicity of a compound in an animal model.

In_Vivo_Toxicity_Workflow In Vivo Toxicity Study Workflow Animal_Acclimation 1. Animal Acclimation Dose_Administration 2. Compound Administration (e.g., i.p. injection) at various doses Animal_Acclimation->Dose_Administration Clinical_Observation 3. Daily Clinical Observation (e.g., behavior, weight) Dose_Administration->Clinical_Observation Blood_Collection 4. Periodic Blood Collection for Hematology and Clinical Chemistry Clinical_Observation->Blood_Collection Necropsy 5. Necropsy and Histopathological Examination of Organs Blood_Collection->Necropsy

In Vivo Toxicity Study Workflow

Protocol Details:

  • Animal Subjects: Healthy mice of a specific strain (e.g., C57BL/6J) are used.[9]

  • Dose Administration: The compound is administered, often intraperitoneally, at a range of doses.

  • Monitoring: Animals are monitored daily for any signs of toxicity, and body weight is recorded regularly.

  • Blood Analysis: Blood samples are collected to assess effects on hematological and clinical chemistry parameters.

  • Histopathology: At the end of the study, major organs are collected, weighed, and examined histopathologically for any signs of toxicity.

Discussion and Future Directions

The available in vivo data suggest that Bafilomycin A1 has a promising therapeutic window in certain cancer models, demonstrating efficacy at doses that appear to be well-tolerated in mice.[9][10] In contrast, the concanamycin family, represented primarily by data from Concanamycin A, exhibits significant toxicity at relatively low doses, with a lethal dose of 1 mg/kg reported for Concanamycin A in mice.[1] This suggests that Bafilomycin A1 may have a more favorable in vivo safety profile.

It is crucial to note the significant data gap regarding the in vivo efficacy and toxicity of this compound. While it is also a potent V-ATPase inhibitor, its in vivo characteristics cannot be directly extrapolated from Concanamycin A or B due to potential differences in pharmacokinetics and off-target effects.

For researchers considering these compounds for in vivo studies, Bafilomycin A1 currently has a more established profile with documented efficacy and safety data in various models. Future research should focus on conducting head-to-head in vivo comparative studies of this compound and Bafilomycin A1 to definitively assess their relative therapeutic indices. Such studies would be invaluable for guiding the selection of the most promising V-ATPase inhibitor for further preclinical and clinical development.

References

Safety Operating Guide

Safe Disposal of Concanamycin C: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Concanamycin C is a potent macrolide antibiotic and a specific inhibitor of vacuolar-type H+-ATPase (V-ATPase).[1] Its high toxicity, classified as fatal if swallowed, in contact with skin, or if inhaled, necessitates stringent handling and disposal procedures to ensure the safety of laboratory personnel and the environment.[2] Improper disposal can lead to environmental contamination and the development of antibiotic-resistant bacteria.[3] This guide provides essential, step-by-step instructions for the proper disposal of this compound.

Immediate Safety and Handling

Before beginning any procedure involving this compound, it is crucial to be aware of the associated hazards and necessary precautions.

Personal Protective Equipment (PPE): Due to the acute toxicity of this compound, the following PPE must be worn at all times:

  • Respiratory Protection: In case of brief exposure or low pollution, a respiratory filter device should be used. For intensive or longer exposure, a self-contained breathing apparatus is required.[4][5]

  • Hand Protection: Impermeable and resistant protective gloves are mandatory.[5]

  • Eye Protection: Tightly sealed goggles must be worn.[4][5]

  • Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[4]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6]

Step-by-Step Disposal Protocol for this compound Waste

This compound and any materials contaminated with it are classified as cytotoxic waste.[7] Cytotoxic waste is defined as material containing substances toxic to cells, often through their action on cell reproduction.[7] Such waste must be handled with extreme care and segregated from other laboratory waste streams.[8][9]

Step 1: Segregation of Waste Immediately after generation, segregate this compound waste at the point of use.[9] This waste stream should never be mixed with general laboratory or biohazardous waste.

Step 2: Use of Designated Cytotoxic Waste Containers All this compound waste must be placed in appropriately colored and labeled containers. The nationally recognized color for cytotoxic waste is purple.[10]

  • Solid Waste: This includes unused powder, contaminated gloves, bench paper, and other consumables. Place these items into a purple cytotoxic waste bag within a designated bin.[7]

  • Liquid Waste: Unused solutions of this compound must not be disposed of down the drain.[4] Collect liquid waste in a sealed, compatible container that is clearly labeled for cytotoxic liquid waste and place it inside a purple-lidded clinical waste box.[7][10]

  • Sharps Waste: Needles, syringes, and other sharps contaminated with this compound must be placed in a puncture-proof, purple-lidded sharps container.[11]

Step 3: Proper Labeling of Waste Containers All containers must be clearly labeled in compliance with legal requirements for the transport of hazardous waste.[11] The label should include:

  • The words "Cytotoxic Waste"[7]

  • The cytotoxic symbol

  • The primary hazard class (e.g., Class 6.1 Toxic)[2]

  • The origin of the waste (e.g., laboratory name/number)[9]

Step 4: Storage Prior to Disposal Store sealed cytotoxic waste containers in a secure, designated area that is accessible only to authorized personnel.[9] Do not allow waste to accumulate; it should be disposed of frequently according to your institution's hazardous waste pickup schedule.[10]

Step 5: Final Disposal The required final disposal method for cytotoxic waste is high-temperature incineration at a licensed facility.[10][11] This process neutralizes the hazardous properties of the compound. Chemical deactivation may be an alternative in some regions if incineration is not available, but this must be done in accordance with local regulations.[8]

Summary of Disposal Procedures

Waste TypeContainer SpecificationLabeling RequirementsFinal Disposal Method
Solid this compound Purple cytotoxic waste bag within a rigid, leak-proof container.[7][11]"Cytotoxic Waste", Cytotoxic Symbol, Hazard Class 6.1.[2][7]High-Temperature Incineration.[10][11]
Liquid this compound Sealed, compatible container within a purple-lidded clinical waste box.[10]"Cytotoxic Waste", Cytotoxic Symbol, Hazard Class 6.1.[2][7]High-Temperature Incineration.[10][11]
Contaminated Sharps UN-approved, puncture-resistant, purple-lidded sharps container.[9][11]"Cytotoxic Sharps Waste", Cytotoxic Symbol, Hazard Class 6.1.[2][7][11]High-Temperature Incineration.[10][11]
Contaminated PPE Purple cytotoxic waste bag within a rigid, leak-proof container.[7]"Cytotoxic Waste", Cytotoxic Symbol, Hazard Class 6.1.[2][7]High-Temperature Incineration.[10][11]

Emergency Procedures: Spill Cleanup

In the event of a this compound spill, immediate action is required to contain and decontaminate the area.

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent material.[6]

    • Use dry clean-up procedures; avoid generating dust.[12]

    • Collect the absorbed material using non-sparking tools and place it in a labeled cytotoxic waste container.[6]

    • Decontaminate the spill site.[6]

  • Major Spills:

    • Evacuate the area and alert emergency responders.[12]

    • Prevent the spill from entering drains or water courses.[12]

    • Contain the spill with sand, earth, or vermiculite.[12]

    • Follow institutional guidelines for major hazardous material spills.

Disposal Workflow

The following diagram illustrates the decision-making and handling process for this compound waste.

cluster_0 Waste Generation cluster_1 Waste Identification & Segregation cluster_2 Containment cluster_3 Final Disposal A This compound Waste Generated B Is the waste contaminated with this compound? A->B C Solid Waste (Gloves, Tubes, etc.) B->C Yes (Solid) D Liquid Waste (Solutions) B->D Yes (Liquid) E Sharps Waste (Needles, Syringes) B->E Yes (Sharps) F Place in Purple Cytotoxic Waste Bag C->F G Place in Sealed Container for Cytotoxic Liquid D->G H Place in Purple-Lidded Sharps Container E->H I Store in Secure Designated Area F->I G->I H->I J Arrange for Collection by Licensed Waste Provider I->J K High-Temperature Incineration J->K

Caption: Workflow for the safe disposal of this compound waste.

Disclaimer: This document provides guidance on the disposal of this compound. It is imperative to consult your institution's specific safety and waste disposal protocols, as well as local, state, and federal regulations, to ensure full compliance.[12]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.